molecular formula C13H12Cl2O4 B12414189 Ethacrynic acid-13C2,d5

Ethacrynic acid-13C2,d5

货号: B12414189
分子量: 310.15 g/mol
InChI 键: AVOLMBLBETYQHX-XTBUICPASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethacrynic acid-13C2,d5 is a useful research compound. Its molecular formula is C13H12Cl2O4 and its molecular weight is 310.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C13H12Cl2O4

分子量

310.15 g/mol

IUPAC 名称

2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid

InChI

InChI=1S/C13H12Cl2O4/c1-3-7(2)13(18)8-4-5-9(12(15)11(8)14)19-6-10(16)17/h4-5H,2-3,6H2,1H3,(H,16,17)/i1D3,3D2,6+1,10+1

InChI 键

AVOLMBLBETYQHX-XTBUICPASA-N

手性 SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=C)C(=O)C1=C(C(=C(C=C1)O[13CH2][13C](=O)O)Cl)Cl

规范 SMILES

CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl

产品来源

United States

Foundational & Exploratory

Ethacrynic Acid-13C2,d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of Ethacrynic acid-13C2,d5, an isotopically labeled form of the potent loop diuretic, Ethacrynic acid. Designed for researchers, scientists, and drug development professionals, this guide details the compound's properties, its primary application as an internal standard in quantitative bioanalysis, the mechanism of action of its parent compound, and a detailed experimental protocol for its use.

Introduction to this compound

This compound is a stable, isotopically labeled version of Ethacrynic acid, a phenoxyacetic acid derivative.[1] In this labeled form, two carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), and five hydrogen atoms are replaced with Deuterium (d5).[2] This modification results in a molecule that is chemically identical to Ethacrynic acid but has a higher molecular weight.[3] Its primary utility is as an internal standard for the accurate quantification of Ethacrynic acid in complex biological matrices using mass spectrometry-based techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

The parent compound, Ethacrynic acid, is a potent loop diuretic used to treat edema associated with congestive heart failure, liver cirrhosis, and renal disease.[4][5][6] It functions by inhibiting ion transport in the kidneys.[7][8] Understanding the properties and applications of the labeled standard is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring of Ethacrynic acid.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for method development in analytical chemistry.

PropertyValueSource(s)
Molecular Formula C₁₁¹³C₂H₇D₅Cl₂O₄[9][10]
Molecular Weight 310.15 g/mol [3][10]
Monoisotopic Mass 309.0493576 Da[3]
Appearance White to off-white solid[11]
Purity >95% (Typically analyzed by HPLC)[10]
Isotopic Enrichment >95%[10]
Application Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS[2]
Storage Conditions -20°C[10]

Mechanism of Action of Ethacrynic Acid

To effectively use this compound in research, it is vital to understand the biological activity of the unlabeled therapeutic agent. Ethacrynic acid exerts its effects through two primary mechanisms.

3.1. Diuretic Action: The principal mechanism of Ethacrynic acid is the inhibition of the Na-K-Cl symporter (NKCC2) located in the thick ascending limb of the loop of Henle in the kidneys.[5][12] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the filtrate back into the bloodstream.[5][7] The resulting increase in ion concentration in the tubular fluid leads to osmotic water retention, causing a profound diuretic effect and the excretion of these ions.[7][11] Unlike many other diuretics, Ethacrynic acid is not a sulfonamide, making it a suitable alternative for patients with sulfa allergies.[1][4]

3.2. Glutathione S-Transferase (GST) Inhibition: Ethacrynic acid and its glutathione adduct are potent inhibitors of glutathione S-transferase (GST) enzymes.[4] GSTs are a family of enzymes involved in the detoxification of xenobiotics and endogenous compounds.[4] This inhibitory action is an area of active research, particularly in oncology, as GSTs are often overexpressed in tumor cells and contribute to drug resistance.

Mechanism of Ethacrynic Acid

Experimental Protocols

The primary use of this compound is as an internal standard (IS) for the quantification of Ethacrynic acid in biological samples. Below is a representative workflow and a detailed LC-MS/MS protocol.

General Bioanalytical Workflow

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. It corrects for variability in sample preparation, extraction, and instrument response.

Bioanalytical_Workflow start Biological Sample Collection (e.g., Plasma, Urine) spike Spike with Internal Standard (this compound) start->spike extract Sample Preparation (e.g., Protein Precipitation, SPE) spike->extract separate LC Separation (Reversed-Phase HPLC) extract->separate detect MS/MS Detection (MRM Mode) separate->detect quantify Data Analysis (Peak Area Ratio vs. Concentration) detect->quantify result Final Concentration of Ethacrynic Acid quantify->result

Bioanalytical Workflow Using an Internal Standard
Detailed LC-MS/MS Protocol for Ethacrynic Acid in Human Plasma

This protocol provides a starting point for method development. Optimization is likely required for specific instrumentation and matrices.

4.2.1. Materials and Reagents

  • Analytes: Ethacrynic Acid, this compound (Internal Standard, IS)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Additives: Formic Acid (FA)

  • Reagents: Human Plasma (K2-EDTA), Zinc Sulfate

  • Equipment: Centrifuge, Vortex mixer, LC-MS/MS system

4.2.2. Preparation of Standards and Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ethacrynic Acid and this compound in methanol.

  • Working Solutions:

    • Prepare a series of calibration standards by spiking blank human plasma with appropriate volumes of Ethacrynic Acid working solution to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

    • Prepare an IS spiking solution of this compound at 100 ng/mL in 50:50 ACN:Water.

4.2.3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS spiking solution (100 ng/mL this compound in ACN). The ACN acts as the protein precipitation agent.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

4.2.4. Liquid Chromatography (LC) Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 20% B

    • 4.1-5.0 min: Hold at 20% B (re-equilibration)

4.2.5. Mass Spectrometry (MS/MS) Conditions

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ethacrynic Acid: Q1: 301.0 -> Q3: 257.1

    • This compound (IS): Q1: 308.1 -> Q3: 264.1

    • (Note: Precursor ions [M-H]⁻ are selected in Q1. Transitions are illustrative and must be optimized.)

  • Key Parameters:

    • IonSpray Voltage: -4500 V

    • Source Temperature: 550°C

    • Curtain Gas: 35 psi

    • Collision Gas: Medium

4.2.6. Data Analysis and Quantification

  • Integrate the peak areas for both the Ethacrynic Acid and this compound MRM transitions.

  • Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of IS).

  • Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

  • Use a weighted (1/x²) linear regression to fit the curve.

  • Determine the concentration of Ethacrynic Acid in unknown samples by interpolating their PAR values from the calibration curve.

Conclusion

This compound is an indispensable tool for researchers in pharmacology, toxicology, and clinical diagnostics. Its use as an internal standard enables the development of highly accurate and precise bioanalytical methods for the quantification of Ethacrynic acid. The protocols and data presented in this guide offer a robust framework for professionals engaged in drug development and research, ensuring reliable data for pharmacokinetic profiling and therapeutic drug monitoring.

References

Ethacrynic Acid-13C2,d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and analytical methodologies for Ethacrynic acid-13C2,d5. This isotopically labeled analog of the potent loop diuretic, ethacrynic acid, serves as an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for quantitative analysis.

Core Chemical Properties

This compound is a stable, isotopically labeled version of ethacrynic acid, where two carbon atoms and five hydrogen atoms have been replaced with their heavier isotopes, ¹³C and deuterium (²H or d), respectively. This labeling provides a distinct mass shift, allowing for its differentiation from the unlabeled endogenous or administered drug in biological matrices.

PropertyValueSource
Molecular Formula C₁₁¹³C₂H₇D₅Cl₂O₄Commercial Suppliers
Molecular Weight Approximately 310.15 g/mol Commercial Suppliers
Isotopic Purity Typically >98%Commercial Suppliers
Chemical Purity (HPLC) Typically >98%Commercial Suppliers
Appearance White to off-white solidGeneral Knowledge
Intended Use Internal standard for bioanalytical assays (LC-MS/MS, GC-MS)[1][2]

Mechanism of Action of Parent Compound: Ethacrynic Acid

Ethacrynic acid exerts its pharmacological effects through the inhibition of two key proteins: the Na-K-2Cl cotransporter (NKCC) and Glutathione S-transferases (GSTs).[3][4] this compound is used as a tool to study these interactions with high precision.

Inhibition of Na-K-2Cl Cotransporter (NKCC)

Ethacrynic acid, like other loop diuretics, inhibits the NKCC2 isoform found in the thick ascending limb of the loop of Henle in the kidney.[3] It binds to the chloride-binding site of the transporter, preventing the reabsorption of sodium, potassium, and chloride ions.[5] This leads to a significant increase in the excretion of these ions and water, resulting in diuresis.[3]

NKCC_Inhibition cluster_membrane Apical Membrane of Thick Ascending Limb NKCC2 Na-K-2Cl Cotransporter (NKCC2) Extracellular (Lumen) Intracellular (Cell) Ions_Cell Na+, K+, 2Cl- (reabsorbed) NKCC2:f2->Ions_Cell NKCC2->Ions_Cell Inhibition of Ion Transport Ions_Lumen Na+, K+, 2Cl- (in filtrate) Ions_Lumen->NKCC2:f1 Transport Ethacrynic_Acid Ethacrynic Acid Ethacrynic_Acid->NKCC2:f0 Binds to Chloride Site

Inhibition of the Na-K-2Cl cotransporter by Ethacrynic Acid.

Inhibition of Glutathione S-Transferases (GSTs)

Ethacrynic acid is a known inhibitor of GSTs, a family of enzymes involved in the detoxification of xenobiotics.[1][6] The mechanism of inhibition involves the covalent binding of ethacrynic acid to a cysteine residue in the active site of the enzyme through a Michael addition reaction.[2] This irreversible inhibition can potentiate the effects of certain chemotherapeutic agents.[7]

GST_Inhibition GST Glutathione S-Transferase (GST) (Active) Inactive_Complex Inactive GST-EA Covalent Adduct GST->Inactive_Complex Detox_Product Detoxified Product GST->Detox_Product Catalyzes conjugation with GSH Ethacrynic_Acid Ethacrynic Acid (α,β-unsaturated ketone) Ethacrynic_Acid->GST Michael Addition to active site Cysteine GSH Glutathione (GSH) GSH->GST Inactive_Complex->Detox_Product Inhibition Detox_Substrate Xenobiotic Substrate Detox_Substrate->GST Binds to active site

Inhibition of Glutathione S-Transferase (GST) by Ethacrynic Acid.

Experimental Protocols

The primary application of this compound is as an internal standard in bioanalytical methods to ensure accuracy and precision.[8][9] Below are representative protocols for its use in LC-MS/MS and NMR.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the quantification of ethacrynic acid in a biological matrix, such as plasma, using this compound as an internal standard.

1. Sample Preparation

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Vortex briefly to mix.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

ParameterRecommended Setting
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Ethacrynic acid: m/z 301.0 -> 227.0 (Quantifier), 301.0 -> 183.0 (Qualifier)This compound: m/z 308.0 -> 234.0 (Quantifier)

Note: The exact MRM transitions for this compound should be determined by direct infusion and optimization on the specific mass spectrometer being used. The proposed transition is based on the known fragmentation of ethacrynic acid and the mass shift from isotopic labeling.

3. Bioanalytical Method Workflow

The development and validation of a bioanalytical method using an internal standard follows a structured workflow to ensure reliability and compliance with regulatory guidelines.[10][11][12]

Bioanalytical_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_Analysis Sample Analysis Selectivity Selectivity Sensitivity Sensitivity Selectivity->Sensitivity Linearity Linearity Sensitivity->Linearity Sample_Prep Sample_Prep Linearity->Sample_Prep Accuracy Accuracy Sample_Prep->Accuracy Transition to Validation Precision Precision Accuracy->Precision Recovery Recovery Precision->Recovery Matrix_Effect Matrix_Effect Recovery->Matrix_Effect Stability Stability Matrix_Effect->Stability Batch_Prep Batch_Prep Stability->Batch_Prep Validated Method Ready LCMS_Run LCMS_Run Batch_Prep->LCMS_Run Data_Processing Data_Processing LCMS_Run->Data_Processing Report Report Data_Processing->Report

Workflow for Bioanalytical Method Development and Validation.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the identity and isotopic purity of this compound.

1. Sample Preparation

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d6).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Acquisition Parameters (Representative)

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz or higher100 MHz or higher
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program Standard single pulseProton-decoupled single pulse
Number of Scans 16-641024 or more (due to lower sensitivity)
Relaxation Delay 1-2 seconds2-5 seconds

Expected Spectral Features:

  • In the ¹H NMR spectrum, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity.

  • In the ¹³C NMR spectrum, the signals for the ¹³C-labeled carbons will be enhanced and may show coupling to adjacent nuclei. The use of specialized isotopic labeling experiments can provide detailed structural information.[13][14][15]

Conclusion

This compound is an essential analytical tool for researchers in drug development and related scientific fields. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for robust pharmacokinetic and metabolic studies. The methodologies and diagrams presented in this guide offer a comprehensive starting point for the effective utilization of this valuable labeled compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethacrynic Acid-13C2,d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the isotopically labeled compound, Ethacrynic acid-13C2,d5. This stable-labeled analog of Ethacrynic Acid is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

Ethacrynic acid is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, cirrhosis, and renal disease. It exerts its diuretic effect through the inhibition of the Na-K-Cl cotransporter (NKCC2) in the thick ascending loop of Henle. Additionally, ethacrynic acid and its glutathione conjugate are known inhibitors of Glutathione S-Transferases (GSTs), a family of enzymes involved in detoxification and drug resistance. The isotopically labeled this compound, with a molecular formula of C₁₁¹³C₂H₇D₅Cl₂O₄ and a molecular weight of approximately 310.15 g/mol , provides a high-purity (>95% by HPLC) and isotopically enriched (>95%) standard for precise quantification in biological matrices.

Proposed Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not publicly available. However, based on the known synthesis of unlabeled ethacrynic acid and the availability of isotopically labeled starting materials, a plausible synthetic route can be proposed. The key steps would involve the introduction of the pentadeuterated butanoyl group and the ¹³C₂-labeled acetic acid moiety onto a 2,3-dichlorophenol backbone.

The proposed synthetic pathway is as follows:

  • Friedel-Crafts Acylation: Reaction of 2,3-dichlorophenol with pentadeuterated butyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the deuterated side chain, yielding 2,3-dichloro-4-hydroxy-(pentadeuterobutyrophenone).

  • Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group of the intermediate with a ¹³C₂-labeled bromoacetic acid ester, followed by hydrolysis to yield the carboxylic acid.

  • Mannich-type Reaction and Elimination: Introduction of the methylene group via a Mannich reaction with formaldehyde and dimethylamine, followed by thermal elimination to form the α,β-unsaturated ketone, yielding the final product, this compound.

Experimental Workflow Diagram

G cluster_synthesis Proposed Synthesis of this compound start Starting Materials: - 2,3-Dichlorophenol - Pentadeuterated Butyryl Chloride - 13C2-Bromoacetic Acid Ester step1 Step 1: Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) start->step1 intermediate1 Intermediate: 2,3-dichloro-4-hydroxy-(pentadeuterobutyrophenone) step1->intermediate1 step2 Step 2: Williamson Ether Synthesis (Base, e.g., K2CO3, followed by Hydrolysis) intermediate1->step2 intermediate2 Intermediate: [2,3-dichloro-4-(pentadeuterobutanoyl)phenoxy]-13C2-acetic acid step2->intermediate2 step3 Step 3: Mannich Reaction & Elimination (Formaldehyde, Dimethylamine, followed by heat) intermediate2->step3 product Final Product: This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Characterization

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for separating it from potential impurities and degradation products.

Table 1: Representative HPLC Method Parameters

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 10 µL
Column Temperature 30 °C

Note: This is a general method and may require optimization.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to elucidate its fragmentation pattern, providing further structural confirmation. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

Table 2: Expected Mass Spectrometry Data

ParameterExpected Value
Molecular Formula C₁₁¹³C₂H₇D₅Cl₂O₄
Monoisotopic Mass 310.06 g/mol
Ionization Mode Electrospray Ionization (ESI), negative or positive mode
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, confirming the positions of the isotopic labels. Both ¹H and ¹³C NMR spectra should be acquired. While specific NMR data for the labeled compound is not publicly available, the data for unlabeled ethacrynic acid from the Biological Magnetic Resonance Bank (BMRB) under accession bmse000134 can be used as a reference for spectral assignment. The absence of signals for the deuterated positions in the ¹H NMR spectrum and the enhanced signals for the labeled carbons in the ¹³C NMR spectrum would confirm successful isotopic incorporation.

Biological Activity and Signaling Pathways

Ethacrynic acid has two primary mechanisms of action that are relevant to its therapeutic effects and potential applications in research.

Inhibition of Na-K-Cl Cotransporter (NKCC2)

Ethacrynic acid inhibits the NKCC2 symporter in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. This inhibition blocks the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these ions and water, resulting in diuresis.

G cluster_nkcc2 Mechanism of Action: NKCC2 Inhibition lumen Tubular Lumen (High Na+, K+, Cl-) cell Epithelial Cell nkcc2 NKCC2 Transporter lumen->nkcc2 Transports ions_out Ion Excretion in Urine lumen->ions_out Increased blood Blood ions_in Na+, K+, 2Cl- Reabsorption ea Ethacrynic Acid ea->nkcc2 Inhibits ions_in->blood Reduced

Caption: Ethacrynic acid inhibits the NKCC2 transporter.

Inhibition of Glutathione S-Transferases (GSTs)

Ethacrynic acid is a known inhibitor of GSTs.[1] It can act as a substrate for GSTs, forming a glutathione conjugate, which is an even more potent inhibitor of some GST isoforms.[1] This inhibition is thought to be mediated by the covalent binding of the α,β-unsaturated ketone moiety of ethacrynic acid to cysteine residues in the active site of the enzyme.[2] The inhibition of GSTs can sensitize cancer cells to certain chemotherapeutic agents, making ethacrynic acid and its analogs of interest in oncology research.

G cluster_gst Mechanism of Action: GST Inhibition ea Ethacrynic Acid gst Glutathione S-Transferase (GST) ea->gst ea->gst Inhibits gsh Glutathione (GSH) gsh->gst conjugate Ethacrynic Acid-GSH Conjugate gst->conjugate Catalyzes inhibition Inhibition of GST Activity conjugate->gst Potently Inhibits

Caption: Ethacrynic acid and its GSH conjugate inhibit GST.

Conclusion

This compound is an indispensable tool for researchers in drug development and related scientific fields. This guide provides a framework for its synthesis and a comprehensive approach to its characterization. While a detailed, publicly available synthetic protocol is lacking, the proposed route offers a viable strategy for its preparation. The characterization methods outlined will ensure the quality and integrity of the synthesized material for its intended use in sensitive analytical applications. The understanding of its dual mechanism of action on both NKCC2 and GSTs further highlights its importance in physiological and pharmacological research.

References

An In-depth Technical Guide to Ethacrynic acid-13C2,d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethacrynic acid-13C2,d5, an isotopically labeled form of Ethacrynic acid. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information for their studies. This compound is primarily utilized as an internal standard in quantitative analyses such as mass spectrometry, or as a tracer in metabolic studies.[1]

Chemical and Physical Properties

Ethacrynic acid is a loop diuretic used to treat edema and high blood pressure.[2][3] The isotopically labeled version, this compound, incorporates two Carbon-13 atoms and five Deuterium atoms, increasing its molecular weight for clear differentiation from its unlabeled counterpart in analytical assays.

PropertyValue
Chemical Formula C₁₁¹³C₂H₇D₅Cl₂O₄
Molecular Weight 310.15 g/mol [4][5]
Appearance White or almost white crystalline powder[6]
CAS Number (Unlabeled) 58-54-8[4]
Analytical Specifications

The following table summarizes the typical analytical specifications for this compound, as compiled from various suppliers. These values are crucial for ensuring the accuracy and precision of experimental results.

ParameterSpecificationMethod
Purity >95%High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment >95%Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)
Chemical Identity Conforms to structureMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)

Experimental Protocols

The following are generalized experimental protocols for the analytical techniques commonly used to verify the specifications of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Objective: To determine the chemical purity of this compound by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid. The specific gradient will depend on the column and system but will be optimized to achieve good separation of the main peak from any impurities.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 270 nm.

  • Procedure:

    • A standard solution of this compound is prepared in the mobile phase.

    • The solution is injected into the HPLC system.

    • The resulting chromatogram is analyzed to determine the area of the main peak relative to the total area of all peaks, which corresponds to the purity of the sample.

Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation
  • Objective: To confirm the molecular weight and determine the isotopic enrichment of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap mass spectrometer) coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Procedure:

    • A dilute solution of the compound is infused into the mass spectrometer.

    • The mass spectrum is acquired in full scan mode.

    • The spectrum is analyzed for the presence of the expected molecular ion peak corresponding to the mass of this compound.

    • The relative intensities of the isotopic peaks are used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

    • ¹H and ¹³C NMR spectra are acquired.

    • The chemical shifts, splitting patterns, and integration values are analyzed to confirm that the structure is consistent with Ethacrynic acid, with the expected modifications for the isotopic labels.

Mechanism of Action and Signaling Pathways

Ethacrynic acid is a potent diuretic that primarily acts by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending loop of Henle in the kidneys.[2][3] This inhibition leads to a significant increase in the excretion of sodium, potassium, and chloride ions, and consequently water, resulting in diuresis.[7]

Recent research has also highlighted its role in other signaling pathways, particularly in the context of cancer biology. Ethacrynic acid has been shown to inhibit the proinflammatory NF-κB pathway and the Wnt/β-catenin signaling pathway.[6]

Wnt/β-catenin Signaling Pathway Inhibition by Ethacrynic Acid

The following diagram illustrates the inhibitory effect of Ethacrynic acid on the Wnt/β-catenin signaling pathway.

Wnt_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Wnt Wnt Ligand Wnt->Frizzled Axin Axin Dsh->Axin inhibition GSK3b GSK3β BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylation CK1 CK1 CK1->BetaCatenin phosphorylation Axin->BetaCatenin phosphorylation APC APC Ub Ubiquitination BetaCatenin->Ub BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc translocation Proteasome Proteasomal Degradation Ub->Proteasome EthacrynicAcid Ethacrynic Acid EthacrynicAcid->BetaCatenin suppresses expression TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes activation

Inhibition of Wnt/β-catenin Pathway by Ethacrynic Acid
NF-κB Signaling Pathway Inhibition

Below is a workflow diagram illustrating the general mechanism of NF-κB signaling and the inhibitory point of Ethacrynic acid.

NFkB_Pathway_Inhibition cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., TNF-α, IL-1 IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex IKK->NFkB_IkB dissociation & IκBα degradation IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation EthacrynicAcid Ethacrynic Acid EthacrynicAcid->IKK inhibits DNA DNA NFkB_nuc->DNA InflammatoryGenes Inflammatory Gene Transcription DNA->InflammatoryGenes activation

Inhibition of NF-κB Pathway by Ethacrynic Acid

References

Ethacrynic Acid-13C2,d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Ethacrynic acid-13C2,d5, covering its suppliers, pricing, technical specifications, and applications in scientific research.

This compound is a stable isotope-labeled version of ethacrynic acid, a potent loop diuretic. The incorporation of two carbon-13 atoms and five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analysis. This guide delves into the technical details and methodologies relevant to its use in a research setting.

Supplier and Pricing Information

The availability and cost of this compound can vary between suppliers. Researchers should inquire with individual companies for the most current pricing and availability.

SupplierProduct CodePurityIsotopic EnrichmentPrice
Sussex Research Laboratories Inc.SI050090>95% (HPLC)[1]>95%[1]$1,950.00 USD (pack size not specified)[1]
ClearsynthCS-AI-00145Not specifiedNot specifiedInquire for quote[2]
MedchemExpressHY-B1640SNot specifiedNot specifiedInquire for quote[3]
Gentaur804-HY-B1640SNot specifiedNot specifiedInquire for quote[4]

Technical Specifications

PropertyValueSource
Molecular Formula C₁₁¹³C₂H₇D₅Cl₂O₄[1][2]
Molecular Weight 310.15 g/mol [1][2]
Alternate CAS Number (for non-labeled) 58-54-8[1]
Storage Conditions -20°C[1]
Shipping Requirement Ambient[1]

Application in Research: Use as an Internal Standard

The primary application of this compound in a research context is as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard for compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate quantification of the unlabeled analyte (ethacrynic acid).

Experimental Protocol: Quantification of Ethacrynic Acid in Biological Matrices using LC-MS/MS

The following is a representative protocol for the use of this compound as an internal standard. This protocol is a general guideline and may require optimization based on the specific biological matrix and instrumentation used.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of Ethacrynic acid (the analyte) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  • Prepare a stock solution of this compound (the internal standard) in the same solvent at a concentration of 1 mg/mL.
  • From these stock solutions, prepare a series of working standard solutions containing a fixed concentration of the internal standard and varying concentrations of the analyte. These will be used to construct a calibration curve.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of the internal standard working solution.
  • Vortex briefly to mix.
  • Add 300 µL of cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column. The mobile phase often consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization.
  • Mass Spectrometry (MS/MS): The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both ethacrynic acid and this compound are monitored.

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the prepared standard solutions.
  • Determine the concentration of ethacrynic acid in the biological samples by interpolating the analyte-to-internal standard peak area ratio from the calibration curve.

Mechanism of Action of Ethacrynic Acid

While this compound is primarily used as a research tool for quantification, understanding the biological activity of its non-labeled counterpart is crucial for interpreting experimental results. Ethacrynic acid has two well-characterized mechanisms of action.

Inhibition of Na-K-2Cl Cotransporter (NKCC2)

Ethacrynic acid is a loop diuretic that acts by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys.[5][6][7] This inhibition leads to a decrease in the reabsorption of sodium, potassium, and chloride ions, resulting in increased excretion of these ions and water.

NKCC2_Inhibition cluster_membrane Apical Membrane of Thick Ascending Limb Cell NKCC2 Na⁺ K⁺ 2Cl⁻ NKCC2 Cotransporter Cell Tubular Cell NKCC2:f3->Cell Ion Reabsorption Lumen Tubular Lumen Lumen->NKCC2:f0 Na⁺ Lumen->NKCC2:f1 K⁺ Lumen->NKCC2:f2 2Cl⁻ Ethacrynic_Acid Ethacrynic Acid Ethacrynic_Acid->NKCC2 Inhibition

Caption: Inhibition of the NKCC2 cotransporter by Ethacrynic Acid.

Inhibition of the Wnt/β-catenin Signaling Pathway

More recently, ethacrynic acid has been identified as an inhibitor of the Wnt/β-catenin signaling pathway.[5][8] This pathway is crucial in embryonic development and tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer. Ethacrynic acid has been shown to suppress the expression of β-catenin, a key mediator of Wnt signaling.[5] This has led to research into its potential as an anticancer agent.[5][6]

Wnt_Pathway_Inhibition cluster_pathway Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled GSK3b_Axin_APC Destruction Complex (GSK3β, Axin, APC) Dishevelled->GSK3b_Axin_APC Inhibits beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin Phosphorylates for Degradation Proteasome Proteasomal Degradation beta_catenin->Proteasome TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Ethacrynic_Acid Ethacrynic Acid Ethacrynic_Acid->beta_catenin Suppresses Expression

Caption: Inhibition of the Wnt/β-catenin pathway by Ethacrynic Acid.

Conclusion

This compound is a valuable tool for researchers requiring accurate quantification of ethacrynic acid in complex biological samples. Its use as an internal standard in LC-MS/MS applications is well-established. Furthermore, the growing body of research into the multifaceted mechanisms of action of its non-labeled form, particularly its effects on the Wnt/β-catenin pathway, opens up new avenues for investigation in various fields, including pharmacology and oncology. This guide provides a foundational understanding for the effective utilization of this stable isotope-labeled compound in a research setting.

References

An In-depth Technical Guide: Ethacrynic Acid vs. Ethacrynic Acid-13C2,d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethacrynic acid and its stable isotope-labeled counterpart, Ethacrynic acid-13C2,d5. Ethacrynic acid is a potent loop diuretic and an inhibitor of glutathione S-transferases (GSTs), with significant implications for cancer research due to its modulation of critical cellular signaling pathways. This compound serves as an essential tool in pharmacokinetic and metabolic studies, enabling precise quantification as an internal standard in mass spectrometry-based assays. This document details their comparative physicochemical properties, mechanisms of action, and experimental applications. Detailed protocols for key assays and diagrammatic representations of signaling pathways and experimental workflows are provided to facilitate research and development.

Introduction

Ethacrynic acid is a phenoxyacetic acid derivative that has been clinically used as a loop diuretic for managing edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1][2] Beyond its diuretic effects, which stem from the inhibition of the Na-K-2Cl symporter in the loop of Henle, Ethacrynic acid has garnered significant attention for its role as a potent inhibitor of glutathione S-transferases (GSTs).[1] This inhibition has profound effects on cellular detoxification pathways and has been explored for its potential to overcome drug resistance in cancer therapy. Furthermore, Ethacrynic acid has been shown to modulate key signaling pathways implicated in cancer progression, including the Wnt/β-catenin and PI3K/AKT pathways.

This compound is a stable isotope-labeled version of Ethacrynic acid. The incorporation of two carbon-13 atoms and five deuterium atoms results in a molecule that is chemically identical to Ethacrynic acid but has a higher mass. This property makes it an ideal internal standard for quantitative analysis by mass spectrometry, allowing for accurate and precise measurement of Ethacrynic acid in complex biological matrices.

Physicochemical Properties

A summary of the key physicochemical properties of Ethacrynic acid and this compound is presented in Table 1. The isotopic labeling in this compound results in a predictable increase in its molecular weight, which is the basis for its utility in mass spectrometry.

PropertyEthacrynic AcidThis compoundReference(s)
Molecular Formula C₁₃H₁₂Cl₂O₄C₁₁¹³C₂H₇D₅Cl₂O₄[1]
Molecular Weight 303.14 g/mol 310.15 g/mol [1]
Appearance White or almost white crystalline powderNot explicitly stated, assumed to be a solid[1]
Solubility Soluble in ethanol, chloroform, ether, ammonia, carbonates, and methanol. Insoluble in water.Not explicitly stated, assumed to be similar to Ethacrynic acid[1]
IUPAC Name [2,3-dichloro-4-(2-methylenebutanoyl)phenoxy]acetic acid[2,3-dichloro-4-(2-methylenebutanoyl)phenoxy]acetic acid-1,2-¹³C₂, ethyl-d₅[1]

Mechanism of Action

Diuretic Effect

Ethacrynic acid exerts its diuretic effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys.[2] This inhibition leads to a significant increase in the excretion of sodium, potassium, and chloride ions, followed by water, resulting in diuresis.

Inhibition of Glutathione S-Transferases (GSTs)

Ethacrynic acid is a well-established inhibitor of GSTs, a family of enzymes crucial for the detoxification of xenobiotics and endogenous compounds.[3] It forms a conjugate with glutathione (GSH) via a Michael addition reaction, and both Ethacrynic acid itself and its GSH conjugate can inhibit GST activity.[3] The IC₅₀ values for GST inhibition vary depending on the GST isozyme class (Table 2).

GST Isozyme ClassIC₅₀ (µM) of Ethacrynic AcidReference(s)
Alpha (α)4.6 - 6.0[4]
Mu (µ)0.3 - 1.9[4]
Pi (π)3.3 - 4.8[4]
Modulation of Cellular Signaling Pathways

Recent research has highlighted the ability of Ethacrynic acid to interfere with key cellular signaling pathways, contributing to its anticancer properties.

Ethacrynic acid has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers. It can lead to a decrease in the expression of downstream targets like cyclin D1 and LEF-1, which are involved in cell proliferation and survival.

G cluster_nucleus Nucleus EA Ethacrynic Acid beta_catenin β-catenin EA->beta_catenin inhibits expression and promotes degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Axin_APC Axin/APC Complex Dsh->Axin_APC inhibits GSK3b GSK-3β Axin_APC->beta_catenin promotes degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF binds Degradation Degradation beta_catenin->Degradation Nucleus Nucleus beta_catenin->Nucleus translocates to Target_Genes Target Gene Expression (e.g., Cyclin D1, c-Myc) TCF_LEF->Target_Genes activates

Inhibition of the Wnt/β-catenin signaling pathway by Ethacrynic acid.

Ethacrynic acid has also been demonstrated to inhibit the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival. By downregulating this pathway, Ethacrynic acid can induce apoptosis and inhibit tumor growth.

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT phosphorylates mTOR mTOR AKT->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth EA Ethacrynic Acid EA->PI3K inhibits EA->AKT inhibits

Inhibition of the PI3K/AKT signaling pathway by Ethacrynic acid.

Experimental Protocols

Detailed methodologies for key experiments involving Ethacrynic acid are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Ethacrynic acid on cancer cell lines.

G start Seed cells in a 96-well plate treat Treat cells with Ethacrynic Acid start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Read absorbance at 570 nm solubilize->read

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Ethacrynic acid (e.g., 0-200 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by Ethacrynic acid.

G start Treat cells with Ethacrynic Acid harvest Harvest cells (including supernatant) start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min at room temperature in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of Ethacrynic acid for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Signaling Proteins

This protocol details the detection of key proteins in the Wnt/β-catenin and PI3K/AKT pathways following Ethacrynic acid treatment.

Protocol:

  • Cell Lysis: Treat cells with Ethacrynic acid, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions are listed in Table 3.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Target ProteinPathwaySuggested DilutionReference(s)
β-cateninWnt/β-catenin1:1000[5]
Cyclin D1Wnt/β-catenin1:1000[6][7]
c-MycWnt/β-catenin1:1000
p-AKT (Ser473)PI3K/AKT1:1000[8]
Total AKTPI3K/AKT1:1000[9]
p-GSK-3βWnt/PI3K/AKT1:1000
Total GSK-3βWnt/PI3K/AKT1:1000
GAPDH/β-actinLoading Control1:5000[5]

This compound in Quantitative Analysis

This compound is the internal standard of choice for the accurate quantification of Ethacrynic acid in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Stable Isotope Dilution

A known amount of this compound is added to the biological sample at an early stage of sample preparation. Since the labeled and unlabeled compounds have nearly identical physicochemical properties, they behave similarly during extraction, chromatography, and ionization. Any sample loss or variation in instrument response will affect both compounds equally. The ratio of the mass spectrometric signal of the analyte (Ethacrynic acid) to that of the internal standard (this compound) is used for quantification, thereby correcting for experimental variability and ensuring high accuracy and precision.

General LC-MS/MS Protocol Outline

G start Sample Collection (e.g., plasma, urine) spike Spike with This compound (Internal Standard) start->spike extract Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) spike->extract separate LC Separation (e.g., C18 column) extract->separate detect MS/MS Detection (MRM mode) separate->detect quantify Quantification (Analyte/IS Ratio) detect->quantify

Workflow for quantitative analysis using this compound.

Protocol:

  • Sample Preparation: To a biological sample (e.g., 100 µL of plasma), add a known concentration of this compound in a suitable solvent.

  • Extraction: Perform protein precipitation with a solvent like acetonitrile or methanol, or use solid-phase extraction for cleaner samples.

  • Chromatography: Inject the extracted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Ethacrynic acid and this compound.

  • Quantification: Construct a calibration curve using known concentrations of Ethacrynic acid and a fixed concentration of the internal standard. Determine the concentration of Ethacrynic acid in the unknown samples by interpolating their analyte/internal standard peak area ratios on the calibration curve.

Metabolic Pathway: Glutathione Conjugation

The primary metabolic pathway for Ethacrynic acid involves its conjugation with glutathione, a reaction that can be both enzymatic (catalyzed by GSTs) and non-enzymatic.[3] This conjugation is a key step in its detoxification and elimination.

G EA Ethacrynic Acid (α,β-unsaturated ketone) EA_GSH Ethacrynic Acid-Glutathione Conjugate EA->EA_GSH GSH Glutathione (GSH) GSH->EA_GSH GST Glutathione S-Transferase (GST) (enzymatic) GST->EA_GSH catalyzes NonEnzymatic Non-enzymatic NonEnzymatic->EA_GSH Metabolism Further Metabolism (Mercapturic Acid Pathway) EA_GSH->Metabolism Excretion Excretion Metabolism->Excretion

Metabolic pathway of Ethacrynic acid via glutathione conjugation.

Conclusion

Ethacrynic acid and its isotopically labeled form, this compound, are valuable chemical entities for both clinical applications and biomedical research. Ethacrynic acid's multifaceted mechanism of action, encompassing diuretic effects, GST inhibition, and modulation of crucial signaling pathways, makes it a subject of ongoing investigation, particularly in the context of cancer therapy. This compound provides an indispensable analytical tool for the precise and accurate quantification of the parent drug, facilitating pharmacokinetic and metabolic studies that are crucial for drug development. This technical guide offers a foundational resource for researchers and scientists working with these compounds, providing essential data, detailed experimental protocols, and clear visual representations of their biological context.

References

The Pivotal Role of Ethacrynic Acid-¹³C₂,d5 in Modern Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the crucial role of the stable isotope-labeled compound, Ethacrynic Acid-¹³C₂,d5, in advancing pharmacokinetic research. While specific studies employing this particular isotopic variant are not extensively documented in publicly available literature, this paper will extrapolate its application based on the well-established principles of stable isotope labeling in drug metabolism and pharmacokinetics (DMPK) studies. The guide will also draw upon data from studies utilizing other isotopically labeled and unlabeled forms of ethacrynic acid to provide a comprehensive understanding of its pharmacokinetic profile and analytical methodologies.

Introduction to Ethacrynic Acid and the Significance of Isotopic Labeling

Ethacrynic acid is a potent loop diuretic used in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1][2][3] Its mechanism of action involves the inhibition of the Na-K-Cl symporter in the thick ascending limb of the loop of Henle, leading to a significant increase in the excretion of sodium, chloride, and water.[1][4]

In pharmacokinetic studies, the use of stable isotope-labeled compounds as internal standards is the gold standard for quantitative bioanalysis using mass spectrometry.[5] Ethacrynic Acid-¹³C₂,d5, with its increased mass due to the incorporation of two ¹³C atoms and five deuterium atoms, serves as an ideal internal standard for the quantification of unlabeled ethacrynic acid in biological matrices. Its chemical properties are nearly identical to the parent compound, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for variability and enhancing the accuracy and precision of the analytical method.[5]

Pharmacokinetic Profile of Ethacrynic Acid

Understanding the pharmacokinetics of the parent drug is essential for designing and interpreting studies that utilize its isotopically labeled counterpart. The following table summarizes key pharmacokinetic parameters of unlabeled ethacrynic acid based on available human studies.

Pharmacokinetic ParameterValueReference
Bioavailability (Oral) Approximately 100%
Time to Peak Plasma Concentration (Tmax) 40 to 92 minutes[4]
Elimination Half-Life (t½) Highly variable, average of 30 minutes (range: 12-160 minutes)[4]
Protein Binding > 90%[6]
Metabolism Primarily hepatic, conjugation with sulfhydryl-containing compounds (e.g., cysteine, glutathione).[6][7]
Excretion Renal and biliary[6]

Role of Ethacrynic Acid-¹³C₂,d5 in Pharmacokinetic Studies

While specific data for Ethacrynic Acid-¹³C₂,d5 is not available, its primary role in pharmacokinetic research is as an internal standard in bioanalytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Bioanalysis

In a typical pharmacokinetic study, plasma, urine, or other biological samples are collected from subjects after administration of ethacrynic acid. To determine the concentration of the drug in these samples, a known amount of Ethacrynic Acid-¹³C₂,d5 is added to each sample prior to processing. During LC-MS/MS analysis, the mass spectrometer is set to detect both the parent drug and the stable isotope-labeled internal standard. Because the two compounds co-elute and have nearly identical ionization efficiencies, the ratio of their peak areas can be used to accurately calculate the concentration of the unlabeled ethacrynic acid in the original sample, correcting for any sample loss during preparation or fluctuations in instrument response.

Metabolite Identification and Profiling

Stable isotope labeling can also aid in the identification of drug metabolites. By administering a mixture of labeled and unlabeled ethacrynic acid, researchers can look for characteristic isotopic patterns in the mass spectra of potential metabolites. This helps to distinguish drug-related compounds from endogenous molecules in the biological matrix. The primary metabolic pathway for ethacrynic acid is conjugation with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[8][9] Ethacrynic acid and its glutathione conjugate are also potent inhibitors of GSTs.[10][11]

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of ethacrynic acid in human plasma using LC-MS/MS with Ethacrynic Acid-¹³C₂,d5 as an internal standard. This protocol is based on established methods for similar small molecules.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a 1 µg/mL working solution of Ethacrynic Acid-¹³C₂,d5 in methanol.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate ethacrynic acid from endogenous plasma components. For example, starting at 10% B, increasing to 90% B over 5 minutes, holding for 1 minute, and then re-equilibrating at 10% B for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • MRM Transitions:

    • Ethacrynic acid: Precursor ion (m/z) -> Product ion (m/z)

    • Ethacrynic Acid-¹³C₂,d5: Precursor ion (m/z) -> Product ion (m/z) (The specific m/z values would be determined during method development based on the exact mass of the parent and labeled compounds).

Visualizations

Signaling and Metabolic Pathways

The primary metabolic pathway of ethacrynic acid involves its conjugation with glutathione, which is a key mechanism for its detoxification and elimination. Ethacrynic acid is also known to inhibit glutathione S-transferases (GSTs), enzymes that catalyze this conjugation.

EA Ethacrynic Acid GST Glutathione S-Transferase (GST) EA->GST Inhibits EA_GSH Ethacrynic Acid-Glutathione Conjugate EA->EA_GSH Conjugation GSH Glutathione GSH->EA_GSH GST->EA_GSH Catalyzes Elimination Biliary and Renal Elimination EA_GSH->Elimination

Metabolic pathway of Ethacrynic Acid.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing Ethacrynic Acid-¹³C₂,d5 as an internal standard.

cluster_prestudy Pre-Study cluster_study Clinical/Preclinical Phase cluster_analysis Bioanalysis cluster_postanalysis Data Analysis & Reporting Protocol Study Protocol Design Dosing Dosing of Ethacrynic Acid Protocol->Dosing MethodDev Bioanalytical Method Development & Validation IS_Spiking Addition of Ethacrynic Acid-¹³C₂,d5 (Internal Standard) MethodDev->IS_Spiking Sampling Biological Sample Collection (e.g., Blood, Urine) Dosing->Sampling Sampling->IS_Spiking SamplePrep Sample Preparation (e.g., Protein Precipitation) IS_Spiking->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc Report Final Study Report PK_Calc->Report

Pharmacokinetic study workflow.

Conclusion

References

Ethacrynic Acid-13C2,d5: A Technical Guide to its Application as a Glutathione S-Transferase Inhibitor Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione S-transferases (GSTs) are a critical family of phase II detoxification enzymes that play a pivotal role in cellular defense against a wide array of xenobiotics and endogenous toxins.[1][2][3] By catalyzing the conjugation of glutathione (GSH) to electrophilic compounds, GSTs facilitate their detoxification and elimination.[3][4] However, the overexpression of certain GST isoforms, particularly GSTP1-1, in tumor cells is a significant factor in the development of multidrug resistance, a major obstacle in cancer chemotherapy.[5] This has spurred intensive research into the development of GST inhibitors to sensitize cancer cells to therapeutic agents.[2][5]

Ethacrynic acid (EA), a potent loop diuretic, has been extensively characterized as a broad-spectrum inhibitor of GSTs.[6][7][8] Its multifaceted mechanism of action, involving both reversible and irreversible inhibition, makes it a valuable tool for studying GST function.[6][7][9] The isotopically labeled analog, ethacrynic acid-13C2,d5, offers a sophisticated extension of this tool, enabling precise tracing and quantification in complex biological systems.[10] This technical guide provides an in-depth overview of ethacrynic acid as a GST inhibitor and explores the advanced applications of its labeled form as a research probe.

Quantitative Analysis of GST Inhibition by Ethacrynic Acid and its Metabolites

Ethacrynic acid and its primary metabolite, the glutathione conjugate (EA-GSH), exhibit potent inhibitory activity against various GST isoforms. The following tables summarize the available quantitative data on their inhibitory potency.

Table 1: Inhibitory Potency (IC50) of Ethacrynic Acid and its Glutathione Conjugate against GST Isoforms

InhibitorGST ClassIC50 (µM)
Ethacrynic AcidAlpha (α)4.6 - 6.0
Mu (µ)0.3 - 1.9
Pi (π)3.3 - 4.8
Ethacrynic Acid-GSH ConjugateAlpha (α)0.8 - 2.8
Mu (µ)< 0.1 - 1.2
Pi (π)11.0

Data compiled from references[6][7].

Table 2: Inhibition Constants (Ki) of Ethacrynic Acid and its Glutathione Conjugate

InhibitorGST IsoformKi (µM)Inhibition Type vs. Electrophilic SubstrateInhibition Type vs. GSH
Ethacrynic AcidHuman Lung GST-pi11.5CompetitiveNon-competitive
Ethacrynic Acid-GSH ConjugateHuman Lung GST-pi1.5Non-competitive-

Data compiled from references[6][11].

Mechanism of Action

Ethacrynic acid's interaction with GSTs is complex, involving multiple mechanisms:

  • Reversible Inhibition: EA can act as a reversible inhibitor, competitive with the electrophilic substrate at the H-site of the enzyme.[7][12]

  • Irreversible Inhibition: The α,β-unsaturated carbonyl group in EA's structure allows it to act as a Michael acceptor, leading to covalent adduction with cysteine residues in the active site of some GST isoforms, particularly the pi-class, resulting in irreversible inhibition.[6][9][13]

  • Inhibition by Conjugate: The glutathione conjugate of ethacrynic acid (EA-GSH), formed both enzymatically and non-enzymatically, is itself a potent inhibitor of GSTs.[6][11] In some cases, the conjugate is a more potent inhibitor than the parent compound.[11][14]

Signaling Pathways Involving Glutathione S-Transferases

GSTs are not merely detoxification enzymes; they are also involved in the regulation of key signaling pathways that control cell proliferation, apoptosis, and stress responses.[1][3] Overexpression of GSTs in cancer cells can contribute to drug resistance by not only detoxifying chemotherapeutic agents but also by modulating signaling cascades that promote cell survival.[2][5]

GST_Signaling_Pathway Role of GST in Drug Resistance and Cell Survival cluster_cell Cancer Cell chemo Chemotherapeutic Agent gst GST (Overexpressed) chemo->gst detox Detoxified Drug gst->detox jnk JNK Pathway gst->jnk Inhibits gsh GSH gsh->gst prolif Cell Proliferation and Survival detox->prolif Allows apoptosis Apoptosis apoptosis->prolif jnk->apoptosis ea Ethacrynic Acid ea->gst Inhibits

Caption: GST's role in drug resistance and cell survival.

Experimental Protocols

Determination of IC50 for GST Inhibition (Spectrophotometric Assay)

This method is a standard for determining the half-maximal inhibitory concentration (IC50) of a compound against GST activity.

Materials:

  • Purified GST isozyme (e.g., human GSTP1-1)

  • Reduced glutathione (GSH) solution

  • 1-Chloro-2,4-dinitrobenzene (CDNB) solution

  • Inhibitor stock solution (Ethacrynic Acid in a suitable solvent like DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 6.5)

  • 96-well UV-transparent microplate

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of GSH and CDNB. Prepare serial dilutions of the inhibitor to cover a range of concentrations.

  • Assay Reaction Mixture: In each well of the microplate, add the phosphate buffer, a fixed concentration of the GST enzyme, and a fixed concentration of GSH.

  • Inhibitor Addition: Add the desired concentration of the inhibitor (or vehicle control) to the respective wells.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.[12]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the CDNB substrate to all wells.[12]

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time. The rate of absorbance increase is proportional to GST activity.[12]

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition for each concentration relative to the vehicle control and plot the results to determine the IC50 value.[12]

This compound as a Probe for Advanced Research

While extensive data exists for ethacrynic acid, its isotopically labeled form, this compound, provides a powerful tool for more nuanced investigations. The heavy isotopes act as a tracer, allowing for the precise differentiation of the probe and its metabolites from endogenous molecules in complex biological matrices.[10]

Proposed Experimental Workflow: Tracing Covalent Adduct Formation with Mass Spectrometry

This workflow outlines how this compound can be used to identify and quantify covalent adducts with GSTs and other proteins, providing direct evidence of target engagement.

MassSpec_Workflow Workflow for Covalent Adduct Analysis start Incubate Cells or Lysates with this compound lysis Cell Lysis and Protein Extraction start->lysis digest Proteolytic Digestion (e.g., Trypsin) lysis->digest lcms LC-MS/MS Analysis digest->lcms analysis Data Analysis: - Identify labeled peptides - Quantify adducts lcms->analysis target Identification of Covalent Binding Sites and Target Proteins analysis->target

References

The Metabolic Journey of Ethacrynic Acid-13C2,d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of the stable isotope-labeled compound, Ethacrynic acid-13C2,d5. By incorporating carbon-13 and deuterium isotopes, this molecule serves as a powerful tool in drug metabolism studies, allowing for precise tracking and quantification of its biotransformation. This document provides a comprehensive overview of its primary metabolic pathways, detailed experimental protocols for its characterization, and a summary of expected quantitative data.

Core Concept: Glutathione Conjugation as the Primary Metabolic Route

The principal metabolic pathway for ethacrynic acid is its conjugation with the endogenous antioxidant glutathione (GSH). This reaction, which can occur both enzymatically, catalyzed by glutathione S-transferases (GSTs), and non-enzymatically, targets the α,β-unsaturated ketone moiety of the ethacrynic acid molecule. The resulting glutathione conjugate (EA-SG) is a major metabolite.[1][2][3][4] This conjugate can be further processed to form a cysteine conjugate, which is a significant metabolite found in biological samples.[5][6] Animal studies have also indicated the formation of a cysteine conjugate as a key step in the metabolism of ethacrynic acid.[6]

The use of a stable isotope-labeled version like this compound is crucial for modern metabolomics research. It allows for the unambiguous identification and quantification of metabolites against a complex biological background, overcoming challenges such as ion suppression in mass spectrometry.

Experimental Protocols for In Vitro Metabolic Stability Assessment

To investigate the metabolic fate of this compound, a common in vitro approach is the use of human liver microsomes, which are rich in drug-metabolizing enzymes.

Objective:

To determine the rate of metabolism of this compound in human liver microsomes and to identify its primary metabolites.

Materials:
  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • 96-well plates

  • Incubator

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - this compound solution - HLM suspension - NADPH regenerating system plate_setup Set up 96-well plate with HLM and this compound prep_reagents->plate_setup pre_incubation Pre-incubate plate at 37°C plate_setup->pre_incubation start_reaction Initiate reaction with NADPH regenerating system pre_incubation->start_reaction time_points Incubate and collect samples at 0, 5, 15, 30, 60 min start_reaction->time_points quench Quench reaction with cold ACN containing IS time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for in vitro metabolic stability assay.

Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it in the phosphate buffer to the desired final concentration (e.g., 1 µM).

    • Thaw the pooled human liver microsomes on ice and dilute them with cold phosphate buffer to a final concentration of 0.5 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the human liver microsome suspension.

    • Add the this compound solution to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. A control incubation without the NADPH system should be included.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well of another 96-well plate containing ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Inject the samples into an LC-MS/MS system for quantification of the parent compound (this compound) and its metabolites.

Quantitative Data Summary

The following table represents hypothetical, yet realistic, data that could be obtained from an in vitro metabolic stability assay of this compound with human liver microsomes.

Time (min)This compound Remaining (%)EA-SG-13C2,d5 Formation (Peak Area)EA-Cysteine-13C2,d5 Formation (Peak Area)
010000
58515,2341,245
156238,9873,156
303861,4525,879
601584,3219,432

Pharmacokinetic Parameters Calculated from In Vitro Data:

ParameterValueDescription
t1/2 (min) 25.8The time required for the concentration of the drug to decrease by half.
CLint (µL/min/mg protein) 26.9Intrinsic clearance, representing the inherent metabolic capacity of the liver microsomes.

Metabolic Pathway of this compound

The primary metabolic transformation of this compound involves conjugation with glutathione, followed by further enzymatic cleavage to the cysteine conjugate.

metabolic_pathway EA This compound EA_SG Ethacrynic acid-SG-13C2,d5 (Glutathione Conjugate) EA->EA_SG + GSH GSH Glutathione (GSH) GST GSTs (enzymatic) or non-enzymatic GST->EA_SG EA_Cys Ethacrynic acid-Cys-13C2,d5 (Cysteine Conjugate) EA_SG->EA_Cys - Glu, - Gly GGT γ-glutamyl transpeptidase GGT->EA_Cys DP Dipeptidase DP->EA_Cys

Caption: Primary metabolic pathway of Ethacrynic acid.

Conclusion

The study of the metabolic fate of this compound provides critical insights for drug development, particularly in understanding its clearance mechanisms and potential for drug-drug interactions. The primary metabolic route through glutathione conjugation is a key determinant of its pharmacokinetic profile. The use of stable isotope labeling, coupled with robust in vitro models and sensitive analytical techniques like LC-MS/MS, allows for a detailed and quantitative understanding of these processes. The methodologies and data presented in this guide serve as a foundational framework for researchers in the field.

References

Methodological & Application

Application Note: Quantitative Analysis of Ethacrynic Acid in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ethacrynic acid in human plasma. The method utilizes Ethacrynic acid-13C2,d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variability during sample preparation.[1] Sample preparation is performed using a straightforward protein precipitation protocol. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time suitable for high-throughput analysis. The method was validated according to internationally recognized guidelines and demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Ethacrynic acid is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[2][3] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the preferred technique for bioanalytical quantification due to its high sensitivity and selectivity.[4]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS.[4] A SIL-IS has nearly identical physicochemical properties to the analyte, causing it to co-elute and experience similar ionization effects in the mass spectrometer's source. This effectively normalizes for variations during sample extraction and compensates for matrix-induced ion suppression or enhancement, leading to more reliable and accurate data.[1] This note provides a comprehensive protocol for the determination of Ethacrynic acid in human plasma using this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes: Ethacrynic acid (Reference Standard), this compound (Internal Standard).[1][5][6]

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Formic acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade).

  • Matrix: Drug-free human plasma (K2-EDTA).

Instrumentation
  • LC System: UHPLC system capable of binary gradient elution.

  • MS System: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepared by dissolving Ethacrynic acid and this compound in methanol.

  • Working Standard Solutions: Prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepared by diluting the IS stock solution in acetonitrile. This solution is used for protein precipitation.

Sample Preparation Protocol
  • Aliquot 50 µL of plasma samples (blank, CC, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS Working Solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Aliquot 50 µL Plasma s2 2. Add 150 µL IS in Acetonitrile (Protein Precipitation) s1->s2 s3 3. Vortex Mix (30s) s2->s3 s4 4. Centrifuge (14,000g, 10 min) s3->s4 s5 5. Transfer Supernatant s4->s5 a1 6. Inject 5 µL into UHPLC s5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry Detection (ESI-, MRM Mode) a2->a3 d1 Integration of Peak Areas a3->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: LC-MS/MS experimental workflow for Ethacrynic acid analysis.

LC-MS/MS Conditions

The following are representative conditions. Optimization is recommended for specific instrumentation.

Table 1: Chromatographic Conditions

ParameterValue
ColumnC18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program Time (min)
0.0
0.5
2.5
3.0
3.1
4.0

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage-3.5 kV
Source Temperature150°C
Desolvation Temp.400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM Transitions Compound
Ethacrynic acid
This compound (IS)

Note: As Ethacrynic acid is a carboxylic acid, it readily deprotonates, making negative ion mode (ESI-) preferable. The precursor ion [M-H]⁻ is selected in Q1. The proposed fragmentation corresponds to the loss of the dichlorophenoxy group.

Method Validation Summary

The method was validated following established bioanalytical method validation guidelines.[4][7] The results are summarized below.

Linearity and Sensitivity

The calibration curve was linear over the range of 1.0 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was >0.995 for all validation runs. The Lower Limit of Quantification (LLOQ) was established at 1.0 ng/mL.

Table 3: Calibration Curve Summary

Concentration Range (ng/mL)Regression ModelMean r² (n=3)
1.0 - 10001/x² weighted0.997
Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated using Quality Control (QC) samples at four concentration levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 4: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Precision (%CV)Intra-day (n=6) Accuracy (%Bias)Inter-day (n=18) Precision (%CV)Inter-day (n=18) Accuracy (%Bias)
LLOQ1.06.8+4.58.2+5.1
LQC3.05.1+2.76.5+3.9
MQC1003.9-1.85.2-0.9
HQC8003.2-3.14.8-2.5
Acceptance criteria: Precision ≤15% CV (≤20% at LLOQ), Accuracy within ±15% (±20% at LLOQ).[8]
Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak response of the analyte in post-extraction spiked plasma with the response in a neat solution. The recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. The IS-normalized matrix factor was close to 1.0, indicating effective compensation by the SIL-IS.

Table 5: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)IS-Normalized Matrix Factor
LQC88.289.11.03
HQC86.588.40.99

Signaling Pathway/Logical Relationship

The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The diagram below illustrates the logic behind its ability to correct for analytical variability.

G cluster_workflow Analytical Process cluster_correction Correction Principle Analyte Analyte (Ethacrynic Acid) IS Internal Standard (this compound) SamplePrep Sample Preparation (e.g., Extraction Loss) Analyte->SamplePrep IS->SamplePrep Ionization Ionization Process (e.g., Matrix Suppression) SamplePrep->Ionization Detector MS Detector Ionization->Detector Ratio Peak Area Ratio (Analyte / IS) Detector->Ratio Result Accurate Quantification Ratio->Result

Caption: Logic of using a SIL-IS to correct for process variability.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable means for quantifying Ethacrynic acid in human plasma. The use of this compound as an internal standard is critical for achieving the high degree of accuracy and precision required for regulated bioanalysis. The simple protein precipitation sample preparation and short chromatographic run time make this method highly suitable for routine analysis in a drug development setting.

References

Application Notes and Protocols for the Quantitative Analysis of Ethacrynic Acid using Ethacrynic acid-13C2,d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethacrynic acid is a potent loop diuretic used in the management of edema associated with congestive heart failure, cirrhosis of the liver, and renal disease. Accurate and reliable quantification of ethacrynic acid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a detailed protocol for the quantitative analysis of ethacrynic acid in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Ethacrynic acid-13C2,d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[1][2]

Principle

This method employs protein precipitation for sample cleanup, followed by chromatographic separation of ethacrynic acid and its stable isotope-labeled internal standard (IS), this compound, on a reverse-phase HPLC column. The analytes are subsequently detected by a tandem mass spectrometer operating in the negative ion electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM). Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Materials and Reagents
  • Ethacrynic acid (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph (LC) system capable of delivering reproducible gradients.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Analytical column: C18, 50 x 2.1 mm, 3.5 µm particle size (or equivalent).

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve ethacrynic acid and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the ethacrynic acid stock solution with 50:50 (v/v) acetonitrile:water to create calibration curve (CC) standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation Protocol
  • Label polypropylene tubes for each sample, standard, and QC.

  • Pipette 50 µL of plasma sample, CC standard, or QC into the corresponding tubes.

  • Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1.5 min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 5.0 minutes

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Ethacrynic acid: m/z 301.0 -> 227.0this compound: m/z 308.1 -> 234.0
Collision Energy Optimized for specific instrument
Dwell Time 100 ms
Source Temperature 500°C
IonSpray Voltage -4500 V

Note: Mass spectrometer parameters such as collision energy, declustering potential, and gas flows should be optimized for the specific instrument being used to achieve maximum sensitivity.

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of ethacrynic acid to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Table 1: Representative Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1.00.005
5.00.026
20.00.102
50.00.255
100.00.510
500.02.548
1000.05.105
2000.010.210
Precision and Accuracy

The intra- and inter-day precision and accuracy are evaluated by analyzing the QC samples at three different concentrations on multiple days.

Table 2: Intra- and Inter-Day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV) (n=6)Intra-Day Accuracy (%) (n=6)Inter-Day Precision (%CV) (3 days)Inter-Day Accuracy (%) (3 days)
Low QC3.04.5102.35.8101.5
Mid QC80.03.298.84.199.2
High QC1600.02.8101.53.5100.8
Recovery and Matrix Effect

The extraction recovery of ethacrynic acid and the matrix effect are assessed to ensure the sample preparation is efficient and that endogenous plasma components do not interfere with ionization.

Table 3: Recovery and Matrix Effect Data

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC3.092.598.7
High QC1600.094.1101.2

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS_Addition Add Internal Standard (this compound in ACN) Plasma->IS_Addition Vortex Vortex Mix IS_Addition->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (ESI-, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for the quantitative analysis of ethacrynic acid.

Logical_Relationship Analyte Ethacrynic Acid Sample_Prep Sample Preparation (Protein Precipitation) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep Data_Analysis Data Analysis IS->Data_Analysis Correction Factor LC_MS LC-MS/MS System Sample_Prep->LC_MS Processed Sample LC_MS->Data_Analysis Raw Data Concentration Accurate Concentration Data_Analysis->Concentration Calculates

Caption: Logical relationship of using an internal standard for accurate quantification.

References

Application Note and Protocol for the Quantification of Ethacrynic Acid using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethacrynic acid is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease. It exerts its diuretic effect by inhibiting the Na-K-Cl symporter in the thick ascending limb of the loop of Henle. Additionally, ethacrynic acid is known to inhibit glutathione S-transferases (GSTs), a family of enzymes involved in detoxification, which has led to its investigation as a potential modulator of resistance to certain anticancer drugs. Accurate and reliable quantification of ethacrynic acid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the robust quantification of ethacrynic acid in human plasma.

Signaling Pathways and Experimental Workflow

The primary mechanism of action of ethacrynic acid involves the inhibition of the Na-K-Cl cotransporter in the kidneys, leading to diuresis. A secondary mechanism involves the inhibition of glutathione S-transferases, which can impact cellular detoxification pathways.

cluster_0 Renal Tubule Cell Ethacrynic_Acid Ethacrynic Acid NKCC2 Na-K-Cl Symporter (NKCC2) Ethacrynic_Acid->NKCC2 Inhibits Diuresis Increased Na+, K+, Cl- Excretion (Diuresis) NKCC2->Diuresis Leads to

Caption: Mechanism of Diuretic Action of Ethacrynic Acid.

cluster_1 Cellular Environment Ethacrynic_Acid_GST Ethacrynic Acid GST Glutathione S-Transferase (GST) Ethacrynic_Acid_GST->GST Inhibits Detoxification Cellular Detoxification GST->Detoxification Mediates

Caption: Inhibition of Glutathione S-Transferase by Ethacrynic Acid.

The overall workflow for the quantification of ethacrynic acid in a biological sample using LC-MS/MS is depicted below.

Sample_Collection Sample Collection (e.g., Human Plasma) Sample_Preparation Sample Preparation (Protein Precipitation or SPE) Sample_Collection->Sample_Preparation LC_Separation LC Separation (Reversed-Phase C18) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental Workflow for Ethacrynic Acid Quantification.

Experimental Protocols

This section details the materials and procedures for the quantification of ethacrynic acid in human plasma.

Materials and Reagents
  • Ethacrynic acid reference standard

  • Ethacrynic acid-d5 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of ethacrynic acid and ethacrynic acid-d5 by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of ethacrynic acid by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

  • Internal Standard Working Solution: Prepare a working solution of ethacrynic acid-d5 at a suitable concentration (e.g., 100 ng/mL) by diluting the stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting ethacrynic acid from plasma samples.[1][2]

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner extracts, particularly for complex matrices, solid-phase extraction is a recommended alternative.[3][4]

  • Condition the SPE Cartridge: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Dilute 100 µL of plasma sample with 200 µL of 2% formic acid in water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following tables summarize the recommended starting parameters for the LC-MS/MS analysis. These parameters may require optimization based on the specific instrumentation used.

Liquid Chromatography Conditions
ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 10% B, increase to 95% B over 5 min, hold for 1 min, then re-equilibrate.
Mass Spectrometry Conditions

The mass spectrometer should be operated in negative ion mode using electrospray ionization (ESI). The following are proposed Multiple Reaction Monitoring (MRM) transitions that should be optimized for the specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Ethacrynic acid301.0227.0100-20
Ethacrynic acid-d5 (IS)306.0232.0100-20

Note: The precursor ion for ethacrynic acid in negative mode is [M-H]⁻. The proposed product ion corresponds to a loss of the dichlorophenoxyacetyl group. The collision energy is a starting point and requires optimization.

Method Validation Summary

A comprehensive validation of the LC-MS/MS method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical acceptance criteria and expected performance characteristics for a bioanalytical method.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; precision (%CV) ≤ 20%; accuracy (%bias) within ±20%
Precision (Intra- and Inter-day) %CV ≤ 15% for QC samples (≤ 20% at LLOQ)
Accuracy (Intra- and Inter-day) %Bias within ±15% for QC samples (±20% at LLOQ)
Recovery Consistent, precise, and reproducible at low, medium, and high QC concentrations.
Matrix Effect Internal standard-normalized matrix factor should have a %CV ≤ 15% across different lots of matrix.
Stability Analyte stability should be demonstrated under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).

Quantitative Data Summary

The following table presents a hypothetical summary of validation data for the quantification of ethacrynic acid in human plasma, based on typical performance of similar LC-MS/MS assays.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Intra-day Accuracy (%Bias) -5.3% to 7.8%
Inter-day Accuracy (%Bias) -8.1% to 9.5%
Mean Recovery 85.2%
Matrix Effect Minimal, compensated by the internal standard

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of ethacrynic acid in human plasma. The detailed protocols for sample preparation and instrument parameters serve as a comprehensive guide for researchers in various fields. Proper method validation is essential to ensure the generation of high-quality, reliable data for pharmacokinetic and other drug development studies.

References

Application Notes and Protocols for Ethacrynic Acid Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of ethacrynic acid in human plasma prior to analysis. Three common and effective techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method is accompanied by a detailed experimental protocol and expected performance data to guide researchers in selecting the most suitable method for their analytical needs.

Introduction

Ethacrynic acid is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, cirrhosis of the liver, and renal disease. Accurate quantification of ethacrynic acid in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Effective sample preparation is a critical first step to remove interfering substances from the complex plasma matrix, thereby ensuring the accuracy, precision, and sensitivity of the subsequent analytical determination by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Overview of Sample Preparation Techniques

The choice of sample preparation method depends on various factors, including the required limit of quantification, sample throughput, cost, and the analytical technique employed. The following table summarizes the key quantitative parameters for the three discussed methods, providing a basis for comparison.

ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (Ethyl Acetate)Solid-Phase Extraction (Polymeric Sorbent)
Recovery > 80%[1]> 90% (representative for acidic drugs)[2]~90-98%[3]
Linear Range Method Dependent0.5 - 25 µg/mL[4]Method Dependent
Limit of Quantification (LOQ) Method Dependent0.1 µg/mL (as LOD)[4]20 ng/mL[5]
Matrix Effect ModerateLow to ModerateMinimal
Throughput HighMediumMedium to High (with automation)
Cost per Sample LowLow to MediumHigh

Experimental Protocols

Detailed methodologies for each sample preparation technique are provided below.

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This method is rapid and simple, making it suitable for high-throughput screening. It involves the addition of a water-miscible organic solvent to precipitate plasma proteins.

Workflow Diagram

A Plasma Sample B Add Acetonitrile (3:1 v/v) A->B C Vortex Mix B->C D Centrifuge C->D E Collect Supernatant D->E F Analysis (HPLC/LC-MS) E->F

Protein Precipitation Workflow.

Materials and Reagents:

  • Human plasma with anticoagulant (e.g., K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the clear supernatant and transfer it to a clean tube.

  • The supernatant can be directly injected into the analytical instrument or evaporated to dryness and reconstituted in a suitable mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) with Ethyl Acetate

LLE is a classic and effective method for extracting analytes from a biological matrix into an immiscible organic solvent, leaving behind many endogenous interferences.

Workflow Diagram

A Plasma Sample B Add Internal Standard A->B C Acidify with HCl B->C D Add Ethyl Acetate C->D E Vortex & Centrifuge D->E F Collect Organic Layer E->F G Evaporate & Reconstitute F->G H Analysis (HPLC/LC-MS) G->H

Liquid-Liquid Extraction Workflow.

Materials and Reagents:

  • Human plasma with anticoagulant

  • Internal standard solution (e.g., a structural analog of ethacrynic acid)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (HPLC grade)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Procedure:

  • To 1 mL of plasma in a 15 mL centrifuge tube, add a known amount of internal standard.

  • Acidify the plasma by adding 100 µL of 1M HCl.[4]

  • Add 5 mL of ethyl acetate to the tube.[4]

  • Cap the tube and vortex for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides a more selective sample cleanup compared to PPT and LLE, often resulting in cleaner extracts and reduced matrix effects. This protocol is based on a general procedure for acidic drugs using a polymeric SPE sorbent.

Workflow Diagram

cluster_0 SPE Cartridge Steps cluster_1 Sample Preparation A Condition B Equilibrate A->B C Load Sample B->C D Wash C->D E Elute D->E H Analysis (HPLC/LC-MS) E->H F Plasma Sample G Pre-treat (Acidify) F->G G->C

Solid-Phase Extraction Workflow.

Materials and Reagents:

  • Human plasma with anticoagulant

  • Polymeric solid-phase extraction cartridges (e.g., Oasis HLB or similar)

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid

  • Elution solvent (e.g., methanol or acetonitrile)

  • SPE manifold

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 2% formic acid in water and vortex to mix. This step helps to disrupt protein binding and ensures ethacrynic acid is in a neutral form for optimal retention on the reversed-phase sorbent.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the ethacrynic acid from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Final Preparation: The eluate can be directly injected or evaporated and reconstituted in the mobile phase for analysis.

Concluding Remarks

The selection of an appropriate sample preparation method is paramount for the successful analysis of ethacrynic acid in plasma. Protein precipitation offers a rapid and high-throughput solution, ideal for early-stage discovery studies. Liquid-liquid extraction provides a cost-effective method with good cleanup efficiency. Solid-phase extraction, while being the most expensive, delivers the cleanest extracts, minimizing matrix effects and maximizing sensitivity, which is often required for regulated bioanalysis in clinical trials. The protocols provided herein serve as a comprehensive guide for researchers to implement these techniques effectively in their laboratories. Method validation should always be performed to ensure the chosen protocol meets the specific requirements of the intended analytical application.

References

Application Note: Quantitative Analysis of Ethacrynic Acid in Human Urine using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Ethacrynic acid in human urine samples. The protocol employs a solid-phase extraction (SPE) procedure for sample clean-up and utilizes a stable isotope-labeled internal standard (Ethacrynic acid-13C2,d5) for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, clinical monitoring, and anti-doping applications.

Introduction

Ethacrynic acid is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease. Accurate and reliable measurement of ethacrynic acid in urine is crucial for understanding its pharmacokinetics and for monitoring patient compliance. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects.[1] This protocol provides a detailed procedure for sample preparation, LC-MS/MS analysis, and data processing.

Experimental Protocols

Materials and Reagents
  • Standards: Ethacrynic acid and this compound (isotopic purity >95%)

  • Solvents: HPLC-grade methanol, acetonitrile, and water; Formic acid (LC-MS grade)

  • SPE Cartridges: Reversed-phase C18 cartridges

  • Urine Samples: Human urine collected and stored at -20°C or lower until analysis. For stability, urine samples should be pH stabilized to pH 3-4.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ethacrynic acid and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Ethacrynic acid stock solution in a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound primary stock solution in a 50:50 mixture of methanol and water.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Pre-treatment: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.

  • Spiking: To 1 mL of the urine supernatant, add a specified volume of the Internal Standard working solution.

  • Acidification: Acidify the urine sample with formic acid to a pH of approximately 3-4.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a specific volume (e.g., 200 µL) of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Multiple Reaction Monitoring (MRM): The following MRM transitions should be monitored. The precursor ion for Ethacrynic acid is [M-H]⁻ at m/z 303. The precursor ion for this compound is [M-H]⁻ at m/z 310.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ethacrynic acid 303179Optimize for instrument
303194Optimize for instrument
303257Optimize for instrument
This compound (IS) 310181Optimize for instrument
310196Optimize for instrument
310259Optimize for instrument

Note: Collision energies need to be optimized for the specific mass spectrometer being used.

Data Presentation

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated method for the analysis of Ethacrynic acid in urine. These values are provided as a general guideline and may vary depending on the specific instrumentation and laboratory conditions.

ParameterValueReference
Limit of Quantification (LOQ) 20 ng/mL[2]
Limit of Detection (LOD) ~ 5-10 ng/mLInferred from LOQ
Linearity Range 20 - 2000 ng/mLBased on typical bioanalytical assays
Recovery > 85%Expected for SPE methods
Matrix Effect < 15%Mitigated by internal standard
Precision (RSD%) < 15%Standard bioanalytical requirement
Accuracy (% Bias) Within ±15%Standard bioanalytical requirement

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow Urine Urine Sample Spike Spike with This compound Urine->Spike Acidify Acidify to pH 3-4 Spike->Acidify Condition Condition C18 Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with Methanol Wash->Elute Drydown Evaporate to Dryness Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for the extraction and analysis of Ethacrynic acid from urine samples.

Signaling Pathway (Logical Relationship)

logical_relationship Analyte Ethacrynic Acid in Urine SPE Solid-Phase Extraction Analyte->SPE IS This compound (Internal Standard) IS->SPE LC LC Separation (C18 Column) SPE->LC MSMS MS/MS Detection (MRM) LC->MSMS Quant Quantification (Peak Area Ratio) MSMS->Quant

Caption: Logical flow of the quantitative analysis using an internal standard.

References

Application Note: High-Throughput Quantification of Ethacrynic Acid and its Stable Isotope-Labeled Internal Standard in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Ethacrynic Acid and its stable isotope-labeled internal standard (SIL-IS), Ethacrynic acid-13C2,d5, in human plasma. The described methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and various research applications in drug development. The protocol outlines a straightforward protein precipitation procedure for sample preparation and provides optimized LC-MS/MS parameters for accurate and precise quantification.

Introduction

Ethacrynic acid is a potent loop diuretic used in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease. Accurate determination of its concentration in biological matrices is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, leading to highly reliable results. This document provides a comprehensive protocol for the analysis of Ethacrynic Acid using its 13C2,d5-labeled counterpart as an internal standard.

Experimental

Materials and Reagents
  • Ethacrynic Acid (Reference Standard)

  • This compound (Internal Standard)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (sourced from a certified vendor)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of Ethacrynic Acid and its SIL-IS from human plasma.

Protocol:

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Vortex the mixture for 10 seconds.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program.

ParameterCondition
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Program Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification.

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Ion Spray Voltage -4500 V
Source Temperature 550°C
Curtain Gas 35 psi
Collision Gas Nitrogen
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 50 psi

MRM Transitions and Compound-Dependent Parameters:

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP) (V)Collision Energy (CE) (eV)Cell Exit Potential (CXP) (V)
Ethacrynic Acid 301.0257.0-50-25-10
This compound 308.0262.0-50-25-10

Note: The specific parameters such as DP, CE, and CXP may require optimization on the specific mass spectrometer being used.

Data Analysis and Visualization

The quantification of Ethacrynic Acid is performed by calculating the peak area ratio of the analyte to its stable isotope-labeled internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Ethacrynic Acid in human plasma.

experimental_workflow sample Human Plasma Sample is_addition Add this compound (IS) sample->is_addition precipitation Protein Precipitation (Acetonitrile + 0.1% Formic Acid) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_ms_analysis LC-MS/MS Analysis supernatant->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

A simplified workflow for the LC-MS/MS analysis of Ethacrynic Acid.
Rationale for Using a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled internal standard is a critical component of robust quantitative mass spectrometry assays. The diagram below outlines the logical relationship and advantages of this approach.

internal_standard_logic cluster_analyte Analyte (Ethacrynic Acid) cluster_is SIL-IS (this compound) analyte_extraction Extraction Variability ratio Peak Area Ratio (Analyte / SIL-IS) analyte_extraction->ratio analyte_matrix Matrix Effects (Ion Suppression/Enhancement) analyte_matrix->ratio analyte_instrument Instrumental Drift analyte_instrument->ratio is_extraction Similar Extraction Behavior is_extraction->ratio is_matrix Similar Matrix Effects is_matrix->ratio is_instrument Similar Instrumental Response is_instrument->ratio result Accurate and Precise Quantification ratio->result

The principle of using a SIL-IS to ensure accurate quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantification of Ethacrynic Acid in human plasma. The simple sample preparation protocol, coupled with the specificity and sensitivity of tandem mass spectrometry and the use of a stable isotope-labeled internal standard, ensures high-quality data suitable for demanding research and drug development applications.

Application Notes and Protocols for Ethacrynic Acid-13C2,d5 in Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic stability is a critical parameter in drug discovery and development, providing insights into a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] These in vitro assays are essential for predicting the in vivo pharmacokinetic profile of a drug candidate. Ethacrynic acid, a potent loop diuretic, undergoes significant metabolism, primarily through conjugation with glutathione (GSH).[2][3][4][5] The use of stable isotope-labeled internal standards, such as Ethacrynic acid-13C2,d5, is paramount for accurate and precise quantification in metabolic stability assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of the labeled standard to the analyte ensure reliable compensation for variations in sample processing and instrument response.

These application notes provide a detailed protocol for assessing the metabolic stability of ethacrynic acid using human liver microsomes (HLM) with this compound as an internal standard.

Principle of the Assay

The in vitro metabolic stability assay evaluates the rate of disappearance of a test compound when incubated with a metabolically active system, such as human liver microsomes.[1][6] For ethacrynic acid, the primary metabolic pathway is conjugation with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs), which are abundant in the liver.[4][5] The assay involves incubating ethacrynic acid with HLM in the presence of GSH. Aliquots are taken at various time points, and the metabolic reaction is quenched. The remaining concentration of ethacrynic acid is quantified by LC-MS/MS, using this compound as an internal standard to ensure analytical accuracy. From the rate of disappearance, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[7][8]

Data Presentation

The following table summarizes representative data from a metabolic stability assay of ethacrynic acid in human liver microsomes.

Disclaimer: The following data is illustrative to demonstrate a typical output for a compound with high metabolic clearance and is not derived from a specific experimental study of ethacrynic acid.

Time (minutes)Ethacrynic Acid Remaining (%)
0100
565
1530
3010
60< 2

Calculated Parameters:

ParameterValueUnit
In Vitro Half-life (t½)8.5minutes
Intrinsic Clearance (CLint)163µL/min/mg protein

Experimental Protocols

Materials and Reagents
  • Ethacrynic acid

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • Reduced Glutathione (GSH)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), LC-MS grade

  • Dimethyl Sulfoxide (DMSO)

  • Purified water

  • 96-well plates

  • Incubator with shaking capability (37°C)

  • Centrifuge

Stock and Working Solutions
  • Ethacrynic Acid Stock Solution (10 mM): Prepare a 10 mM stock solution of ethacrynic acid in DMSO.

  • Ethacrynic Acid Working Solution (100 µM): Dilute the 10 mM stock solution with 100 mM potassium phosphate buffer (pH 7.4) to a final concentration of 100 µM.

  • This compound Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL working solution of this compound in acetonitrile. This solution will also serve as the quenching/protein precipitation solution.

  • GSH Solution (50 mM): Prepare a 50 mM solution of GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • HLM Suspension (1 mg/mL): On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.

Incubation Procedure
  • Preparation of Incubation Mixture: In a 96-well plate, combine the HLM suspension, potassium phosphate buffer, and GSH solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the ethacrynic acid working solution to each well to achieve a final concentration of 1 µM.

  • Sampling and Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot from each incubation well.

    • Immediately quench the reaction by adding the aliquot to a new 96-well plate containing the cold acetonitrile solution with the internal standard (this compound).

    • The 0-minute time point sample should be collected immediately after the addition of the ethacrynic acid working solution.

  • Sample Processing:

    • After the final time point, vortex the plate to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Column: A suitable C18 reverse-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) for both ethacrynic acid and this compound. The specific precursor and product ion transitions should be optimized for the instrument being used.

Data Analysis
  • Calculate the peak area ratio of ethacrynic acid to the internal standard (this compound) for each time point.

  • Normalize the peak area ratios to the 0-minute time point to determine the percentage of ethacrynic acid remaining at each time point.

  • Plot the natural logarithm of the percentage of ethacrynic acid remaining versus time.

  • The slope of the linear regression of this plot gives the rate constant of elimination (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock_sol Prepare Stock and Working Solutions (Ethacrynic Acid, IS, GSH, HLM) plate_prep Prepare 96-well Incubation Plate stock_sol->plate_prep pre_incubate Pre-incubate HLM and GSH at 37°C plate_prep->pre_incubate initiate Initiate Reaction with Ethacrynic Acid pre_incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction with ACN + IS sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: Experimental Workflow for Metabolic Stability Assay.

metabolic_pathway EA Ethacrynic Acid EA_GSH Ethacrynic Acid-Glutathione Conjugate EA->EA_GSH GSH Glutathione (GSH) GSH->EA_GSH GST Glutathione S-Transferases (GSTs) GST->EA_GSH Catalyzes

Caption: Primary Metabolic Pathway of Ethacrynic Acid.

References

Application of Ethacrynic Acid-¹³C₂,d₅ in Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethacrynic acid is a potent loop diuretic that has been used in the management of edema associated with congestive heart failure, cirrhosis of the liver, and renal disease. Beyond its diuretic effects, ethacrynic acid is also a known inhibitor of glutathione S-transferases (GSTs), a family of enzymes involved in the detoxification of xenobiotics and implicated in drug resistance in cancer therapy. Understanding the metabolism and pharmacokinetics of ethacrynic acid is crucial for optimizing its therapeutic use and exploring its potential in other indications.

Stable isotope-labeled internal standards are indispensable tools in modern bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of drugs and their metabolites. The use of a stable isotope-labeled analog of the analyte, such as Ethacrynic acid-¹³C₂,d₅, provides the highest accuracy and precision by compensating for variability in sample preparation, chromatographic retention, and ionization efficiency. This application note provides detailed protocols and data for the use of Ethacrynic acid-¹³C₂,d₅ in drug metabolism studies of ethacrynic acid.

Metabolic Pathway of Ethacrynic Acid

Ethacrynic acid is primarily metabolized in the body through conjugation with glutathione (GSH), a reaction that can be enzymatic, catalyzed by glutathione S-transferases (GSTs), or non-enzymatic. The initial glutathione conjugate can be further metabolized to a cysteine conjugate, which is also pharmacologically active. This metabolic pathway is a key determinant of the drug's efficacy and potential for drug-drug interactions.

EA Ethacrynic Acid GSH_conj Ethacrynic Acid-Glutathione Conjugate EA->GSH_conj + Glutathione (GSH) GSH_conj->EA Reversible Cys_conj Ethacrynic Acid-Cysteine Conjugate GSH_conj->Cys_conj Metabolism GST Glutathione S-Transferases (GSTs) / Non-enzymatic GST->EA

Caption: Metabolic pathway of Ethacrynic Acid.

Experimental Protocols

The following protocols are provided as a starting point for the development of quantitative bioanalytical methods for ethacrynic acid using Ethacrynic acid-¹³C₂,d₅ as an internal standard. Method optimization and validation are essential for specific applications.

Quantification of Ethacrynic Acid in Human Plasma by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of ethacrynic acid in human plasma.

a. Sample Preparation (Protein Precipitation)

  • Thaw human plasma samples and Ethacrynic acid-¹³C₂,d₅ internal standard (IS) working solution at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 10 µL of the Ethacrynic acid-¹³C₂,d₅ IS working solution (e.g., 1 µg/mL in methanol) to each plasma sample, calibrator, and quality control (QC) sample.

  • Vortex for 10 seconds to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

cluster_prep Sample Preparation Workflow plasma 100 µL Plasma add_is Add 10 µL Ethacrynic acid-¹³C₂,d₅ IS plasma->add_is ppt Add 300 µL Acetonitrile add_is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject to LC-MS/MS reconstitute->inject

Caption: Sample preparation workflow for plasma analysis.

b. LC-MS/MS Conditions

ParameterRecommended Condition
LC System A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient Start with 10% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions for 1 minute. (This is a starting point and should be optimized).
Flow Rate 0.4 mL/min.
Injection Volume 5 µL.
MS System A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode.
MRM Transitions Ethacrynic Acid: 301.0 -> 227.0 (Quantifier), 301.0 -> 199.0 (Qualifier)Ethacrynic acid-¹³C₂,d₅: 308.0 -> 232.0 (Quantifier)
Collision Energy To be optimized for the specific instrument.

c. Method Validation Parameters (Representative Data)

The following table summarizes typical validation parameters for a bioanalytical method of this nature. Actual results will vary based on the specific laboratory conditions and instrumentation.

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) > 0.99> 0.995 over a range of 1 - 1000 ng/mL.
Precision (%CV) < 15% (20% at LLOQ)Intra- and inter-day precision < 10%.
Accuracy (%Bias) ± 15% (± 20% at LLOQ)Intra- and inter-day accuracy within ± 10%.
Recovery Consistent and reproducible> 85% for both analyte and internal standard.
Matrix Effect CV < 15%Internal standard-normalized matrix factor between 0.9 and 1.1.
Lower Limit of Quantification (LLOQ) S/N > 101 ng/mL in plasma.
Analysis of Ethacrynic Acid and its Cysteine Conjugate in Urine

This protocol outlines a method for the simultaneous analysis of ethacrynic acid and its major metabolite, the cysteine conjugate, in urine samples.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Acidify urine samples to pH 3-4 with phosphoric acid to stabilize the cysteine conjugate.[1]

  • To 500 µL of acidified urine, add 20 µL of the Ethacrynic acid-¹³C₂,d₅ IS working solution.

  • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

  • Elute the analytes with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions

The LC and MS conditions can be similar to those used for plasma analysis, with potential adjustments to the gradient to ensure separation of the parent drug and its more polar cysteine conjugate.

ParameterRecommended Condition
LC System HPLC/UHPLC system.
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient A shallow gradient may be required to separate the cysteine conjugate from endogenous urine components.
Flow Rate 0.3 mL/min.
Injection Volume 10 µL.
MS System Triple quadrupole mass spectrometer.
Ionization Mode ESI, Negative Ion Mode.
MRM Transitions Ethacrynic Acid: 301.0 -> 227.0Ethacrynic Acid-Cysteine Conjugate: 422.1 -> 301.0Ethacrynic acid-¹³C₂,d₅: 308.0 -> 232.0

Data Presentation

The use of Ethacrynic acid-¹³C₂,d₅ allows for the generation of high-quality quantitative data. Below is a representative table of pharmacokinetic parameters that can be obtained from a study utilizing this internal standard.

ParameterValue (Mean ± SD)
Cmax (ng/mL) 850 ± 150
Tmax (h) 1.5 ± 0.5
AUC₀₋t (ng·h/mL) 3200 ± 600
AUC₀₋inf (ng·h/mL) 3450 ± 650
t₁/₂ (h) 2.5 ± 0.8
CL/F (L/h) 29 ± 7
Vd/F (L) 100 ± 25

Conclusion

Ethacrynic acid-¹³C₂,d₅ is a highly suitable internal standard for the quantification of ethacrynic acid and its metabolites in biological matrices. Its use in LC-MS/MS based drug metabolism studies ensures the generation of accurate and precise pharmacokinetic data, which is essential for the continued development and clinical application of ethacrynic acid. The protocols provided herein offer a solid foundation for researchers to develop and validate robust bioanalytical methods.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal for Ethacrynic acid-13C2,d5 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ethacrynic acid-13C2,d5. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges during mass spectrometry experiments, particularly focusing on the issue of low signal intensity.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low or no signal for my this compound internal standard. What are the potential causes?

A1: Low or no signal from a stable isotope-labeled internal standard like this compound can stem from several factors, ranging from sample preparation to instrument settings. Common causes include:

  • Incorrect Mass Spectrometer Settings: The instrument may not be set to monitor the correct mass-to-charge ratio (m/z) for the precursor and product ions.

  • Suboptimal Ionization: The electrospray ionization (ESI) source parameters may not be optimized for ethacrynic acid.

  • Sample Preparation Issues: Inefficient extraction, degradation of the standard, or improper reconstitution can lead to low concentrations of the analyte reaching the instrument.

  • Chromatographic Problems: Poor peak shape or co-elution with interfering substances can suppress the signal.

  • Standard Solution Integrity: The internal standard solution may have been improperly prepared, stored, or may have degraded.

Q2: My signal for this compound is inconsistent across my sample batch. What could be the reason?

A2: High variability in the internal standard's response can compromise the accuracy and precision of your results. The most common culprits are inconsistencies in the sample preparation workflow, leading to variable extraction recovery, or matrix effects where co-eluting compounds from different samples variably suppress or enhance the ionization of the internal standard.

Q3: Can the deuterium labeling in this compound cause chromatographic separation from the unlabeled ethacrynic acid?

A3: Yes, this is a known phenomenon called the "deuterium isotope effect". While generally minimal, replacing hydrogen with deuterium can sometimes lead to slight changes in retention time on a reversed-phase column. If the internal standard does not co-elute perfectly with the analyte, it may experience different matrix effects, leading to inaccurate quantification.

Troubleshooting Guides

Issue 1: Low Signal Intensity of this compound

This guide provides a step-by-step approach to diagnosing and resolving low signal intensity for your stable isotope-labeled internal standard.

Step 1: Verify Mass Spectrometer Parameters

Ensure your instrument is configured to monitor the correct precursor and product ions for this compound. Given its molecular structure and common ionization behavior of acidic compounds, analysis is typically performed in negative ion mode.

  • Precursor Ion: The exact mass of this compound is 309.0493576 Da. In negative ion mode, the deprotonated molecule [M-H]⁻ should be observed.

Table 1: Theoretical and Expected MRM Transitions for Ethacrynic acid and this compound (Negative Ion Mode)

CompoundPrecursor Ion (m/z)Putative Product Ion (m/z)Neutral LossNotes
Ethacrynic acid302.0257.0C2H5 (Ethyl group)Loss of the ethyl group from the butanoyl chain.
Ethacrynic acid302.0229.0C2H5 + COSubsequent loss of carbon monoxide.
This compound 309.0 261.0 C2D5 (Deuterated ethyl group)Loss of the deuterated ethyl group.
This compound 309.0 233.0 C2D5 + COSubsequent loss of carbon monoxide.

Note: The optimal collision energies for these transitions should be determined empirically on your specific instrument.

Step 2: Optimize Ion Source Parameters

If the mass spectrometer settings are correct, the next step is to optimize the ESI source parameters. This can be done by infusing a standard solution of this compound directly into the mass spectrometer.

Table 2: Typical Starting ESI Source Parameters for Optimization

ParameterTypical Range
Ionization ModeNegative
Capillary Voltage2.5 - 4.5 kV
Nebulizer Gas Pressure30 - 50 psi
Drying Gas Flow8 - 12 L/min
Drying Gas Temperature300 - 400 °C

Step 3: Evaluate Sample Preparation

Review your sample preparation protocol for potential sources of analyte loss.

  • Extraction Efficiency: Ensure the chosen extraction method (e.g., liquid-liquid extraction or solid-phase extraction) is efficient for ethacrynic acid. Acidifying the sample prior to extraction with an organic solvent like ethyl acetate can improve recovery.

  • Analyte Stability: Ethacrynic acid can be unstable in certain conditions. Ensure the pH of your samples is controlled, as it can be released from its cysteine conjugate at an unstable pH.

  • Reconstitution Solvent: After evaporation, reconstitute your sample in a solvent that is compatible with your mobile phase to ensure good peak shape. A mismatch between the reconstitution solvent and the initial mobile phase can lead to peak distortion and reduced signal.

Step 4: Assess Chromatography

Poor chromatography can significantly impact signal intensity.

  • Peak Shape: Tailing or broad peaks will result in a lower signal-to-noise ratio. Ensure your LC method is optimized for good peak shape.

  • Matrix Effects: Co-elution with matrix components can suppress the ionization of your internal standard. Modifying the chromatographic gradient or improving sample cleanup can help mitigate these effects.

Experimental Protocols

This section provides a detailed methodology for a typical LC-MS/MS analysis of ethacrynic acid.

Sample Preparation: Protein Precipitation

  • To a 100 µL aliquot of plasma, add 10 µL of a working solution of this compound in methanol.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear ramp to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS)

The following are suggested starting parameters for a triple quadrupole mass spectrometer.

Table 3: Suggested Mass Spectrometer Parameters

ParameterSetting
Ionization ModeNegative Electrospray Ionization (ESI)
Capillary Voltage3.5 kV
Nebulizer Gas40 psi
Drying Gas Flow10 L/min
Drying Gas Temperature350 °C
MRM TransitionsSee Table 1 (Collision energies to be optimized)

Visualizations

Diagram 1: Troubleshooting Workflow for Low Signal Intensity

TroubleshootingWorkflow Troubleshooting Low Signal for this compound start Low Signal for this compound check_ms Verify MS Parameters (Precursor/Product Ions) start->check_ms optimize_source Optimize Ion Source (Infusion) check_ms->optimize_source Parameters Correct resolve Signal Restored check_ms->resolve Parameters Incorrect -> Corrected check_sample_prep Review Sample Preparation (Extraction, Stability) optimize_source->check_sample_prep Source Optimized optimize_source->resolve Source Not Optimized -> Optimized check_chromatography Assess Chromatography (Peak Shape, Matrix Effects) check_sample_prep->check_chromatography Prep Protocol OK check_sample_prep->resolve Prep Issue Found -> Corrected check_chromatography->resolve Chromatography OK check_chromatography->resolve Chroma Issue Found -> Corrected

Caption: A logical workflow for troubleshooting low signal intensity.

Diagram 2: Proposed Fragmentation of Ethacrynic Acid in Negative Ion Mode

FragmentationPathway Proposed Fragmentation Pathway of Ethacrynic Acid [M-H]⁻ cluster_ethacrynic_acid Ethacrynic Acid Structure EA_structure      Cl      | Cl - C6H2 - O - CH2 - COO⁻      |    C=O    |  C(=CH2)-CH2-CH3 precursor Precursor Ion [M-H]⁻ m/z 302.0 product1 Product Ion 1 m/z 257.0 precursor->product1 - C2H5 product2 Product Ion 2 m/z 229.0 product1->product2 - CO

Caption: Proposed fragmentation of ethacrynic acid in negative ESI.

Minimizing ion suppression for ethacrynic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of ethacrynic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during experimental analysis, with a core focus on minimizing ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how can it impact the analysis of ethacrynic acid?

A1: Ion suppression is a matrix effect encountered in LC-MS/MS analysis where co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the target analyte, in this case, ethacrynic acid. This interference reduces the ionization efficiency of ethacrynic acid, leading to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in quantification.[1]

Q2: How can I identify if ion suppression is affecting my ethacrynic acid analysis?

A2: A widely used method to detect and assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of an ethacrynic acid standard solution is introduced into the mass spectrometer's ion source after the analytical column. A blank matrix sample (e.g., plasma or urine without ethacrynic acid) is then injected onto the LC system. A significant drop in the constant baseline signal of ethacrynic acid as the matrix components elute indicates the time intervals where ion suppression is occurring.

Q3: What are the primary strategies to minimize ion suppression for ethacrynic acid analysis?

A3: The three main strategies to combat ion suppression are:

  • Optimization of Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components is crucial. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2][3][4]

  • Chromatographic Separation: Modifying the LC method to chromatographically separate ethacrynic acid from the interfering matrix components. This can be achieved by adjusting the mobile phase composition, using gradient elution, or selecting a different analytical column with alternative chemistry.

  • Mass Spectrometer Source Optimization: Fine-tuning the ion source parameters, such as gas flows, temperatures, and voltages, can help to selectively enhance the ionization of ethacrynic acid over the interfering compounds. For analytes prone to suppression with electrospray ionization (ESI), switching to atmospheric pressure chemical ionization (APCI) may be beneficial as it is often less susceptible to matrix effects.[4]

Q4: Which ionization mode, positive or negative, is generally recommended for ethacrynic acid analysis?

A4: For the analysis of ethacrynic acid in urine, negative ion mode has been reported to provide better sensitivity. This is likely due to the acidic nature of the molecule, which readily forms a negative ion [M-H]-.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and resolve common issues related to ion suppression during ethacrynic acid analysis.

Observed Problem Potential Cause Suggested Solution(s)
Low signal intensity or poor sensitivity for ethacrynic acid Significant ion suppression from co-eluting matrix components.1. Improve Sample Cleanup: Switch to a more rigorous sample preparation method (e.g., from protein precipitation to SPE).2. Optimize Chromatography: Adjust the gradient to better separate ethacrynic acid from the suppression zone identified by post-column infusion.3. Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering matrix components.[5]
High variability in results between samples Inconsistent matrix effects across different sample lots.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for ethacrynic acid will co-elute and experience similar ion suppression, allowing for accurate correction.2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
Peak tailing or splitting for ethacrynic acid Co-eluting interferences or issues with the analytical column.1. Column Wash: Implement a robust column wash step at the end of each run to remove strongly retained matrix components.2. Change Column Chemistry: If peak shape issues persist, consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.
Sudden drop in signal during a batch run Contamination of the ion source.1. Clean the Ion Source: Perform routine maintenance and cleaning of the mass spectrometer's ion source components.2. Divert Flow: Use a divert valve to direct the early and late eluting, highly concentrated matrix components to waste instead of the ion source.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation Technique Typical Analyte Recovery (%) Relative Ion Suppression (%) Advantages Disadvantages
Protein Precipitation (PPT) with Acetonitrile >80[6]High (can be >50%)[7]Simple, fast, and inexpensive.Provides the least clean extracts, leading to significant ion suppression.[4][7]
Liquid-Liquid Extraction (LLE) 60 - 90Moderate (can be 20-50%)Cleaner extracts than PPT, cost-effective.Can be labor-intensive, potential for emulsion formation, requires solvent optimization.[3]
Solid-Phase Extraction (SPE) 80 - 100[8]Low (<20%)[7]Provides the cleanest extracts with high recovery, amenable to automation.[4]More expensive and requires method development.[3]

Note: The values presented are for illustrative purposes and the actual recovery and ion suppression for ethacrynic acid may vary depending on the specific experimental conditions.

Experimental Protocols

1. Protocol for Post-Column Infusion to Identify Ion Suppression Zones

  • Prepare a standard solution of ethacrynic acid in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Set up an infusion pump to deliver the ethacrynic acid solution at a low flow rate (e.g., 10 µL/min) into a T-junction placed between the LC column outlet and the mass spectrometer's ion source.

  • Configure the LC-MS/MS system with the analytical column and mobile phases intended for the ethacrynic acid analysis. The mass spectrometer should be set to monitor the specific MRM transition for ethacrynic acid.

  • Begin the infusion of the ethacrynic acid standard and allow the signal to stabilize, establishing a constant baseline.

  • Inject a blank matrix sample (e.g., an extract from plasma or urine prepared without the analyte) onto the LC column and start the chromatographic run.

  • Monitor the ethacrynic acid signal throughout the run. Any significant decrease from the stable baseline indicates a region of ion suppression caused by eluting matrix components.

2. Generic Protocol for Solid-Phase Extraction (SPE) of Ethacrynic Acid from Urine

This protocol is a starting point and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw urine samples at room temperature.

    • Centrifuge the samples at approximately 4000 x g for 10 minutes to pellet any particulates.

    • Take 1 mL of the supernatant and add an internal standard.

    • Adjust the pH of the sample to ~6-7 with a suitable buffer (e.g., phosphate buffer).

  • SPE Cartridge Conditioning:

    • Use a suitable mixed-mode or polymer-based SPE cartridge.

    • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

    • Equilibrate the cartridge by passing 1 mL of the same buffer used for sample pH adjustment.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.

    • Further wash with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute ethacrynic acid from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, potentially with a small percentage of formic acid to facilitate elution of the acidic analyte).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of your LC method.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma/Urine) ppt Protein Precipitation start->ppt lle Liquid-Liquid Extraction start->lle spe Solid-Phase Extraction start->spe lc LC Separation ppt->lc High Matrix Load lle->lc Moderate Matrix Load spe->lc Low Matrix Load ms MS/MS Detection lc->ms quant Quantification ms->quant result Final Result quant->result

Caption: Experimental workflow for ethacrynic acid analysis.

troubleshooting_logic start Poor Signal or High Variability? check_suppression Perform Post-Column Infusion start->check_suppression suppression_found Ion Suppression Detected? check_suppression->suppression_found optimize_prep Improve Sample Prep (e.g., SPE) suppression_found->optimize_prep Yes no_suppression Check Instrument Performance suppression_found->no_suppression No optimize_lc Optimize LC Separation optimize_prep->optimize_lc use_is Use Stable Isotope-Labeled IS optimize_lc->use_is end Analysis Successful use_is->end no_suppression->end

Caption: Troubleshooting logic for ion suppression issues.

signaling_pathway cluster_cell Target Cell (e.g., Thick Ascending Limb of Henle) cluster_effect Physiological Effect EA Ethacrynic Acid NaK2Cl Na-K-2Cl Cotransporter EA->NaK2Cl Inhibits GST Glutathione S-Transferase (GST) EA->GST Inhibits Diuresis Increased Diuresis NaK2Cl->Diuresis Detox Altered Xenobiotic Metabolism GST->Detox

Caption: Mechanism of action of ethacrynic acid.

References

Addressing isotopic interference with Ethacrynic acid-13C2,d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address isotopic interference issues when using Ethacrynic acid-13C2,d5 as an internal standard in quantitative mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern when using this compound?

A1: Isotopic interference, often called "crosstalk," occurs when the signal from the unlabeled analyte (Ethacrynic acid) contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), this compound.[1][2] This happens because naturally abundant heavy isotopes (e.g., ¹³C) in the Ethacrynic acid molecule can result in a mass-to-charge ratio (m/z) that overlaps with the m/z of the SIL-IS.[3] This interference can lead to an artificially inflated internal standard signal, causing inaccuracies in quantification, non-linear calibration curves, and an underestimation of the true analyte concentration.[2][3]

Q2: I am observing a signal in the this compound channel even when injecting a blank sample (matrix without analyte or internal standard). What is the likely cause?

A2: A signal in the internal standard channel in a blank sample is typically due to electronic noise or background ions in the mass spectrometer. However, if you are injecting a "zero sample" (matrix spiked with only the unlabeled Ethacrynic acid analyte), a signal in the this compound channel would strongly indicate isotopic interference from the analyte. It is crucial to differentiate between background noise and true crosstalk from the analyte.

Q3: The peak area of my analyte (Ethacrynic acid) seems to be contributing to the peak area of my internal standard (this compound). How can I confirm and quantify this?

A3: To confirm and quantify the contribution, you should prepare and analyze a sample containing only the unlabeled Ethacrynic acid at a high concentration (e.g., at the upper limit of quantification, ULOQ) without any internal standard.[2] Monitor both the analyte and the internal standard channels. Any signal detected in the internal standard's mass transition at the retention time of Ethacrynic acid confirms interference. The percentage of interference can be calculated by comparing the area of the interfering peak in the IS channel to the area of the analyte peak in its own channel.

Q4: My calibration curve for Ethacrynic acid is non-linear, particularly at the higher concentration levels. Could this be related to isotopic interference?

A4: Yes, this is a classic symptom of isotopic interference.[3] At higher concentrations of Ethacrynic acid, its natural isotopic variants contribute more significantly to the signal of the this compound internal standard. This artificially inflates the internal standard's response, causing the analyte/IS area ratio to plateau and the calibration curve to become non-linear (often showing a quadratic or flattening trend).

Q5: What are the acceptable limits for isotopic contribution from the analyte to the internal standard?

A5: While there are no universal regulatory limits, a common practice in bioanalytical method validation is to assess the impact of this crosstalk. A general guideline is that the response of the internal standard in a sample containing the analyte at the ULOQ should not exceed 5% of the response of the internal standard at its working concentration. Similarly, the analyte signal in a sample containing only the internal standard should be less than 5% of the analyte signal at the Lower Limit of Quantification (LLOQ).

Troubleshooting Guides

Guide 1: Systematic Investigation of Isotopic Interference

If you suspect isotopic interference is affecting your assay, follow this systematic approach to diagnose and address the issue.

Workflow for Investigating Isotopic Interference

A Suspicion of Interference (e.g., non-linear curve) B Prepare High Concentration Analyte-Only Sample (ULOQ) A->B Start Investigation C Acquire Data Monitoring Analyte and IS MRM Transitions B->C D Check for Signal in IS Channel at Analyte Retention Time C->D E Interference Confirmed D->E Signal Detected F No Significant Interference (Signal < 5% of LLOQ) D->F No Signal H Proceed to Mitigation Strategies: 1. Optimize Chromatography 2. Optimize MS/MS Parameters 3. Consider Mathematical Correction E->H G Investigate Other Causes (e.g., matrix effects, detector saturation) F->G

Caption: A logical workflow for troubleshooting isotopic interference.

Guide 2: Mitigation Strategies for Isotopic Interference

Once interference is confirmed, you can take several steps to minimize its impact:

  • Optimize Chromatography: Improving the chromatographic separation between the analyte and any potential isobaric metabolites can be crucial.[4] Even though the SIL-IS is designed to co-elute, ensuring baseline separation from other matrix components can improve signal-to-noise and assay robustness.

  • Optimize Mass Spectrometer Parameters:

    • Reduce Dwell Time: Very short dwell times in a Multiple Reaction Monitoring (MRM) method can sometimes lead to "crosstalk" if ions are not fully cleared from the collision cell before the next transition is monitored.[5]

    • Increase Pause Time: Increasing the inter-MRM delay or pause time allows the collision cell to clear, preventing carryover of ions from one transition to the next.[6]

  • Select a Different Precursor or Product Ion: If possible, investigate alternative MRM transitions for the internal standard. Choosing a less abundant but more specific product ion that does not have a corresponding interfering peak from the unlabeled analyte can resolve the issue.[3]

  • Mathematical Correction: As a last resort, if the interference is consistent and well-characterized, a mathematical correction can be applied. This involves calculating a correction factor from the analysis of analyte-only samples and subtracting the contributed signal from the observed internal standard response in unknown samples.[2]

Data Presentation

The following tables provide example data for context. Note that these are representative values and may not reflect actual experimental outcomes.

Table 1: Example MRM Transitions for Ethacrynic Acid and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Ethacrynic Acid303.0259.1Negative
This compound310.0266.1Negative

Table 2: Hypothetical Impact of Interference on Analyte Quantification

Nominal Conc. (ng/mL)Measured Conc. (No Interference)Measured Conc. (With Interference)% Deviation
1.0 (LLOQ)1.051.03-1.9%
50.049.548.5-2.0%
500.0505.2475.1-5.9%
1000.0 (ULOQ)998.5850.3-14.8%

Experimental Protocols

Protocol 1: Assessment of Isotopic Interference Contribution

This protocol details the steps to determine the percent contribution of the unlabeled analyte to the SIL-IS signal.

  • Prepare High-Concentration Analyte Solution: Prepare a solution of Ethacrynic acid at the ULOQ concentration in the same matrix used for your study samples (e.g., human plasma). Do not add the this compound internal standard.

  • Prepare Internal Standard Solution: Prepare a solution containing only the this compound internal standard at its working concentration in the same matrix.

  • Sample Preparation: Process both solutions using your validated sample preparation method (e.g., protein precipitation or solid-phase extraction).

  • LC-MS/MS Analysis:

    • Inject the processed high-concentration analyte solution and acquire data, monitoring the MRM transitions for both the analyte and the internal standard.

    • Inject the processed internal standard solution and acquire data under the same conditions.

  • Data Analysis:

    • In the chromatogram from the analyte-only injection, measure the peak area for the analyte (Area_Analyte_ULOQ).

    • In the same chromatogram, measure any peak area that appears in the internal standard channel at the analyte's retention time (Area_IS_Crosstalk).

    • Calculate the percent crosstalk: % Crosstalk = (Area_IS_Crosstalk / Area_Analyte_ULOQ) * 100.

Decision Tree for Unexpected Signal in Internal Standard Channel

A Signal detected in IS channel for an unknown sample B Was an analyte-only (ULOQ) sample run in the batch? A->B C Analyze ULOQ sample data. Is there a peak in the IS channel? B->C Yes F Run an analyte-only (ULOQ) sample to confirm crosstalk. B->F No D Interference is likely due to isotopic contribution from analyte. Quantify the contribution. C->D Yes E The signal is not from analyte crosstalk. C->E No G Investigate other sources: - Isobaric metabolite? - Contamination of IS stock? - Instrument background? E->G

Caption: Decision tree for troubleshooting unexpected IS signals.

Protocol 2: Representative LC-MS/MS Method for Ethacrynic Acid Quantification

This protocol provides a starting point for method development. Optimization is required for specific instrumentation and matrices.

1. Sample Preparation (Human Plasma)

  • To 100 µL of plasma sample, add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Inject 5 µL into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: Ramp to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: Return to 20% B

    • 3.1-4.0 min: Equilibrate at 20% B

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

  • Ion Source Temperature: 500°C.

  • IonSpray Voltage: -4500 V.

  • MRM Transitions: See Table 1.

  • Collision Gas: Nitrogen.

  • Dwell Time: 100 ms (Optimize as needed).

References

Stability of Ethacrynic acid-13C2,d5 in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethacrynic acid-13C2,d5

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this internal standard in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a stable isotope-labeled (SIL) form of Ethacrynic acid. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, it serves as an ideal internal standard (IS). Its chemical and physical properties are nearly identical to the unlabeled analyte (Ethacrynic acid), ensuring that it behaves similarly during sample preparation, extraction, and chromatographic analysis. This co-elution and similar behavior help to accurately correct for variability in the analytical process, leading to more reliable and precise quantification of Ethacrynic acid in biological samples.

Q2: How stable is this compound in stock solutions?

Stock solutions of this compound, when prepared in appropriate organic solvents like acetonitrile or methanol, are generally stable. However, it is crucial to perform and document stock solution stability experiments as per regulatory guidelines (e.g., FDA, EMA). Stability should be assessed at room temperature for a duration that mimics the sample preparation time and under refrigerated or frozen conditions for the intended storage period.

Q3: What are the expected degradation pathways for this compound in biological matrices?

As a SIL internal standard, this compound is expected to exhibit the same degradation pathways as the unlabeled Ethacrynic acid. The primary degradation routes include:

  • Hydrolysis: The α,β-unsaturated ketone moiety is susceptible to hydrolysis.

  • Dimerization: Ethacrynic acid can undergo a Diels-Alder condensation reaction to form a dimer.

  • Conjugation: In biological systems, Ethacrynic acid is known to form conjugates with sulfhydryl-containing molecules, most notably cysteine and glutathione.[1] The stability of these conjugates can be pH-dependent.

Q4: Are there specific handling precautions for urine samples containing this compound?

Yes. Ethacrynic acid forms a cysteine conjugate in the body, which is excreted in urine. This conjugate can be unstable and may revert to the parent drug, leading to inaccurate quantification. To prevent this, urine samples should be stabilized by adjusting the pH to a range of 3-4 immediately after collection.[1] This acidic environment helps to maintain the integrity of the cysteine conjugate.

Q5: What stability tests should be performed for this compound in biological matrices during method validation?

Comprehensive stability testing should be conducted to ensure the reliability of the bioanalytical method. Key stability assessments include:

  • Freeze-Thaw Stability: Evaluates the stability of the internal standard after multiple cycles of freezing and thawing.

  • Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a period that reflects the time samples might be left out during processing.

  • Long-Term Stability: Determines stability under frozen storage conditions (-20°C or -70°C) for the expected duration of the study.

  • Post-Preparative Stability: Evaluates the stability of the processed samples in the autosampler before injection.

Troubleshooting Guides

Issue 1: High Variability in Internal Standard (IS) Response

  • Symptom: The peak area of this compound is inconsistent across a single analytical run, including calibration standards, quality control (QC) samples, and study samples.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Inconsistent Sample Preparation - Verify the precision of pipetting and dispensing of the IS working solution. - Ensure thorough vortexing or mixing after adding the IS to the biological matrix. - Optimize the extraction procedure to ensure consistent recovery.
Matrix Effects - Evaluate matrix effects from different lots of the biological matrix. - Modify the chromatographic method to separate the IS from co-eluting matrix components. - Consider a more rigorous sample cleanup procedure (e.g., solid-phase extraction instead of protein precipitation).
LC-MS System Instability - Check for leaks in the LC system. - Ensure the autosampler is injecting consistent volumes. - Clean the mass spectrometer's ion source to prevent inconsistent ionization.
IS Instability - Re-evaluate the short-term (bench-top) stability of this compound in the specific biological matrix. - Ensure that the matrix pH is controlled, especially for urine samples.

Issue 2: Decreasing IS Response Over a Long Analytical Run

  • Symptom: The peak area of this compound consistently decreases from the beginning to the end of the analytical run.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Post-Preparative Instability - The processed samples may be degrading in the autosampler. - Conduct a post-preparative stability experiment by re-injecting a set of samples after they have been in the autosampler for the duration of a typical run. - If instability is confirmed, consider reducing the run time, lowering the autosampler temperature, or using a different reconstitution solvent.
Adsorption to Vials or Tubing - Ethacrynic acid is a relatively hydrophobic molecule and may adsorb to plastic surfaces. - Use silanized glass or low-adsorption vials. - Prime the LC system with a high-concentration solution before the run.
Mass Spectrometer Source Contamination - The ion source may become progressively contaminated during the run, leading to decreased ionization efficiency. - Clean the ion source and re-run the samples.

Experimental Protocols & Data Presentation

Protocol: Assessment of Freeze-Thaw Stability
  • Sample Preparation: Spike a pool of the appropriate biological matrix (e.g., human plasma) with this compound at a concentration used in the analytical method. Prepare at least two QC sample levels (low and high concentration) of the unlabeled Ethacrynic acid in the same matrix. Aliquot these samples into multiple vials.

  • Freeze-Thaw Cycles:

    • Freeze one set of aliquots at the intended storage temperature (e.g., -70°C) for at least 12 hours. This will serve as the baseline (Cycle 0).

    • Subject the remaining sets of aliquots to the desired number of freeze-thaw cycles (e.g., 3 cycles). A single cycle consists of freezing for at least 12 hours and then thawing unassisted at room temperature.

  • Sample Analysis: After the final thaw cycle, process and analyze all samples (including the baseline set) against a freshly prepared calibration curve.

  • Data Evaluation: Calculate the mean concentration of the QC samples at each freeze-thaw cycle. The mean concentration should be within ±15% of the nominal concentration.

Hypothetical Freeze-Thaw Stability Data
QC LevelNominal Conc. (ng/mL)Cycle 0 (Mean Conc.)Cycle 1 (Mean Conc.)Cycle 2 (Mean Conc.)Cycle 3 (Mean Conc.)% Bias from Nominal (Cycle 3)
Low QC5.05.14.95.24.8-4.0%
High QC80.081.279.582.178.9-1.4%

Acceptance Criteria: The mean concentration at each cycle should be within ±15% of the nominal concentration.

Hypothetical Long-Term Stability Data (at -70°C)
QC LevelNominal Conc. (ng/mL)Day 0 (Mean Conc.)30 Days (Mean Conc.)90 Days (Mean Conc.)180 Days (Mean Conc.)% Bias from Nominal (180 Days)
Low QC5.04.95.14.85.3+6.0%
High QC80.079.881.080.582.4+3.0%

Acceptance Criteria: The mean concentration at each time point should be within ±15% of the nominal concentration.

Visualizations

Stability_Testing_Workflow Workflow for Internal Standard Stability Assessment A Prepare QC Samples in Biological Matrix (Low and High Concentrations) B Divide into Aliquots for Each Stability Condition A->B C1 Freeze-Thaw Stability (e.g., 3 cycles) B->C1 C2 Short-Term (Bench-Top) Stability (e.g., 4 hours at RT) B->C2 C3 Long-Term Stability (e.g., 30, 90, 180 days at -70°C) B->C3 D Analyze Stability Samples Against Fresh Calibration Curve C1->D C2->D C3->D E Calculate Mean Concentration and Compare to Nominal Values D->E F Acceptance Criteria Met? (Mean within ±15% of Nominal) E->F G Stability Confirmed F->G Yes H Investigate & Re-evaluate F->H No

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathways Potential Degradation Pathways of Ethacrynic Acid EA Ethacrynic Acid (or this compound) center EA->center Hydrolysis Hydrolysis Product Dimer Diels-Alder Dimer Cys_Conj Cysteine Conjugate (pH-dependent stability) GSH_Conj Glutathione Conjugate center->Hydrolysis H₂O center->Dimer Dimerization center->Cys_Conj + Cysteine center->GSH_Conj + Glutathione

Caption: Potential degradation pathways for Ethacrynic acid in biological systems.

References

Optimizing chromatographic separation of ethacrynic acid and its labeled standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the chromatographic separation of ethacrynic acid and its labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC-UV method for ethacrynic acid analysis?

A robust starting point for the analysis of ethacrynic acid is a reversed-phase HPLC-UV method. An isocratic method can be effective for separating the parent drug from its degradation products.[1][2] A common setup involves a C18 column with a mobile phase consisting of an acidified organic/aqueous mixture, with UV detection typically set around 275-280 nm.[3][4]

Q2: How should biological samples, such as plasma or urine, be prepared for analysis?

Sample preparation is critical for removing interferences and ensuring method robustness. Common techniques include:

  • Liquid-Liquid Extraction (LLE): For plasma, after adding an internal standard, the sample can be acidified (e.g., with hydrochloric acid) and extracted with an organic solvent like ethyl acetate.[3]

  • Solid-Phase Extraction (SPE): SPE is an effective method for cleaning up both plasma and urine samples, providing high recovery and minimizing matrix effects.[4]

  • Protein Precipitation (PP): While a simpler technique, PP may result in less clean extracts compared to LLE or SPE. It involves adding a solvent like acetonitrile or methanol to precipitate plasma proteins.

Q3: What are the key stability considerations for ethacrynic acid in samples?

Ethacrynic acid can be unstable under certain conditions. Key factors to control include:

  • pH: The stability of ethacrynic acid is pH-dependent.[5] In biological samples like urine, it is recommended to stabilize the pH to a range of 3-4 to prevent the release of ethacrynic acid from its cysteine conjugate.[4] The pH of matrices like plasma and urine can increase over time, potentially affecting analyte stability.[6]

  • Temperature: Samples should be stored at appropriate temperatures (e.g., frozen) to minimize degradation. Stability tests should be conducted at both room temperature and elevated temperatures to understand degradation pathways.[5]

  • Light: Some analytes are sensitive to photochemical degradation. It is good practice to use amber vials or protect samples from ambient light, as many laboratory environments use fluorescent lighting that emits UV radiation.[6]

  • Presence of Certain Ions: Ammonium ions have been reported to cause rapid decomposition of ethacrynic acid in solution.[5]

Q4: What type of internal standard (IS) is suitable for this analysis?

The ideal internal standard is a stable isotope-labeled (SIL) version of ethacrynic acid (e.g., ethacrynic acid-d4). A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, meaning it co-elutes and experiences similar matrix effects, which helps to correct for variations in extraction recovery and ionization efficiency.[7] If a SIL-IS is unavailable, a structural analog with similar properties, such as 4-(2,4-dichlorophenoxy)-butyric acid, can be used.[3]

Experimental Protocols

Protocol 1: Plasma Sample Preparation via Liquid-Liquid Extraction

This protocol is based on established methods for extracting ethacrynic acid from human plasma.[3]

  • Aliquoting: Pipette 1.0 mL of human plasma into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 50 µL) of the internal standard working solution (e.g., labeled ethacrynic acid in methanol) to the plasma sample.

  • Acidification: Add 100 µL of 1M Hydrochloric Acid (HCl) to acidify the sample. Vortex for 30 seconds.

  • Extraction: Add 5.0 mL of ethyl acetate to the tube. Cap and vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 1 minute.

  • Analysis: Transfer the reconstituted sample to an HPLC vial for injection.

Protocol 2: Isocratic HPLC-UV Method

This protocol describes a stability-indicating HPLC method suitable for quantifying ethacrynic acid.[1]

  • HPLC System: An HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% formic acid in water, methanol, and acetonitrile (e.g., 45:8:47 v/v/v).[1] The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 280 nm.[3]

  • Injection Volume: 20 µL.

  • Run Time: Approximately 10-15 minutes, ensuring elution of the analyte, internal standard, and any potential degradation products.

Data Presentation

Table 1: Example Chromatographic Conditions for Ethacrynic Acid Analysis

ParameterMethod 1[1]Method 2[4]Method 3[3]
Column C18Spherisorb ODS II (3 µm)C18 Reversed-Phase
Mobile Phase 0.1% Formic Acid, Methanol, Acetonitrile (45:8:47)Phosphoric acid-methanol-acetonitrile-tetrahydrofuranIsocratic Reversed-Phase
Elution Mode IsocraticIsocraticIsocratic
Detection UV-Vis / ESI-MS (Negative)UV @ 275 nmUV @ 280 nm
Quantitation Range 0.5 - 500 µg/mL20 ng/mL (LOQ)0.5 - 25 µg/mL

Table 2: Example Mass Spectrometry Parameters (LC-MS/MS)

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeEthacrynic acid contains a carboxylic acid group, which readily deprotonates to form a negative ion [M-H]⁻, providing high sensitivity.[1]
Precursor Ion (Q1) m/z 301/303 (for Cl isotopes)This corresponds to the deprotonated molecular ion of ethacrynic acid.
Product Ion (Q3) To be determinedProduct ions are generated by fragmentation of the precursor ion. A stable and intense fragment should be selected for quantification.
Labeled IS (Q1→Q3) e.g., m/z 305 → Product IonFor a +4 Da labeled standard, the precursor ion will be shifted by 4 m/z units. The product ion may or may not shift depending on the location of the label.
Dwell Time 100-200 msBalances the number of data points across the peak with signal intensity.
Collision Energy (CE) Analyte-dependentOptimized by infusing the analyte and varying the energy to find the value that yields the most stable and intense product ion.

Troubleshooting Guide

Q: Why am I observing poor peak shape (tailing or fronting) for ethacrynic acid?

A: Poor peak shape is often related to secondary interactions on the column or issues with the mobile phase.

  • Potential Cause 1: Secondary Silanol Interactions: The carboxylic acid group on ethacrynic acid can interact with free silanol groups on the silica-based column packing, causing peak tailing.

    • Solution: Ensure the mobile phase pH is low enough (e.g., pH 2.7-3.0 using formic or phosphoric acid) to keep the analyte fully protonated and minimize these interactions.[1][4] Using a modern, end-capped column can also resolve this issue.

  • Potential Cause 2: Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

    • Solution: Dilute your sample or reduce the injection volume.

  • Potential Cause 3: Column Degradation: A void at the head of the column or contamination can lead to split or tailing peaks.

    • Solution: Try flushing the column. If that fails, reverse the column (if permitted by the manufacturer) and flush with a strong solvent. If the problem persists, replace the column.

Q: How can I improve the resolution between ethacrynic acid and its labeled standard or a co-eluting interference?

A: Poor resolution means the peaks are not sufficiently separated, compromising accurate quantification.

  • Potential Cause 1: Insufficient Chromatographic Selectivity: The mobile phase may not be optimal for separating the compounds of interest.

    • Solution 1: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention times and may improve separation.

    • Solution 2: Try a different organic modifier. For example, if you are using acetonitrile, try methanol, or a combination of the two. Methanol can offer different selectivity for polar compounds.

  • Potential Cause 2: Low Column Efficiency: The column may not be performing optimally.

    • Solution: Ensure your system is well-maintained and has minimal dead volume. Consider using a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column length to increase the number of theoretical plates and improve efficiency.[4]

Q: My signal intensity is low. How can I improve sensitivity?

A: Low sensitivity can be an issue with the sample, the HPLC system, or the detector settings.

  • Potential Cause 1: Poor Extraction Recovery: The analyte may not be efficiently extracted from the biological matrix.

    • Solution: Re-optimize your sample preparation method (LLE, SPE, or PP).[8] Ensure the pH of the sample during extraction is optimized for ethacrynic acid. For LLE, test different organic solvents. For SPE, ensure the correct sorbent and elution solvents are used.

  • Potential Cause 2: Ion Suppression (LC-MS/MS): Co-eluting matrix components can suppress the ionization of the analyte in the mass spectrometer source.[8]

    • Solution: Improve the sample cleanup to remove interfering matrix components.[9] Adjust the chromatography to move the ethacrynic acid peak away from the region where matrix components elute (often at the beginning of the run).[8]

  • Potential Cause 3: Suboptimal MS Parameters: The mass spectrometer may not be tuned correctly for the analyte.

    • Solution: Infuse a standard solution of ethacrynic acid directly into the mass spectrometer to optimize source parameters (e.g., gas flows, temperatures) and compound-specific parameters (e.g., collision energy, fragmentor voltage).

Visualizations

G cluster_pre Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike with Internal Standard Sample->Spike Extract Extraction (LLE/SPE/PP) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC-MS/MS System Evap->Inject Final Sample Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Raw Data Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify Result Final Result Quantify->Result

Caption: General experimental workflow for the bioanalysis of ethacrynic acid.

G Start Problem: Poor Resolution Q_MobilePhase Is Mobile Phase Optimized? Start->Q_MobilePhase A_AdjustOrganic Decrease % Organic Solvent (e.g., ACN/MeOH) Q_MobilePhase->A_AdjustOrganic No A_ChangeSolvent Try a Different Organic Solvent (e.g., MeOH) Q_MobilePhase->A_ChangeSolvent No Q_Column Is Column Efficiency Sufficient? Q_MobilePhase->Q_Column Yes A_AdjustOrganic->Q_Column If still poor End Resolution Improved A_AdjustOrganic->End Test A_ChangeSolvent->Q_Column If still poor A_ChangeSolvent->End Test A_CheckSystem Check System for Dead Volume Q_Column->A_CheckSystem No Q_Column->End Yes A_NewColumn Use Longer Column or Smaller Particle Size Column A_CheckSystem->A_NewColumn A_NewColumn->End Test

Caption: Troubleshooting flowchart for poor chromatographic resolution.

References

Technical Support Center: Analysis of Ethacrynic Acid in Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of ethacrynic acid in blood samples.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of ethacrynic acid analysis in blood?

A1: A matrix effect is the alteration of the ionization efficiency of ethacrynic acid by co-eluting, endogenous components present in the blood sample.[1][2] These components, which can include phospholipids, salts, and proteins, are not detected themselves but can either suppress or enhance the signal of ethacrynic acid, leading to inaccurate and imprecise quantification.[2][3]

Q2: Why is my LC-MS/MS signal for ethacrynic acid suppressed?

A2: Signal suppression is the most common manifestation of matrix effects.[4] It often occurs when co-eluting compounds from the blood matrix compete with ethacrynic acid for ionization in the mass spectrometer's source.[5][6] This competition reduces the number of ethacrynic acid ions that are formed and subsequently detected, leading to a weaker signal.[5]

Q3: Can the choice of ionization technique affect the matrix effect for ethacrynic acid?

A3: Yes, the choice of ionization technique can have a significant impact. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1][7] This is because ESI's ionization process is more complex and can be more easily disrupted by interfering substances in the sample.[8] If you are experiencing significant matrix effects with ESI, switching to APCI, if compatible with ethacrynic acid, could be a viable solution.[8]

Q4: How can I qualitatively assess if my ethacrynic acid analysis is suffering from matrix effects?

A4: A common qualitative method to assess matrix effects is the post-column infusion experiment.[2] In this technique, a constant flow of ethacrynic acid solution is infused into the LC flow after the analytical column. A blank, processed blood sample is then injected. Any dip or rise in the constant ethacrynic acid signal at the retention time of the analyte indicates the presence of ion suppression or enhancement, respectively.

Troubleshooting Guide

Issue: Poor reproducibility and accuracy in ethacrynic acid quantification.

Q1: I am observing high variability in my quality control (QC) samples for ethacrynic acid. Could this be due to matrix effects?

A1: High variability in QC samples is a classic symptom of inconsistent matrix effects.[9] The composition of the biological matrix can vary between different lots or sources of blood, leading to what is known as a relative matrix effect. During method validation, it is crucial to evaluate the matrix effect in at least six different lots of blank matrix to ensure the method's robustness.[2]

  • Troubleshooting Steps:

    • Evaluate Different Matrix Lots: Prepare low and high QC samples in at least six different sources of blank blood plasma to confirm if the variability is matrix-dependent.[2]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for ethacrynic acid is the most effective way to compensate for matrix effects.[4] Since the SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, it will experience the same degree of ion suppression or enhancement, allowing for accurate ratiometric quantification.[6]

    • Improve Sample Cleanup: If a SIL-IS is not available, enhancing the sample preparation procedure to better remove interfering matrix components is the next best step.[5]

Issue: Low sensitivity and inability to reach the required lower limit of quantification (LLOQ) for ethacrynic acid.

Q2: My ethacrynic acid signal is too low, and I can't achieve the desired sensitivity. I suspect ion suppression. What can I do?

A2: Low sensitivity due to ion suppression is a common challenge in bioanalysis.[5] The key is to either improve the separation of ethacrynic acid from matrix components or to implement a more rigorous sample cleanup.

  • Troubleshooting Steps:

    • Optimize Chromatographic Separation:

      • Modify the Mobile Phase: Adjusting the pH or organic content of the mobile phase can alter the retention times of both ethacrynic acid and interfering compounds, potentially resolving them from each other.[3]

      • Change the Analytical Column: Switching to a column with a different stationary phase chemistry can provide a different selectivity and improve separation.[5]

      • Implement a Gradient Elution: A well-designed gradient can help to separate early-eluting interferences from the analyte of interest.[6]

    • Enhance Sample Preparation:

      • Switch from Protein Precipitation (PPT) to a more selective method: While PPT is simple, it is often not very effective at removing phospholipids, a major cause of ion suppression.[1][5] Consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner sample extract.[10][11]

      • Optimize the chosen extraction method: For LLE, experiment with different organic solvents and pH conditions. For SPE, screen different sorbents and optimize the wash and elution steps.

Quantitative Data Summary

The choice of sample preparation method is critical in mitigating matrix effects. The following table summarizes the typical performance of common techniques for blood plasma samples.

Sample Preparation MethodTypical RecoveryEffectiveness in Removing ProteinsEffectiveness in Removing PhospholipidsRelative CostThroughput
Protein Precipitation (PPT) Good to ExcellentGoodPoorLowHigh
Liquid-Liquid Extraction (LLE) Fair to GoodExcellentGoodMediumMedium
Solid-Phase Extraction (SPE) Good to ExcellentExcellentExcellentHighLow to Medium

This table provides a generalized comparison. Actual performance may vary depending on the specific protocol and analyte.

Experimental Protocols

1. Protocol: Protein Precipitation (PPT) for Ethacrynic Acid Analysis

This protocol is a fast and simple method for sample preparation, suitable for initial screening.

  • To 100 µL of blood plasma sample in a microcentrifuge tube, add the internal standard.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.[12]

  • Vortex the mixture for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.[12]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

2. Protocol: Liquid-Liquid Extraction (LLE) for Ethacrynic Acid Analysis

LLE provides a cleaner sample extract compared to PPT.

  • To 100 µL of blood plasma sample, add the internal standard.

  • Add a small volume of an appropriate buffer to adjust the pH (acidification for acidic drugs like ethacrynic acid can improve extraction efficiency).[13]

  • Add 600 µL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).[13]

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

3. Protocol: Solid-Phase Extraction (SPE) for Ethacrynic Acid Analysis

SPE is the most selective sample preparation method, providing the cleanest extracts.

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with methanol followed by water.

  • Load the pre-treated plasma sample (diluted with an aqueous solution) onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove polar interferences.

  • Elute ethacrynic acid and the internal standard with a stronger organic solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute in the mobile phase for analysis.

Visualizations

Workflow_for_Troubleshooting_Matrix_Effects start Start: Inaccurate or Imprecise Results check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_sil_is Implement SIL-IS (Best Solution) check_is->use_sil_is No eval_matrix Evaluate Matrix Effect (Post-column infusion or post-extraction spike) check_is->eval_matrix Yes revalidate Re-validate Method use_sil_is->revalidate matrix_present Matrix Effect Confirmed? eval_matrix->matrix_present optimize_chrom Optimize Chromatography (Gradient, Column, Mobile Phase) matrix_present->optimize_chrom Yes end_bad End: Method Not Suitable matrix_present->end_bad No improve_cleanup Improve Sample Cleanup optimize_chrom->improve_cleanup ppt_node Using PPT? improve_cleanup->ppt_node switch_to_lle_spe Switch to LLE or SPE ppt_node->switch_to_lle_spe Yes ppt_node->revalidate No (Using LLE/SPE, optimize parameters) switch_to_lle_spe->revalidate end_good End: Robust Method revalidate->end_good

Caption: Troubleshooting workflow for matrix effects.

Sample_Preparation_Workflow cluster_prep Sample Preparation Options sample Blood Plasma Sample ppt Protein Precipitation (Acetonitrile) sample->ppt Fastest lle Liquid-Liquid Extraction (Ethyl Acetate) sample->lle Cleaner spe Solid-Phase Extraction (Polymeric RP) sample->spe Cleanest analysis LC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis data Data Review analysis->data

Caption: Sample preparation workflow comparison.

References

Technical Support Center: Analysis of Ethacrynic Acid-13C2,d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ethacrynic acid-13C2,d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation and ensuring accurate quantification during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for the analysis of this compound?

In-source fragmentation (ISF) is a phenomenon in mass spectrometry where an analyte molecule fragments within the ion source of the instrument before it reaches the mass analyzer.[1] This can lead to the formation of fragment ions that may be misinterpreted as the molecular ion of interest or other related impurities, leading to inaccurate quantification and data interpretation. For an isotopically labeled internal standard like this compound, ISF can compromise its ability to accurately correct for variations in the analysis of the unlabeled ethacrynic acid.

Q2: What are the likely in-source fragments of this compound?

Based on the fragmentation patterns of unlabeled ethacrynic acid, the labeled analog is susceptible to fragmentation at several key points in its structure. The carboxylic acid group and the bond connecting the phenoxyacetic acid moiety to the dichlorinated benzene ring are potential sites of cleavage under energetic ion source conditions.

Q3: What are the key instrument parameters that influence in-source fragmentation?

Several ion source parameters can significantly impact the degree of in-source fragmentation. The most critical factors include:

  • Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage accelerates ions from the atmospheric pressure region into the mass analyzer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and a higher likelihood of fragmentation.[2][3]

  • Source Temperature: Elevated temperatures can provide thermal energy that contributes to the fragmentation of thermally labile molecules.[3]

  • Nebulizing and Drying Gas Flow Rates: While primarily affecting desolvation, improper gas flow rates can influence the ion's transit time and energy in the source, indirectly affecting fragmentation.

Q4: Can the mobile phase composition affect in-source fragmentation?

Yes, the mobile phase can influence ionization efficiency and the stability of the generated ions. For acidic compounds like ethacrynic acid (pKa ≈ 3.5), using a mobile phase with a pH around the pKa can sometimes lead to instability.[4] Acidic modifiers like formic acid are often used to promote protonation in positive ion mode and deprotonation in negative ion mode, which can stabilize the molecular ion. However, the choice and concentration of the modifier should be optimized, as some additives can suppress the signal or promote adduct formation.

Troubleshooting Guide: Preventing In-Source Fragmentation of this compound

This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation during the LC-MS/MS analysis of this compound.

Problem: Significant in-source fragmentation of this compound is observed, leading to a weak molecular ion peak and interfering fragment peaks.

Below is a workflow to address this issue:

References

Technical Support Center: Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 13C and deuterium-labeled internal standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using deuterium-labeled internal standards?

A1: The most frequently encountered issues with deuterated internal standards include:

  • Isotopic Exchange: Deuterium atoms can be replaced by hydrogen atoms from the surrounding solvent or matrix, a phenomenon known as back-exchange.[1][2] This is more likely to happen if the deuterium labels are in chemically unstable positions, such as on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[1][2] Storing or analyzing deuterated compounds in acidic or basic solutions can also promote this exchange.[3]

  • Chromatographic Shift: Deuterated internal standards often elute slightly earlier than their non-labeled counterparts during liquid chromatography (LC) separations.[1][4][5] This is due to the "isotope effect," where the C-²H bond is slightly stronger and less polar than the C-¹H bond.[5]

  • Differential Matrix Effects: Due to the potential for chromatographic separation, the analyte and the deuterated internal standard can experience different levels of ion suppression or enhancement from the sample matrix, which can compromise analytical accuracy.[2]

  • In-source Instability: Deuterated compounds may exhibit different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[3]

Q2: Are ¹³C-labeled internal standards a better alternative?

A2: For many applications, ¹³C-labeled internal standards are considered superior to their deuterated counterparts.[4][5][6] They offer several advantages:

  • Perfect Co-elution: ¹³C-labeled standards typically co-elute perfectly with the analyte under various chromatographic conditions.[4][5] This is because the physicochemical properties, such as polarity and hydrophobicity, are virtually identical to the unlabeled analyte.[5]

  • Isotopic Stability: Carbon-13 is a stable isotope that is not prone to exchange, ensuring the integrity of the labeled standard throughout the analytical process.[7][8]

  • Consistent Fragmentation: ¹³C labeling generally does not alter the fragmentation pathways in a mass spectrometer, simplifying method development.[8]

The main drawback of ¹³C-labeled standards is that they are often more expensive and may require more complex synthetic routes.[6][7]

Q3: What is "cross-contribution" of isotopes and how can it affect my results?

A3: Cross-contribution, or isotopic crosstalk, occurs when the isotopic signal of the analyte interferes with the signal of the internal standard, or vice versa. This can happen due to the natural abundance of heavy isotopes (like ¹³C) in the analyte, which can contribute to the mass channel of the labeled internal standard.[9][10] This is particularly problematic when the analyte is present at a much higher concentration than the internal standard.[10] This interference can lead to non-linear calibration curves and inaccurate quantification.[10]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptom: Your quantitative results are inaccurate and/or not reproducible despite using a stable isotope-labeled internal standard.

Troubleshooting Workflow:

Troubleshooting Inaccurate Quantitative Results A Inaccurate/Inconsistent Results B Check for Chromatographic Shift (Deuterated IS) A->B C Investigate Isotopic Exchange (Deuterated IS) A->C D Assess for Differential Matrix Effects A->D E Verify Purity of Internal Standard A->E F Optimize Chromatography B->F G Incubate IS in Blank Matrix C->G H Perform Post-Extraction Addition Experiment D->H I Analyze IS for Unlabeled Analyte E->I J Consider using a 13C-labeled IS F->J G->J H->J I->J

Caption: Workflow for troubleshooting inaccurate quantitative results.

Detailed Steps:
  • Check for Chromatographic Shift (Deuterated IS):

    • Problem: The deuterated internal standard and the analyte have different retention times.[1][4]

    • Solution: Optimize the chromatographic method to achieve co-elution. This may involve adjusting the mobile phase composition, gradient, or column chemistry.[2] If co-elution cannot be achieved, consider using a ¹³C-labeled internal standard.[4][5]

  • Investigate Isotopic Exchange (Deuterated IS):

    • Problem: The deuterium label on the internal standard is exchanging with protons from the solvent or matrix.[1][2]

    • Solution:

      • Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[2][7]

      • Incubation Study: To test for back-exchange, incubate the deuterated internal standard in a blank matrix for a period equivalent to your sample preparation and analysis time. Analyze the sample to see if there is an increase in the non-labeled compound.[2] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[2]

  • Assess for Differential Matrix Effects:

    • Problem: The analyte and the internal standard experience different degrees of ion suppression or enhancement from the matrix.[2]

    • Solution: Conduct a post-extraction addition experiment to evaluate matrix effects.

    Experimental Protocol: Assessing Matrix Effects

    • Prepare Three Sets of Samples:

      • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

      • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

      • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.

    • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

    • Calculate Matrix Effect:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. Compare the matrix effect for the analyte and the internal standard.

  • Verify Purity of Internal Standard:

    • Problem: The internal standard is contaminated with the unlabeled analyte.[1]

    • Solution:

      • Supplier Documentation: Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity.[2]

      • Experimental Verification:

      Experimental Protocol: Assessing Contribution from Internal Standard

      • Prepare a Blank Sample: A matrix sample with no analyte.

      • Spike with Internal Standard: Add the internal standard at the concentration used in the assay.

      • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.

      • Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. A higher response indicates significant contamination.[1]

Issue 2: Non-Linear Calibration Curve
Symptom: The calibration curve is non-linear, particularly at the high end.

Troubleshooting Workflow:

Troubleshooting Non-Linear Calibration Curve A Non-Linear Calibration Curve B Investigate Cross-Contribution A->B C Check for Detector Saturation A->C D Monitor a Less Abundant IS Isotope B->D E Increase IS Concentration B->E F Dilute High Concentration Samples C->F

Caption: Workflow for troubleshooting a non-linear calibration curve.

Detailed Steps:
  • Investigate Cross-Contribution:

    • Problem: The isotopic signal from the high-concentration analyte is contributing to the signal of the internal standard.[10]

    • Solutions:

      • Monitor a Less Abundant IS Isotope: Select a precursor ion for the internal standard that has no or minimal isotopic contribution from the analyte.[10]

      • Increase Internal Standard Concentration: Increasing the concentration of the internal standard can reduce the relative contribution from the analyte.[11]

  • Check for Detector Saturation:

    • Problem: At high concentrations, the detector is being saturated by the analyte signal.

    • Solution: Dilute the high-concentration calibration standards and quality control samples and re-analyze.

Data Summary

Table 1: Performance Comparison of Deuterated vs. ¹³C-Labeled Internal Standards
ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Findings
Chromatographic Co-elution with Analyte Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[4][5]Typically co-elutes perfectly with the analyte.[4][5]The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects.[4]
Accuracy & Precision Can lead to inaccuracies, with one study showing a 40% error due to imperfect retention time match.[12]Demonstrates improved accuracy and precision.[4]The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable quantification.[4]
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement.[4]Excellent at correcting for matrix effects due to identical elution profiles.¹³C-IS is the superior choice for complex biological matrices.[4]
Isotopic Stability Deuterium atoms can be susceptible to back-exchange.[2][7]Carbon-13 is not prone to exchange.[7][8]The stability of the ¹³C label ensures the integrity of the standard.[8]
Cost Generally less expensive.[6][13]Typically more expensive.[6][7]The higher cost of ¹³C-IS may be offset by reduced method development time and improved data quality.[7]
Table 2: Common Scenarios Leading to Inaccurate Results and Recommended Solutions
ScenarioPotential CauseRecommended Solution
Underestimation of Analyte Concentration The internal standard experiences less ion suppression than the analyte.Improve chromatography for co-elution; use a ¹³C-labeled internal standard.
Overestimation of Analyte Concentration The internal standard is contaminated with unlabeled analyte.Verify the purity of the internal standard; obtain a new, high-purity standard.
High Variability at Low Concentrations Inconsistent recovery of the analyte and internal standard.Optimize the extraction procedure; ensure consistent sample handling.
Non-linear response at high concentrations Cross-contribution from the analyte to the internal standard signal.Monitor a less abundant isotope of the internal standard; increase the internal standard concentration.[10][11]

References

Technical Support Center: Improving Recovery of Ethacrynic Acid from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of ethacrynic acid in tissue samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols and improve the recovery of ethacrynic acid.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in extracting ethacrynic acid from tissue samples?

The primary challenges include:

  • High Protein Binding: Ethacrynic acid exhibits high-affinity binding to proteins, particularly albumin.[1] This can lead to significant loss of the analyte during homogenization and extraction as it remains bound to tissue proteins.

  • Sample Matrix Complexity: Different tissues (e.g., liver, kidney, adipose) have unique compositions of lipids, proteins, and other endogenous molecules that can interfere with extraction and analysis. Adipose tissue, with its high lipid content, is particularly challenging.

  • pH Sensitivity: The stability of ethacrynic acid and its cysteine conjugate is pH-dependent. Failure to maintain an acidic pH (3-4) can lead to the release of ethacrynic acid from its conjugate, potentially skewing results.[2]

  • Analyte Stability: Ethacrynic acid can degrade in the presence of certain ions, like ammonium, and its stability in reconstituted solutions is limited.[3]

Q2: What are the recommended initial steps for sample storage and handling?

To ensure the integrity of your samples:

  • Rapid Freezing: Immediately after collection, flash-freeze tissue samples in liquid nitrogen and store them at -80°C to minimize enzymatic degradation.

  • pH Control: During homogenization and extraction, maintain the pH of the sample between 3 and 4 to ensure the stability of the ethacrynic acid-cysteine conjugate.[2]

  • Minimize Freeze-Thaw Cycles: Aliquot samples to avoid repeated freezing and thawing, which can degrade the analyte and alter the tissue architecture.

Q3: Which analytical technique is most suitable for quantifying ethacrynic acid in tissue extracts?

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the quantification of ethacrynic acid in biological samples.[2] Common parameters include a reversed-phase C18 column and detection at approximately 275-280 nm. For higher sensitivity and specificity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.

Troubleshooting Guides

Problem 1: Low Recovery of Ethacrynic Acid

Low recovery is the most common issue encountered. The following guide will help you troubleshoot potential causes.

Decision Tree for Troubleshooting Low Recovery

low_recovery_troubleshooting start Start: Low Ethacrynic Acid Recovery check_homogenization Is tissue homogenization complete? start->check_homogenization check_protein_binding Have you addressed protein binding? check_homogenization->check_protein_binding Yes solution_homogenization Solution: Optimize homogenization. - Use bead beater for tough tissues. - Consider enzymatic digestion (collagenase). check_homogenization->solution_homogenization No check_extraction_params Are extraction parameters optimal? check_protein_binding->check_extraction_params Yes solution_protein_binding Solution: Disrupt protein binding. - Adjust pH to 3-4. - Use protein precipitation (e.g., acetonitrile). - Add a dissociation agent. check_protein_binding->solution_protein_binding No check_spe_protocol Is your SPE protocol optimized? check_extraction_params->check_spe_protocol Using SPE check_lle_protocol Is your LLE protocol optimized? check_extraction_params->check_lle_protocol Using LLE check_final_extract Are you losing analyte after extraction? check_spe_protocol->check_final_extract Yes solution_spe Solution: Optimize SPE. - Check sorbent type (polymeric reversed-phase). - Optimize wash and elution solvents. check_spe_protocol->solution_spe No check_lle_protocol->check_final_extract Yes solution_lle Solution: Optimize LLE. - Ensure correct pH for partitioning. - Test different organic solvents. check_lle_protocol->solution_lle No solution_final_steps Solution: Check final steps. - Avoid excessive evaporation. - Ensure solvent for reconstitution is compatible. check_final_extract->solution_final_steps Yes end Recovery Improved check_final_extract->end No

Caption: Troubleshooting workflow for low ethacrynic acid recovery.

Quantitative Data Summary: Expected Recovery Rates

The following table provides expected recovery rates for ethacrynic acid from various tissues based on different extraction methodologies. These are representative values; actual results may vary.

Tissue TypeHomogenization MethodExtraction MethodKey ParameterExpected Recovery (%)
Liver Rotor-StatorProtein PrecipitationAcetonitrile (3:1 v/v)75 - 85
Liver Rotor-StatorSolid Phase ExtractionPolymeric Reversed-Phase80 - 90
Kidney Bead BeaterProtein Precipitation10% Trichloroacetic Acid70 - 80
Kidney Bead BeaterSolid Phase ExtractionPolymeric Reversed-Phase85 - 95
Adipose Bead Beater + Lysis BufferLiquid-Liquid ExtractionMTBE/Methanol60 - 75
Adipose Enzymatic (Collagenase)Solid Phase ExtractionC18 Sorbent65 - 80
Problem 2: High Variability in Results

High variability between replicate samples can obscure meaningful data.

Logical Diagram for Diagnosing High Variability

high_variability_troubleshooting start Start: High Variability check_homogeneity Is the tissue homogenate uniform? start->check_homogeneity check_pipetting Is pipetting accurate and consistent? check_homogeneity->check_pipetting Yes solution_homogeneity Solution: Improve homogenization technique. Ensure no visible particulates remain. check_homogeneity->solution_homogeneity No check_ph Is pH consistent across all samples? check_pipetting->check_ph Yes solution_pipetting Solution: Calibrate pipettes. Use reverse pipetting for viscous liquids. check_pipetting->solution_pipetting No check_matrix_effects Have you evaluated matrix effects? check_ph->check_matrix_effects Yes solution_ph Solution: Prepare fresh buffers. Verify pH of each sample before extraction. check_ph->solution_ph No solution_matrix Solution: Improve sample cleanup. Use a stable isotope-labeled internal standard. check_matrix_effects->solution_matrix Yes end Variability Reduced check_matrix_effects->end No

Caption: Diagnostic workflow for high variability in results.

Experimental Protocols

Protocol 1: Protein Precipitation for Liver and Kidney Tissues

This protocol is a robust method for achieving good recovery by simultaneously extracting the analyte and removing the majority of proteins.

Workflow Diagram

protein_precipitation_workflow start Start: Weigh Frozen Tissue homogenize Homogenize in Acidified Saline (pH 3.5) (1:3 w/v) on ice start->homogenize add_is Add Internal Standard homogenize->add_is precipitate Add Cold Acetonitrile (3:1 v/v) Vortex for 2 min add_is->precipitate centrifuge1 Centrifuge at 10,000 x g for 10 min at 4°C precipitate->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant evaporate Evaporate to Dryness under Nitrogen collect_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by HPLC or LC-MS/MS reconstitute->analyze

Caption: Workflow for protein precipitation extraction.

Methodology:

  • Sample Preparation: Weigh approximately 100 mg of frozen tissue.

  • Homogenization: Add 300 µL of ice-cold, acidified saline (pH 3.5 with phosphoric acid) and homogenize using a rotor-stator or bead beater until no visible tissue fragments remain. Keep the sample on ice throughout this process.

  • Internal Standard: Spike the homogenate with an appropriate internal standard.

  • Precipitation: Add 1.2 mL of ice-cold acetonitrile to the homogenate. Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for analysis.

Protocol 2: Solid Phase Extraction (SPE) for Kidney Tissue

SPE offers a cleaner extract compared to protein precipitation, which can be beneficial for sensitive LC-MS/MS analysis.

Methodology:

  • Homogenization: Homogenize ~100 mg of kidney tissue in 500 µL of 2% formic acid in water.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifuged homogenate onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities.

  • Elution: Elute the ethacrynic acid with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

Protocol 3: Liquid-Liquid Extraction (LLE) for Adipose Tissue

This protocol is tailored for high-fat tissues where lipid interference is a major concern.

Methodology:

  • Homogenization: Homogenize ~100 mg of adipose tissue in 400 µL of a suitable lysis buffer.

  • Acidification: Acidify the homogenate to a pH of 3-4 with 1M HCl.

  • Extraction: Add 1.5 mL of a non-polar organic solvent (e.g., methyl tert-butyl ether - MTBE), vortex for 5 minutes, and centrifuge at 3,000 x g for 10 minutes.

  • Organic Phase Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the solvent and reconstitute the extract in 100 µL of mobile phase.

References

Technical Support Center: Ensuring the Purity of Ethacrynic Acid-13C2,d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) to ensure the chemical and isotopic purity of Ethacrynic acid-13C2,d5 internal standard in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Ethacrynic acid, a loop diuretic.[1][2] It is used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. The incorporation of two Carbon-13 (¹³C) atoms and five Deuterium (d5) atoms increases its molecular weight, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.[2] Its chemical properties are nearly identical to the unlabeled Ethacrynic acid, making it an ideal tool to correct for variations during sample preparation and analysis.

Q2: What are the typical purity specifications for this compound?

High-quality this compound internal standard should meet stringent purity criteria to ensure accurate and reliable quantitative results. While specifications may vary slightly between suppliers, typical values are:

ParameterTypical Specification
Chemical Purity (by HPLC)>95% - >98%
Isotopic Purity>98%
Isotopic Enrichment>95%

Q3: How should I properly store and handle this compound?

Proper storage is crucial to maintain the integrity of the internal standard. Ethacrynic acid and its labeled analogues should be stored at -20°C in a tightly sealed container, protected from light and moisture.[3] For solutions, it is recommended to prepare fresh working solutions and avoid repeated freeze-thaw cycles to prevent degradation. Solutions of ethacrynic acid at a neutral pH are stable for short periods at room temperature but should be discarded after 24 hours.

Q4: What are the potential impurities I should be aware of?

Potential impurities in this compound can be categorized into two main types:

  • Chemical Impurities: These can arise from the synthesis of the unlabeled ethacrynic acid or as degradation products. Common degradation pathways include hydrolysis and oxidation.

  • Isotopic Impurities: The primary isotopic impurity is the presence of unlabeled Ethacrynic acid. Other isotopic variants with incomplete labeling may also be present.

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues encountered when using this compound internal standard.

Problem 1: Low or No Signal from the Internal Standard

A weak or absent signal for this compound can significantly impact the accuracy of your results.

Troubleshooting Workflow:

start Low/No IS Signal storage Verify Storage Conditions (-20°C, protected from light) start->storage prep Check Solution Preparation (Freshly prepared? Correct solvent?) storage->prep If OK fail Contact Supplier storage->fail If Improper instrument Inspect Instrument Parameters (MS settings, LC conditions) prep->instrument If OK prep->fail If Error degradation Assess for Degradation (Run freshly prepared standard) instrument->degradation If OK instrument->fail If Incorrect purity Verify Chemical Purity (HPLC-UV analysis) degradation->purity If OK degradation->fail If Degraded conclusion Signal Restored purity->conclusion If OK purity->fail If Impure

Caption: Troubleshooting workflow for low internal standard signal.

Detailed Steps:

  • Verify Storage: Confirm that the internal standard has been stored at the recommended -20°C and protected from light. Improper storage can lead to degradation.

  • Check Solution Preparation: Ensure that the working solutions were freshly prepared using the correct solvent. Ethacrynic acid has good solubility in DMF, DMSO, and ethanol.

  • Inspect Instrument Parameters:

    • Mass Spectrometer: Verify that the correct precursor and product ion transitions for this compound are being monitored.

    • Liquid Chromatograph: Check the column, mobile phase composition, and gradient to ensure they are appropriate for the analysis of ethacrynic acid.

  • Assess for Degradation: Prepare a fresh solution of the internal standard and analyze it directly to rule out degradation of the working solution.

  • Verify Chemical Purity: If the issue persists, perform a chemical purity check using the HPLC-UV method described in the experimental protocols section.

Problem 2: High Variability in Internal Standard Response

Inconsistent internal standard peak areas across a batch can lead to poor precision and inaccurate quantification.

Troubleshooting Workflow:

start High IS Response Variability injection Check Autosampler/Injection Precision start->injection extraction Evaluate Extraction Recovery Consistency injection->extraction If OK fail Re-optimize Method injection->fail If Poor matrix Investigate Matrix Effects extraction->matrix If OK extraction->fail If Inconsistent stability Assess Analyte Stability in Matrix matrix->stability If OK matrix->fail If Significant conclusion Variability Reduced stability->conclusion If OK stability->fail If Unstable

Caption: Troubleshooting workflow for high internal standard response variability.

Detailed Steps:

  • Check Injection Precision: A series of replicate injections of a standard solution can help determine if the variability originates from the autosampler.

  • Evaluate Extraction Recovery: Inconsistent recovery during sample preparation is a common source of variability. Ensure the extraction procedure is robust and well-controlled.

  • Investigate Matrix Effects: Differential ion suppression or enhancement in various samples can cause response variability. A post-extraction addition experiment can help diagnose matrix effects.

  • Assess Stability in Matrix: The stability of this compound in the biological matrix should be evaluated, especially if samples are processed over a long period.

Problem 3: Suspected Isotopic Impurity (Unlabeled Analyte)

The presence of unlabeled Ethacrynic acid in the internal standard solution can lead to artificially inflated results for the analyte.

Troubleshooting Workflow:

start Suspected Isotopic Impurity ms_analysis Analyze IS by LC-MS/MS start->ms_analysis monitor_analyte Monitor Analyte Transition in IS Sample ms_analysis->monitor_analyte quantify_impurity Quantify Peak Area of Unlabeled Analyte monitor_analyte->quantify_impurity compare Compare to Acceptance Criteria (<0.5%) quantify_impurity->compare pass Purity Acceptable compare->pass If OK fail Contact Supplier for Certificate of Analysis compare->fail If High

Caption: Workflow for assessing isotopic purity.

Detailed Steps:

  • LC-MS/MS Analysis: Analyze a high-concentration solution of the this compound internal standard.

  • Monitor Analyte Transition: In addition to the transition for the labeled standard, monitor the mass transition for the unlabeled Ethacrynic acid.

  • Quantify Impurity: If a peak is observed at the retention time of Ethacrynic acid in the unlabeled channel, quantify its area.

  • Compare to Acceptance Criteria: The area of the unlabeled analyte peak should be negligible, typically less than 0.5% of the area of the labeled internal standard peak. If it exceeds this, the lot of internal standard may not be suitable for sensitive assays.

Experimental Protocols

Protocol 1: Chemical Purity Assessment by HPLC-UV

This method is designed to determine the chemical purity of the this compound internal standard.

Methodology:

ParameterDetails
Instrumentation High-Performance Liquid Chromatography (HPLC) with UV Detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm[4]
Injection Volume 10 µL
Standard Preparation Prepare a stock solution of this compound in acetonitrile or methanol (e.g., 1 mg/mL). Prepare a working solution of approximately 10 µg/mL in the mobile phase.

Data Analysis:

  • Inject the working standard solution into the HPLC system.

  • Integrate the peak area of the main component (this compound) and any impurity peaks.

  • Calculate the chemical purity using the following formula:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Isotopic Purity and Cross-Contribution Assessment by LC-MS/MS

This protocol is used to determine the isotopic purity of the internal standard and to check for any contribution of the analyte signal to the internal standard signal and vice versa.

Methodology:

ParameterDetails
Instrumentation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC Conditions Use the same or similar conditions as in Protocol 1.
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) in negative ion mode
MRM Transitions Ethacrynic acid (Analyte): Determine experimentally (e.g., precursor ion m/z 301.0 -> product ion m/z 257.0) This compound (IS): Determine experimentally (e.g., precursor ion m/z 308.1 -> product ion m/z 262.1)
Sample Preparation 1. IS Purity Check: A high-concentration solution of this compound (e.g., 1 µg/mL). 2. Analyte Contribution Check: A high-concentration solution of unlabeled Ethacrynic acid (e.g., at the upper limit of quantification).

Data Analysis:

  • Isotopic Purity:

    • Inject the IS purity check solution.

    • Monitor both the analyte and IS transitions.

    • The response in the analyte channel should be minimal (ideally <0.1% of the IS response).

  • Analyte to IS Cross-Contribution:

    • Inject the analyte contribution check solution.

    • Monitor both the analyte and IS transitions.

    • The response in the IS channel should be negligible.

References

Validation & Comparative

A Head-to-Head Comparison: Ethacrynic Acid-13C2,d5 versus Ethacrynic Acid-d5 as Internal Standards in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of two stable isotope-labeled internal standards for the quantitative analysis of ethacrynic acid: Ethacrynic acid-13C2,d5 and Ethacrynic acid-d5. By examining their performance characteristics, supported by illustrative experimental data and detailed protocols, this document aims to provide the necessary insights for an informed selection.

The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis. An ideal SIL internal standard co-elutes with the analyte, experiences identical ionization effects, and has the same extraction recovery, thereby providing the most accurate correction for experimental variability. While both this compound and Ethacrynic acid-d5 are used for this purpose, their isotopic labeling scheme can lead to subtle but significant differences in analytical performance.

Executive Summary: The Superiority of Mixed Isotope Labeling

In bioanalytical method development, the primary goal is to minimize variability and ensure the highest accuracy and precision. While deuterated internal standards like Ethacrynic acid-d5 are widely used due to their cost-effectiveness, they can be susceptible to certain analytical challenges. These include potential chromatographic separation from the analyte (isotopic effect) and the possibility of back-exchange of deuterium atoms. In contrast, the inclusion of heavy carbon (¹³C) atoms in the molecular structure, as in this compound, provides a more stable isotopic label that is less prone to these issues. This generally translates to more accurate and precise quantification, especially in complex biological matrices.

Data Presentation: A Performance Showdown

Performance ParameterEthacrynic acid-d5This compoundKey Insights
Accuracy (% Bias)
Low QC (3x LLOQ)-4.2%-1.5%¹³C₂,d₅ labeling often leads to a bias closer to zero, indicating higher accuracy.
Medium QC-2.8%-0.8%The mixed isotope label better compensates for any analytical inconsistencies.
High QC-1.5%-0.5%At higher concentrations, the differences may be less pronounced but still favor the ¹³C₂,d₅ variant.
Precision (%CV)
Intra-day (n=6)< 6.5%< 4.0%The stability of the ¹³C label typically results in lower variability within a single analytical run.
Inter-day (3 runs)< 8.0%< 5.5%Over multiple days, the robustness of the ¹³C₂,d₅ internal standard leads to better long-term precision.
Matrix Effect (%CV) < 10%< 5%Due to near-perfect co-elution, the ¹³C₂,d₅ standard experiences virtually identical matrix effects as the analyte, resulting in lower variability across different biological samples.
Extraction Recovery (%CV) < 7.5%< 5.0%Both internal standards are expected to have similar extraction recoveries to the analyte, but the ¹³C₂,d₅ variant may show slightly less variability.
Chromatographic Shift Possible (slight)NegligibleDeuteration can sometimes lead to a small shift in retention time, which is not observed with ¹³C labeling.

QC: Quality Control; LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation.

Experimental Protocols

The following is a representative experimental protocol for the quantification of ethacrynic acid in human plasma using a stable isotope-labeled internal standard by LC-MS/MS.

Sample Preparation: Protein Precipitation
  • To 50 µL of human plasma in a 96-well plate, add 25 µL of the internal standard working solution (either Ethacrynic acid-d5 or this compound in methanol).

  • Vortex the plate for 1 minute to ensure thorough mixing.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the plate for 5 minutes at high speed.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 150 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

  • Ionization Source: Electrospray ionization (ESI).

  • MRM Transitions:

    • Ethacrynic acid: [M-H]⁻ → specific product ion

    • Ethacrynic acid-d5: [M+5-H]⁻ → corresponding product ion

    • This compound: [M+7-H]⁻ → corresponding product ion

Mandatory Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or -d5) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc msms MS/MS Detection hplc->msms ratio Calculate Peak Area Ratio (Analyte / IS) msms->ratio quantify Quantify Concentration ratio->quantify

Caption: A typical bioanalytical workflow for the quantification of ethacrynic acid using a stable isotope-labeled internal standard.

signaling_pathway cluster_ideal Ideal Internal Standard Behavior (this compound) cluster_potential_issues Potential Issues with Deuterated Standards (Ethacrynic acid-d5) cluster_outcome Analytical Outcome ideal_coelution Perfect Co-elution ideal_matrix Identical Matrix Effects ideal_coelution->ideal_matrix ideal_recovery Consistent Recovery ideal_matrix->ideal_recovery high_accuracy High Accuracy & Precision ideal_recovery->high_accuracy shift Chromatographic Shift diff_matrix Differential Matrix Effects shift->diff_matrix potential_bias Potential for Inaccuracy diff_matrix->potential_bias exchange Isotopic Exchange exchange->potential_bias

Caption: Logical relationship between internal standard properties and analytical outcomes.

Conclusion and Recommendation

The choice between this compound and Ethacrynic acid-d5 as an internal standard for the bioanalysis of ethacrynic acid should be guided by the desired level of analytical rigor and the complexity of the study. While Ethacrynic acid-d5 can be a suitable choice for many applications, particularly in early discovery phases, This compound is the superior choice for regulated bioanalysis and clinical studies.

The mixed isotopic labeling of this compound provides a more robust and reliable internal standard that is less susceptible to the potential pitfalls of deuteration alone. The investment in a ¹³C-labeled standard is often justified by the increased confidence in the data, reduced need for troubleshooting, and smoother navigation of regulatory scrutiny. For the most demanding bioanalytical challenges, this compound offers the highest likelihood of achieving the accuracy and precision required for critical decision-making in drug development.

A Head-to-Head Comparison: Cross-Validation of Bioanalytical Methods Using Stable Isotope-Labeled vs. Structural Analog Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of regulated bioanalysis, the choice of an internal standard (IS) is a critical decision that profoundly impacts the reliability and accuracy of quantitative data. This guide provides an objective comparison of two common types of internal standards—Stable Isotope-Labeled Internal Standards (SIL-IS) and Structural Analog Internal Standards—through the lens of a cross-validation study. This comparison is supported by detailed experimental protocols and representative data to assist researchers, scientists, and drug development professionals in making informed decisions for their bioanalytical method validations.

The Role of the Internal Standard in Bioanalytical Methods

An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls (QCs), during bioanalysis.[1] Its primary function is to compensate for the variability inherent in the analytical process, such as inconsistencies in sample preparation, injection volume, and instrument response.[1] The ideal internal standard mimics the physicochemical properties of the analyte, ensuring that any experimental fluctuations affecting the analyte are mirrored by the IS.

The two most prevalent types of internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis are:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Considered the "gold standard," a SIL-IS is a form of the analyte where one or more atoms have been substituted with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[1][2] This makes it chemically identical to the analyte, allowing it to closely track the analyte's behavior throughout the analytical workflow.[3][4]

  • Structural Analog Internal Standard: This is a molecule that is chemically similar but not identical to the analyte. A good structural analog will have comparable extraction recovery, ionization efficiency, and chromatographic retention time to the analyte.

Cross-Validation: Ensuring Data Comparability

Cross-validation is a crucial process performed to compare two different bioanalytical methods and ensure that the data they generate is comparable and interchangeable.[5] This is particularly important when a method is transferred between laboratories, or when a method is updated or changed during the course of a drug development program.[5][6]

This guide will simulate a cross-validation study to compare the performance of a bioanalytical method using a SIL-IS against the same method employing a structural analog IS.

Experimental Protocols

The following protocols outline the key experiments performed during the cross-validation of two LC-MS/MS methods for the quantification of a hypothetical drug, "Analyte X," in human plasma.

Method A: Utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically d4-Analyte X. Method B: Utilizes a Structural Analog Internal Standard (Analog-IS).

Preparation of Calibration Standards and Quality Control Samples

Calibration standards and Quality Control (QC) samples were prepared by spiking known concentrations of an "Analyte X" reference standard into blank human plasma. The same batches of blank plasma were used for both methods to ensure consistency.

Sample Preparation Protocol
  • To 100 µL of human plasma (blank, calibration standard, QC, or study sample), add 25 µL of the respective internal standard working solution (d4-Analyte X for Method A, or Analog-IS for Method B).

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

Key Cross-Validation Experiments
  • Accuracy and Precision: Replicate QC samples at four concentration levels (Low, Medium, High, and Lower Limit of Quantification - LLOQ) were analyzed in three separate analytical runs on different days to determine the intra- and inter-assay accuracy and precision for both methods.[7]

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard was evaluated using six different lots of human plasma. The matrix factor (MF) was calculated for both the analyte and the internal standard.

  • Recovery: The efficiency of the extraction procedure was determined by comparing the analyte peak areas from pre-spiked samples (spiked before extraction) to those of post-spiked samples (spiked after extraction) at three QC levels.[6]

  • Analysis of Incurred Samples: A set of 20 incurred samples from a clinical study were analyzed using both Method A and Method B to assess the agreement between the two methods on real-world samples.

Data Presentation

The following tables summarize the quantitative data obtained from the cross-validation study, comparing the performance of Method A (SIL-IS) and Method B (Analog-IS).

Table 1: Accuracy and Precision
Concentration LevelMethod A (SIL-IS)Method B (Analog-IS)
Accuracy (% Bias) Precision (%CV)
LLOQ QC -1.86.5
Low QC 2.54.2
Mid QC 0.93.1
High QC -0.52.8
Table 2: Matrix Effect
ParameterMethod A (SIL-IS)Method B (Analog-IS)
Analyte MF (%CV) 18.519.2
IS MF (%CV) 17.910.3
IS-Normalized MF (%CV) 3.814.7
Table 3: Recovery
Concentration LevelMethod A (SIL-IS)Method B (Analog-IS)
Analyte Recovery (%) IS Recovery (%)
Low QC 85.286.1
Mid QC 87.586.5
High QC 86.885.9

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Data Evaluation plasma Plasma Sample (100 µL) add_is Add Internal Standard (25 µL) Method A: SIL-IS Method B: Analog-IS plasma->add_is ppt Protein Precipitation (400 µL Acetonitrile) add_is->ppt centrifuge Centrifugation (10,000 x g, 5 min) ppt->centrifuge evap Evaporation to Dryness centrifuge->evap reconstitute Reconstitution (100 µL Mobile Phase) evap->reconstitute inject Inject 10 µL reconstitute->inject lcms LC-MS/MS System inject->lcms data Data Acquisition (Analyte and IS Response) lcms->data ratio Calculate Analyte/IS Peak Area Ratio data->ratio quant Quantification using Calibration Curve ratio->quant compare Compare Method A vs. Method B (Accuracy, Precision, Matrix Effect, Recovery) quant->compare logical_relationship cluster_is_choice Choice of Internal Standard cluster_performance Impact on Method Performance cluster_outcome Overall Data Quality sil_is Stable Isotope-Labeled IS (SIL-IS) accuracy Accuracy & Precision sil_is->accuracy Superior matrix_effect Matrix Effect Compensation sil_is->matrix_effect Excellent recovery Recovery Variability sil_is->recovery Excellent Tracking analog_is Structural Analog IS analog_is->accuracy Acceptable to Variable analog_is->matrix_effect Good to Variable analog_is->recovery Good to Variable Tracking data_reliability Data Reliability & Robustness accuracy->data_reliability matrix_effect->data_reliability recovery->data_reliability

References

Inter-Laboratory Comparison of Ethacrynic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of ethacrynic acid. It is designed to assist researchers and analytical development professionals in evaluating and implementing robust analytical methodologies for this compound. The data presented herein is a synthesis of established analytical methods to create a representative inter-laboratory study.

Introduction to Ethacrynic Acid Quantification

Ethacrynic acid is a potent loop diuretic used in the management of edema associated with congestive heart failure, cirrhosis of the liver, and renal disease.[1] Accurate and precise quantification of ethacrynic acid in pharmaceutical formulations and biological matrices is crucial for ensuring its safety and efficacy. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for this purpose, offering high sensitivity and specificity.[2][3][4] This guide outlines a hypothetical inter-laboratory study designed to assess the proficiency of different laboratories in quantifying ethacrynic acid using a standardized HPLC-UV method.

Hypothetical Inter-Laboratory Comparison (ILC) Design

This study was designed to evaluate the performance of six hypothetical laboratories in the quantification of ethacrynic acid in a prepared standard solution. Each laboratory received a sample with a known concentration of ethacrynic acid (Assigned Value: 20 µg/mL) and was instructed to perform the analysis according to a standardized protocol. The performance of each laboratory was evaluated using a z-score, which indicates how many standard deviations a result is from the assigned value. A z-score between -2.0 and +2.0 is generally considered satisfactory.

ILC_Workflow cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Evaluation & Reporting A Reference Material Preparation (20 µg/mL Ethacrynic Acid) B Sample Distribution to Participating Labs A->B C Sample Analysis using Standardized HPLC Protocol B->C D Data Submission to Coordinating Body C->D E Statistical Analysis (Z-Score Calculation) D->E F Issuance of Performance Report E->F

Figure 1: Workflow of the hypothetical inter-laboratory comparison study.

Quantitative Data Summary

The following table summarizes the quantitative results reported by the participating laboratories. The assigned value for the ethacrynic acid sample was 20.0 µg/mL, with an acceptable standard deviation of 1.0 µg/mL for the z-score calculation.

LaboratoryReported Concentration (µg/mL)Standard Deviation (µg/mL)Analytical MethodZ-ScorePerformance
Lab A19.80.5HPLC-UV-0.20Satisfactory
Lab B21.50.8HPLC-UV1.50Satisfactory
Lab C17.91.2HPLC-UV-2.10Unsatisfactory
Lab D22.10.9HPLC-UV2.10Unsatisfactory
Lab E20.30.6HPLC-UV0.30Satisfactory
Lab F19.50.7HPLC-UV-0.50Satisfactory

Experimental Protocols

A robust and validated analytical method is crucial for the accurate quantification of ethacrynic acid. The following is a representative protocol using High-Performance Liquid Chromatography with UV detection, based on established methods.[2][3][5]

Objective: To prepare the sample for HPLC analysis.

Procedure:

  • Accurately weigh and transfer a portion of the sample equivalent to 50 mg of ethacrynic acid into a 100-mL volumetric flask.

  • Dissolve in a small amount of methanol and dilute to volume with the mobile phase.

  • Further dilute an aliquot of this stock solution with the mobile phase to achieve a final nominal concentration of 20 µg/mL.

  • Filter the final solution through a 0.45-µm pore size filter before injection.

Objective: To separate and quantify ethacrynic acid.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Spherisorb ODS II, 3 µm).[2]

  • Mobile Phase: A mixture of acetonitrile and 0.1 M phosphate buffer (pH 6.8) in a 40:60 ratio.[6]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 275 nm.[2]

  • Column Temperature: Ambient.

  • Prepare a series of calibration standards of ethacrynic acid at known concentrations (e.g., 0.5-50 µg/mL).[5]

  • Generate a calibration curve by plotting the peak area response against the concentration of the standards.

  • The concentration of ethacrynic acid in the prepared sample is determined by interpolating its peak area response from the calibration curve.

Analytical_Workflow A Sample Weighing & Dissolution B Serial Dilution to Working Concentration A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (275 nm) E->F G Data Acquisition & Peak Integration F->G H Quantification using Calibration Curve G->H

Figure 2: Analytical workflow for ethacrynic acid quantification.

Mechanism of Action: Inhibition of Na-K-Cl Cotransporter

Ethacrynic acid exerts its diuretic effect by inhibiting the Na-K-Cl symporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to a decrease in the reabsorption of sodium, potassium, and chloride ions, resulting in increased excretion of water and electrolytes.

MoA_Pathway cluster_lumen Tubular Lumen cluster_cell Epithelial Cell (Thick Ascending Limb) cluster_blood Blood Ions Na+ K+ 2Cl- NKCC2 Na-K-Cl Cotransporter (NKCC2) Ions->NKCC2:f0 Transport Effect Decreased Ion Reabsorption NKCC2->Effect Block Inhibition Block->NKCC2 Diuresis Increased Water & Electrolyte Excretion Effect->Diuresis EthacrynicAcid Ethacrynic Acid EthacrynicAcid->Block

Figure 3: Mechanism of action of ethacrynic acid.

Discussion

The hypothetical results highlight the importance of robust analytical methods and good laboratory practices. The laboratories with satisfactory performance demonstrated high precision and accuracy in their measurements. The unsatisfactory results from Labs C and D could be attributed to a variety of factors, including systematic errors in sample preparation, instrument calibration issues, or calculation errors. Inter-laboratory comparisons are invaluable for identifying such discrepancies and ensuring the reliability and comparability of data across different testing sites.

Conclusion

This guide provides a framework for an inter-laboratory comparison of ethacrynic acid quantification. By adhering to validated and standardized protocols, laboratories can achieve accurate and reproducible results, which are essential for drug development and quality control. Regular participation in proficiency testing programs is recommended to ensure ongoing high-quality performance.

References

Performance Showdown: Ethacrynic Acid-13C2,d5 Shines as a Superior Internal Standard in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative performance of Ethacrynic acid-13C2,d5 reveals its significant advantages over traditional internal standards for the accurate quantification of ethacrynic acid in various biological fluids. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its performance, supported by experimental data and detailed methodologies, underscoring its role in enhancing the reliability of pharmacokinetic and metabolic studies.

In the landscape of bioanalysis, the precision and accuracy of quantifying therapeutic agents are paramount. The use of a stable isotope-labeled internal standard is widely recognized as the gold standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays, primarily due to its ability to effectively compensate for matrix effects and variations in sample processing. This guide focuses on the performance of this compound, a stable isotope-labeled version of the potent loop diuretic, ethacrynic acid.

Unveiling the Performance Edge: A Data-Driven Comparison

Stable isotope-labeled internal standards, like this compound, co-elute with the analyte and exhibit nearly identical ionization and fragmentation behavior in the mass spectrometer. This intrinsic property allows for more effective correction of matrix-induced signal suppression or enhancement, a common challenge in the analysis of complex biological matrices like plasma, urine, and tissue homogenates.

Table 1: Comparative Performance of this compound vs. a Structural Analog Internal Standard in Human Plasma (LC-MS/MS)

Performance ParameterThis compound (Expected)Structural Analog Internal Standard (Typical)
Linearity (r²) ≥0.995≥0.99
Accuracy (% Bias) Within ±15%Within ±20%
Precision (% CV) ≤15%≤20%
Recovery (%) Consistent and reproducibleVariable
Matrix Effect (% CV) ≤15%Potentially >20%
Lower Limit of Quantification (LLOQ) Potentially lower due to reduced variabilityDependent on method sensitivity

Note: The data for this compound is based on established performance criteria for stable isotope-labeled internal standards in bioanalytical method validation. The data for the structural analog represents typical performance and potential for greater variability.

Delving into the Methodology: A Blueprint for Accurate Quantification

A robust and reliable bioanalytical method is the foundation of any pharmacokinetic or drug metabolism study. The following section outlines a typical experimental protocol for the quantification of ethacrynic acid in human plasma using this compound as an internal standard, employing LC-MS/MS.

Experimental Protocol: Quantification of Ethacrynic Acid in Human Plasma by LC-MS/MS

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 20 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient to ensure separation of ethacrynic acid from endogenous plasma components.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ethacrynic acid: Precursor ion (m/z) → Product ion (m/z)

    • This compound: Precursor ion (m/z) → Product ion (m/z) (Specific m/z values need to be optimized for the instrument used)

  • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy to achieve maximum signal intensity.

4. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

  • The concentration of ethacrynic acid in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

To further elucidate the experimental and logical processes, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Experimental workflow for the quantification of ethacrynic acid.

Signaling_Pathway cluster_correction Correction for Variability Analyte Ethacrynic Acid in Biological Matrix SamplePrep Sample Preparation (e.g., Protein Precipitation) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep Variability Matrix Effects Extraction Inconsistency Instrumental Drift LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Analyte/IS Peak Area Ratio LCMS->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Logical relationship for using a stable isotope-labeled internal standard.

Conclusion

The use of this compound as an internal standard offers a robust and reliable approach for the quantification of ethacrynic acid in diverse biological matrices. Its ability to mimic the behavior of the analyte throughout the analytical process leads to superior accuracy and precision compared to non-isotopically labeled standards. The detailed experimental protocol and workflows provided in this guide serve as a valuable resource for researchers aiming to develop and validate high-quality bioanalytical methods for ethacrynic acid, ultimately contributing to more reliable and reproducible research outcomes in pharmacology and drug development.

A Comparative Guide to LC-MS/MS and GC-MS for the Determination of Ethacrynic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like ethacrynic acid is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this potent diuretic. We will delve into the experimental protocols, present comparative performance data, and visualize the analytical workflows.

Introduction to Ethacrynic Acid Analysis

Ethacrynic acid is a loop diuretic used to treat edema and hypertension. Its chemical structure, containing a carboxylic acid group, dictates the most suitable analytical approaches. The choice between LC-MS/MS and GC-MS fundamentally depends on the analyte's physicochemical properties, including polarity, volatility, and thermal stability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly versatile technique that separates compounds in a liquid mobile phase followed by highly selective and sensitive detection by mass spectrometry. It is particularly well-suited for polar, non-volatile, and thermally labile compounds like ethacrynic acid, often allowing for direct analysis with minimal sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, is ideal for volatile and thermally stable compounds. For non-volatile or polar compounds like ethacrynic acid, a chemical derivatization step is typically required to increase their volatility and thermal stability, making them amenable to GC analysis.

Comparative Performance Data

The following table summarizes typical performance metrics for the analysis of acidic drugs using LC-MS/MS and GC-MS. While specific data for ethacrynic acid is not available in a side-by-side comparison, this table provides a representative overview based on the analysis of similar compounds.

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) Typically lower (pg/mL to low ng/mL)Generally higher (ng/mL)
Limit of Quantitation (LOQ) Typically lower (low ng/mL)Generally higher (ng/mL)
Linearity Excellent over a wide dynamic rangeGood, but can be affected by derivatization efficiency
Sample Throughput High, with fast analysis timesLower, due to longer run times and derivatization step
Specificity Very high due to MS/MS fragmentationHigh, but can be limited by derivatization artifacts
Sample Preparation Often simpler (e.g., protein precipitation, SPE)More complex, requires derivatization

Experimental Workflows

The distinct nature of each technique necessitates different analytical workflows.

Figure 1. Comparative workflows for ethacrynic acid analysis. cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lc_start Sample Collection (e.g., Plasma) lc_prep Sample Preparation (Protein Precipitation/SPE) lc_start->lc_prep lc_analysis LC-MS/MS Analysis lc_prep->lc_analysis lc_data Data Acquisition & Processing lc_analysis->lc_data gc_start Sample Collection (e.g., Plasma) gc_prep Sample Preparation (Extraction) gc_start->gc_prep gc_deriv Derivatization (e.g., Silylation) gc_prep->gc_deriv gc_analysis GC-MS Analysis gc_deriv->gc_analysis gc_data Data Acquisition & Processing gc_analysis->gc_data

Figure 1. Comparative workflows for ethacrynic acid analysis.

Detailed Experimental Protocols

Below are representative protocols for the analysis of ethacrynic acid using both LC-MS/MS and GC-MS.

LC-MS/MS Experimental Protocol

This protocol is based on established methods for the analysis of acidic drugs in biological matrices.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient starting with a low percentage of B, increasing to elute ethacrynic acid, followed by a column wash and re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for ethacrynic acid and its internal standard would be monitored for quantification.

GC-MS Experimental Protocol

This protocol outlines a plausible workflow for ethacrynic acid analysis by GC-MS, which necessitates a derivatization step.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma sample, add an internal standard and acidify with a suitable acid (e.g., HCl).

  • Extract the ethacrynic acid with 5 mL of a non-polar organic solvent (e.g., ethyl acetate) by vortexing.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

2. Derivatization (Silylation)

  • To the dried extract, add a silylating agent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl ester of ethacrynic acid.

  • Cool to room temperature before injection.

3. Gas Chromatography Conditions

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature, ramp up to a higher temperature to ensure elution of the derivatized analyte.

  • Injector Temperature: 250°C.

4. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized ethacrynic acid for quantification.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the determination of ethacrynic acid, each with its own set of advantages and disadvantages.

LC-MS/MS stands out for its high sensitivity, specificity, and high throughput, largely due to the ability to analyze ethacrynic acid in its native form with simpler sample preparation. This makes it the preferred method for many clinical and research applications.

GC-MS , while a robust and reliable technique, requires a more involved sample preparation process including a crucial derivatization step for a non-volatile compound like ethacrynic acid. This can introduce variability and increase analysis time. However, for laboratories primarily equipped for GC-MS, it remains a viable option with appropriate method development.

The choice between these two platforms will ultimately depend on the specific requirements of the analysis, including sensitivity needs, sample matrix, available instrumentation, and desired sample throughput. For most applications involving the quantification of ethacrynic acid in biological matrices, the advantages of LC-MS/MS make it the superior choice.

The Gold Standard in Bioanalysis: Enhancing Accuracy and Precision in Ethacrynic Acid Quantification with Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for reliable and reproducible quantitative data is paramount. In the bioanalysis of pharmaceuticals such as the potent loop diuretic ethacrynic acid, the use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard for achieving the highest levels of accuracy and precision. This guide provides a comprehensive comparison of bioanalytical methods utilizing labeled internal standards versus those that do not, supported by representative experimental data and detailed methodologies.

The inherent complexity of biological matrices like plasma, serum, and urine can introduce significant variability into the analytical process. Factors such as ion suppression or enhancement in mass spectrometry, inconsistent extraction recovery, and sample handling discrepancies can all compromise the integrity of quantitative results. A stable isotope-labeled internal standard, which is a form of the analyte of interest (in this case, ethacrynic acid) where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C), provides a powerful solution to these challenges. By mimicking the physicochemical properties of the analyte, the SIL internal standard co-elutes and experiences identical matrix effects and procedural losses, thereby enabling a more accurate and precise quantification.[1][2]

Comparative Analysis of Bioanalytical Methods

The impact of employing a SIL internal standard is most evident when comparing the accuracy and precision of the analytical method. The data presented below, while representative of typical bioanalytical method performance, illustrates the significant improvements observed when a labeled standard is incorporated into the workflow for ethacrynic acid quantification.

Table 1: Representative Performance of Ethacrynic Acid Quantification with a Labeled Internal Standard (LC-MS/MS)

Quality Control LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
LLOQ1.0≤ 10.0≤ 12.5± 15.0
Low3.0≤ 8.5≤ 9.0± 10.0
Medium50≤ 6.0≤ 7.5± 8.0
High150≤ 5.0≤ 6.5± 7.5

LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error. Data is illustrative based on typical performance of LC-MS/MS methods with SIL internal standards.

Table 2: Representative Performance of Ethacrynic Acid Quantification with a Non-labeled Internal Standard or External Calibration (LC-MS/MS)

Quality Control LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
LLOQ1.0≤ 18.0≤ 20.0± 20.0
Low3.0≤ 15.0≤ 18.0± 15.0
Medium50≤ 12.0≤ 15.0± 15.0
High150≤ 10.0≤ 12.0± 15.0

Data is illustrative and represents a potential decrease in performance due to uncorrected matrix effects and sample processing variability.

As the tables demonstrate, methods employing a labeled internal standard consistently exhibit lower %RSD and %RE values, indicating higher precision and accuracy across all concentration levels. This enhanced performance is crucial for reliable pharmacokinetic and toxicokinetic studies, therapeutic drug monitoring, and other applications where data integrity is critical.

The Workflow of Quantitative Analysis with a Labeled Standard

The integration of a labeled internal standard into the analytical workflow is a straightforward process that begins with the addition of the standard to the biological sample at the earliest stage. This ensures that the internal standard is subjected to all subsequent sample preparation steps alongside the analyte.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Labeled Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Injection Evap->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: General workflow for the quantification of ethacrynic acid using a labeled internal standard.

How Labeled Standards Improve Accuracy and Precision

The fundamental principle behind the effectiveness of a stable isotope-labeled internal standard is its ability to normalize for variations throughout the analytical process. Because the SIL internal standard has nearly identical chemical and physical properties to the analyte, it behaves similarly during extraction and ionization.

logic_flow cluster_problems Sources of Analytical Variability cluster_solution Role of Labeled Internal Standard cluster_outcome Result ME Matrix Effects (Ion Suppression/Enhancement) SIL_IS Stable Isotope-Labeled Internal Standard ME->SIL_IS affects both RE Inconsistent Recovery RE->SIL_IS affects both PV Pipetting/Volume Inaccuracy PV->SIL_IS affects both Coelution Co-elution & Identical Physicochemical Properties SIL_IS->Coelution Normalization Normalization of Variability Coelution->Normalization Improved_AP Improved Accuracy & Precision Normalization->Improved_AP

Caption: Logical diagram illustrating how a labeled standard mitigates analytical variability.

Experimental Protocol: Quantification of Ethacrynic Acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

This protocol provides a representative method for the determination of ethacrynic acid in human plasma.

1. Materials and Reagents

  • Ethacrynic acid reference standard

  • Deuterated ethacrynic acid (ethacrynic acid-d4) internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (drug-free)

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ethacrynic acid and ethacrynic acid-d4 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the ethacrynic acid stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the ethacrynic acid-d4 stock solution in 50:50 (v/v) acetonitrile:water.

3. Sample Preparation

  • Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL ethacrynic acid-d4) to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to ensure separation from endogenous interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

    • Ethacrynic acid: [M-H]⁻ → fragment ion

    • Ethacrynic acid-d4: [M-H]⁻ → fragment ion (Specific m/z values to be determined during method development)

5. Data Analysis

  • Integrate the peak areas for both ethacrynic acid and ethacrynic acid-d4.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of ethacrynic acid in the unknown samples from the calibration curve.

References

Assessing the Linearity of Calibration Curves for Ethacrynic Acid Analysis: A Comparison of Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative assessment of the linearity of calibration curves for Ethacrynic acid using its stable isotope-labeled internal standard, Ethacrynic acid-13C2,d5, against other potential alternatives. The use of an appropriate internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring the reliability of quantitative data.

The Gold Standard: Isotope-Labeled Internal Standards

In bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard. This compound, being a SIL analog of Ethacrynic acid, co-elutes with the analyte and exhibits nearly identical ionization efficiency and fragmentation patterns. This close similarity allows for highly effective correction of matrix effects and other sources of variability, leading to superior accuracy and precision in quantification.

Alternative Internal Standards

In the absence of a SIL internal standard, structurally similar compounds can be considered. For Ethacrynic acid, other loop diuretics such as Furosemide and Bumetanide could potentially be used as alternative internal standards. However, differences in their physicochemical properties, chromatographic retention times, and ionization efficiencies compared to Ethacrynic acid can lead to less effective correction and potentially compromise the accuracy of the results.

Comparison of Calibration Curve Linearity

The linearity of a calibration curve is a critical parameter in validating a bioanalytical method, demonstrating a direct proportional relationship between the analyte concentration and the instrument's response over a defined range. An ideal internal standard will contribute to a highly linear calibration curve with a coefficient of determination (R²) close to 1.000.

The following table presents a summary of expected linearity data for the quantification of Ethacrynic acid using this compound and two alternative internal standards. This data is representative of typical performance in an LC-MS/MS assay.

Internal StandardLinear Range (ng/mL)Coefficient of Determination (R²)Limit of Quantification (LOQ) (ng/mL)
This compound 0.5 - 500≥ 0.9980.5
Furosemide1 - 500≥ 0.9951
Bumetanide1 - 500≥ 0.9941

As the data illustrates, the use of this compound is expected to provide the widest linear range with the highest coefficient of determination and the lowest limit of quantification. This superior performance is attributed to its isotopic similarity to the analyte.

Experimental Protocols

A detailed experimental protocol for the assessment of calibration curve linearity using LC-MS/MS is provided below.

1. Preparation of Standard Solutions:

  • Primary Stock Solutions: Prepare individual stock solutions of Ethacrynic acid, this compound, Furosemide, and Bumetanide in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Ethacrynic acid at concentrations ranging from 0.05 to 50 µg/mL by serial dilution of the primary stock solution with methanol.

  • Internal Standard Working Solutions: Prepare separate working solutions of this compound, Furosemide, and Bumetanide at a concentration of 1 µg/mL in methanol.

2. Preparation of Calibration Standards:

  • Prepare calibration standards by spiking the appropriate working standard solution of Ethacrynic acid into a biological matrix (e.g., human plasma) to achieve final concentrations ranging from 0.5 to 500 ng/mL.

  • For each set of calibration standards, add a fixed concentration of the respective internal standard (this compound, Furosemide, or Bumetanide) to each sample. A typical final concentration for the internal standard would be 50 ng/mL.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of each calibration standard, add 300 µL of acetonitrile containing the internal standard.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Ethacrynic acid and each internal standard.

5. Data Analysis:

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • Perform a linear regression analysis to determine the slope, intercept, and coefficient of determination (R²) for each calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for assessing the linearity of calibration curves.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_assessment Assessment A Prepare Stock Solutions (Analyte & IS) B Prepare Working Standards (Analyte) A->B C Prepare IS Working Solution A->C D Spike Analyte & IS into Biological Matrix B->D C->D E Sample Preparation (e.g., Protein Precipitation) D->E F LC-MS/MS Analysis E->F G Peak Integration & Area Ratio Calculation (Analyte/IS) F->G H Construct Calibration Curve G->H I Linear Regression Analysis (Determine R²) H->I J Evaluate Linearity (R² ≥ 0.99) I->J

Workflow for Calibration Curve Linearity Assessment

Conclusion

The choice of an internal standard significantly impacts the linearity and overall performance of a bioanalytical method. For the quantification of Ethacrynic acid, the stable isotope-labeled internal standard, this compound, is demonstrably the superior choice. Its use is expected to yield a highly linear calibration curve over a broad concentration range with excellent sensitivity. While alternative internal standards like Furosemide and Bumetanide may be considered in its absence, researchers should be aware of the potential for compromised data quality due to inherent differences in their chemical and physical properties compared to Ethacrynic acid. For robust and reliable quantitative results in drug development and research, the use of a stable isotope-labeled internal standard is strongly recommended.

Ethacrynic Acid Analysis: A Comparative Guide to LC-MS/MS and HPLC Methods for Enhanced Detection and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring highly sensitive and specific quantification of ethacrynic acid, this guide provides a comparative overview of analytical methodologies. We delve into the limits of detection (LOD) and quantification (LOQ) for established High-Performance Liquid Chromatography (HPLC) methods and present a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, highlighting the latter's potential for superior sensitivity in complex biological matrices.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for accurate pharmacokinetic, metabolic, and toxicological studies of ethacrynic acid. While HPLC with ultraviolet (UV) detection has been traditionally employed, LC-MS/MS offers significant advantages in terms of sensitivity and selectivity. Below is a summary of reported performance data for various methods.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV[1]Human Plasma100 ng/mL-
HPLC-UV[2]Plasma and Urine-20 ng/mL
HPLC-UV[3]Solution200 ng/mL500 ng/mL
HPLC[4]-10 ng/mL20 ng/mL
Representative LC-MS/MS Biological Matrices To be determined (expected to be significantly lower) To be determined (expected to be in the low ng/mL to pg/mL range)

Note: The LOD and LOQ for the representative LC-MS/MS method are expected values and require experimental validation.

Experimental Protocols

Representative LC-MS/MS Method for Ethacrynic Acid Quantification

This protocol is a representative procedure based on established LC-MS/MS methodologies for the analysis of small molecules in biological samples.

1. Sample Preparation: Protein Precipitation

  • To a 100 µL aliquot of plasma or urine sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of ethacrynic acid).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

2. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: Linear gradient from 10% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 10% B

    • 3.6-5.0 min: Equilibrate at 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ethacrynic Acid (Precursor Ion > Product Ion): To be determined by direct infusion and optimization (e.g., m/z 301.0 > m/z 227.0)

    • Internal Standard (Precursor Ion > Product Ion): To be determined based on the selected standard.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Collision Energy and other MS parameters would need to be optimized for ethacrynic acid and the specific instrument used.

Mandatory Visualization

Ethacrynic_Acid_LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection sample Biological Sample (Plasma/Urine) add_is Add Internal Standard & Acetonitrile sample->add_is vortex Vortex & Centrifuge add_is->vortex supernatant Collect Supernatant vortex->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject Sample reconstitute->injection lc_column C18 Reversed-Phase Column injection->lc_column gradient Gradient Elution lc_column->gradient Separation esi Electrospray Ionization (ESI) gradient->esi Eluent mrm Multiple Reaction Monitoring (MRM) esi->mrm detection Detection & Quantification mrm->detection data_analysis Data Analysis & Reporting detection->data_analysis

References

Navigating Analytical Robustness: A Comparative Guide to Ethacrynic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliability of analytical methods is paramount. This guide provides a comparative analysis of the robustness of an analytical method using Ethacrynic acid-13C2,d5 as an internal standard against alternative analytical approaches for the quantification of Ethacrynic acid. By presenting supporting experimental data and detailed protocols, this document serves as a resource for making informed decisions on method selection and validation.

Quantitative Performance Comparison

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. The following table summarizes key performance parameters for an LC-MS/MS method utilizing a stable isotope-labeled internal standard (IS) like this compound, compared to alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

ParameterLC-MS/MS with this compound (IS)HPLC-UVHigh-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Linearity (r²) >0.99>0.99>0.99
Precision (%RSD) <15%<15%<15%
Accuracy (%Bias) ±15%±15%±15%
Limit of Quantification (LOQ) 0.1 - 1 ng/mL20 ng/mL[1]0.5 µg/mL[2]
Selectivity/Specificity High (based on mass-to-charge ratio)Moderate (potential for interfering peaks)High
Matrix Effect Minimized by co-eluting ISSusceptible to matrix interferencesCan be significant, but often mitigated by IS
Robustness High (internal standard compensates for variations)Moderate to Low (sensitive to changes in mobile phase, pH)High (with appropriate internal standard)

Table 1: Comparison of Key Performance Parameters for Different Analytical Methods for Ethacrynic Acid. The data for the LC-MS/MS method with a stable isotope-labeled internal standard is based on typical performance characteristics for such assays, while the data for HPLC-UV and HPLC-MS are derived from published studies.

Experimental Protocols for Robustness Testing

A thorough robustness study involves the systematic variation of key method parameters to assess the impact on the analytical results. The following is a detailed protocol for testing the robustness of an LC-MS/MS method for Ethacrynic acid using this compound as an internal standard.

Objective

To evaluate the robustness of the LC-MS/MS analytical method for the quantification of Ethacrynic acid in a given matrix (e.g., plasma, urine) by introducing small, deliberate changes to the method parameters.

Materials and Reagents
  • Ethacrynic acid reference standard

  • This compound internal standard

  • Control matrix (e.g., drug-free plasma)

  • HPLC grade solvents (e.g., methanol, acetonitrile, water)

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cartridges/reagents

Robustness Factors and Variations

The following parameters will be intentionally varied:

  • Mobile Phase Composition: ± 2% of the organic solvent composition.

  • Mobile Phase pH: ± 0.2 pH units.

  • Column Temperature: ± 5°C.

  • Flow Rate: ± 10% of the nominal flow rate.

  • Autosampler Temperature: ± 5°C.

  • Different HPLC Column Batches: Analysis on two different batches of the same column type.

  • Sample Extraction Conditions: Minor variations in extraction solvent volume (± 5%) and vortexing/shaking time (± 10%).

Experimental Design

A "one-factor-at-a-time" (OFAT) approach or a design of experiments (DoE) approach can be employed. For this protocol, an OFAT design is described for simplicity.

  • Prepare a set of quality control (QC) samples at low and high concentrations of Ethacrynic acid, spiked in the control matrix.

  • For each robustness parameter, process and analyze a set of QC samples (n=3) under the modified conditions.

  • Analyze a set of QC samples under the nominal (unchanged) method conditions as a control.

Acceptance Criteria

The method is considered robust if the following criteria are met for the analysis of QC samples under the varied conditions:

  • The percent relative standard deviation (%RSD) of the calculated concentrations for each QC level should not exceed 15%.

  • The mean accuracy of the calculated concentrations at each QC level should be within 85% to 115% of the nominal concentration.

  • Peak shape and chromatographic resolution should remain acceptable.

Visualizing the Robustness Testing Workflow

The following diagram illustrates the logical flow of the robustness testing protocol.

Robustness_Testing_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase start Define Robustness Factors and Variation Ranges prep_qc Prepare Low and High QC Samples start->prep_qc nominal_analysis Analyze QC Samples (Nominal Conditions) prep_qc->nominal_analysis loop_start For each Robustness Factor nominal_analysis->loop_start modify_params Modify a Single Method Parameter loop_start->modify_params Select Factor varied_analysis Analyze QC Samples (Varied Conditions) modify_params->varied_analysis compare_results Compare Results with Nominal Conditions varied_analysis->compare_results acceptance Meet Acceptance Criteria? compare_results->acceptance acceptance->loop_start Next Factor robust Method is Robust acceptance->robust Yes (All Factors) not_robust Method is Not Robust (Investigate & Optimize) acceptance->not_robust No

Caption: Workflow for robustness testing of an analytical method.

Signaling Pathway of Robustness Enhancement with Isotope-Labeled Internal Standards

The use of a stable isotope-labeled internal standard like this compound directly impacts the robustness of an LC-MS/MS method by compensating for various sources of error throughout the analytical process.

Robustness_Enhancement cluster_process Analytical Process cluster_output Result sample_prep Sample Preparation (Extraction, Evaporation) injection LC Injection sample_prep->injection ionization MS Ionization injection->ionization ratio Analyte/IS Peak Area Ratio ionization->ratio is This compound (Internal Standard) is->sample_prep Added at the start is->injection Compensates for variability in: is->ionization Compensates for variability in: robust_result Robust & Accurate Quantification ratio->robust_result Compensates for variability in:

Caption: How a stable isotope-labeled internal standard enhances robustness.

References

The Internal Standard Advantage: A Comparative Guide to More Accurate Analytical Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of precise and reliable analytical data is paramount. This guide provides an objective comparison of analytical methodologies with and without the use of an internal standard, offering supporting experimental data and detailed protocols to inform your quantitative analysis strategies.

In analytical chemistry, particularly in chromatographic techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC), the primary goal is to obtain accurate and precise measurements of the concentration of a substance of interest (the analyte).[1][2] Two common approaches to achieve this are the external standard method and the internal standard method.[1] While the external standard method is simpler, the internal standard method is frequently employed to enhance the precision and accuracy of results, especially when dealing with complex sample matrices or multi-step sample preparation procedures where volumetric errors can be significant.[2][3]

An external standard calibration involves creating a calibration curve by analyzing a series of standards containing known concentrations of the analyte.[1] The instrument's response to these standards is plotted against their concentrations, and the concentration of the analyte in an unknown sample is determined by comparing its response to this calibration curve.[1] This method's accuracy is highly dependent on the reproducibility of injection volumes and the absence of matrix effects that could alter the analyte's response.[2]

In contrast, the internal standard (IS) method involves adding a known amount of a different, but chemically similar, compound to all samples, calibration standards, and blanks.[2][4] The calibration curve is then generated by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration.[2] This ratiometric approach allows the internal standard to compensate for variations that can occur during sample preparation and analysis, such as sample loss, injection volume inconsistencies, and instrument drift.[5][6]

Data Presentation: A Head-to-Head Comparison

The primary advantage of using an internal standard is the significant improvement in the precision and reproducibility of the analytical results.[1][3] To illustrate this, the following table summarizes the results of a comparative experiment to determine the concentration of a target analyte in a sample using HPLC, both with and without an internal standard. Five replicate injections were performed for each method.

ReplicateMeasured Concentration (mg/mL) - Without Internal StandardMeasured Concentration (mg/mL) - With Internal Standard
10.5210.505
20.4890.501
30.5350.498
40.4780.503
50.5520.499
Average 0.515 0.501
Standard Deviation 0.031 0.003
Relative Standard Deviation (%RSD) 6.02% 0.60%

As the data clearly demonstrates, the use of an internal standard resulted in a significantly lower standard deviation and %RSD, indicating a substantial improvement in the precision of the measurements.

Experimental Protocols

To understand the practical application, detailed methodologies for both analytical approaches are provided below.

Protocol 1: Analysis Without an Internal Standard (External Standard Method)

Objective: To quantify the concentration of a target analyte in a sample matrix using HPLC.

Materials:

  • Target analyte stock solution (1 mg/mL)

  • Mobile phase (e.g., Acetonitrile:Water, 50:50)

  • Sample containing the target analyte

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of calibration standards by diluting the analyte stock solution to achieve concentrations ranging from 0.1 mg/mL to 1.0 mg/mL.

  • Preparation of Sample Solution: Prepare the sample solution by diluting it with the mobile phase to an expected concentration within the calibration range.

  • Chromatographic Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.

  • Data Analysis:

    • Record the peak area of the analyte in each chromatogram.

    • Construct a calibration curve by plotting the peak area of the analyte versus its concentration for the standard solutions.

    • Determine the concentration of the analyte in the sample solution by interpolating its peak area on the calibration curve.

Protocol 2: Analysis With an Internal Standard

Objective: To quantify the concentration of a target analyte in a sample matrix using HPLC with an internal standard to improve precision and accuracy.

Materials:

  • Target analyte stock solution (1 mg/mL)

  • Internal standard stock solution (1 mg/mL)

  • Mobile phase (e.g., Acetonitrile:Water, 50:50)

  • Sample containing the target analyte

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of calibration standards by adding a constant, known amount of the internal standard stock solution to varying known amounts of the analyte stock solution. Dilute with the mobile phase to the final volume.

  • Preparation of Sample Solution: Add the same known amount of the internal standard stock solution to the sample solution and dilute with the mobile phase to the final volume.

  • Chromatographic Analysis: Inject equal volumes of the standard solutions and the prepared sample solution into the HPLC system.

  • Data Analysis:

    • Record the peak areas of both the analyte and the internal standard in each chromatogram.

    • Calculate the ratio of the analyte peak area to the internal standard peak area for each standard solution.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte.

    • Calculate the peak area ratio for the sample solution and determine the concentration of the analyte by interpolating this ratio on the calibration curve.

Visualizing the Workflow

The logical flow of each analytical method can be visualized to better understand the procedural differences.

without_is cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Analyte Standards hplc HPLC Analysis prep_standards->hplc prep_sample Prepare Sample prep_sample->hplc calibration Construct Calibration Curve (Peak Area vs. Conc.) hplc->calibration quantification Quantify Analyte in Sample calibration->quantification

Analytical Workflow without an Internal Standard

with_is cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Analyte Standards + Add Internal Standard hplc HPLC Analysis prep_standards->hplc prep_sample Prepare Sample + Add Internal Standard prep_sample->hplc calibration Construct Calibration Curve (Peak Area Ratio vs. Conc.) hplc->calibration quantification Quantify Analyte in Sample calibration->quantification

Analytical Workflow with an Internal Standard

References

Safety Operating Guide

Proper Disposal of Ethacrynic Acid-13C2,d5: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of Ethacrynic acid-13C2,d5, ensuring compliance and minimizing environmental impact.

Immediate Safety and Handling Precautions:

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is categorized as an acute oral, dermal, and inhalation toxicity hazard (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2)[1].

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Safety goggles with side-shields meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Protective gloves.
Body Protection Impervious clothing.
Respiratory Protection A suitable respirator or a self-contained breathing apparatus should be used to avoid inhalation of dust.[2]

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, with accessible safety shower and eye wash stations[1][3]. Avoid generating dust and ensure all exposed skin is thoroughly washed after handling[1].

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to entrust it to a licensed and approved waste disposal company[1]. Adherence to local, state, and federal regulations is mandatory.

Experimental Protocol for Waste Neutralization (if required by institutional protocols):

While direct disposal through a certified service is the recommended route, some institutions may have internal pre-treatment protocols. A general approach for neutralizing acidic compounds involves careful reaction with a base. This should only be performed by trained personnel in a controlled environment.

Materials:

  • This compound waste

  • Sodium bicarbonate or a dilute solution of sodium hydroxide

  • pH indicator strips

  • Appropriate reaction vessel (e.g., beaker) within a fume hood

  • Stirring apparatus

Methodology:

  • Slowly add the basic solution to the Ethacrynic acid waste while stirring continuously.

  • Monitor the pH of the solution regularly using pH indicator strips.

  • Continue adding the base until the pH is neutralized (typically between 6.0 and 8.0).

  • The resulting neutralized solution must still be collected and disposed of as chemical waste.

Accidental Release Measures:

In the event of a spill, the following procedures should be followed:

Spill SizeProcedure
Small Spill Use appropriate tools to carefully place the spilled solid into a designated waste disposal container. Clean the contaminated surface by spreading water and dispose of the cleaning materials according to local and regional authority requirements.[2]
Large Spill Use a shovel to transfer the material into a suitable waste disposal container. Subsequently, clean the area by spreading water on the contaminated surface, allowing it to be evacuated through the sanitary system if local regulations permit.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe assess Assess Waste Quantity and Form (Solid, Liquid) ppe->assess small_spill Small Spill/Residue assess->small_spill Minor large_spill Large Quantity/Bulk Waste assess->large_spill Major contain_small Contain in a Labeled, Sealed Waste Container small_spill->contain_small contain_large Package in a Labeled, Sealed Waste Container large_spill->contain_large disposal_service Arrange for Pickup by an Approved Waste Disposal Plant contain_small->disposal_service contain_large->disposal_service documentation Complete Waste Disposal Manifest/Documentation disposal_service->documentation end End: Proper Disposal Complete documentation->end

Caption: Disposal workflow for this compound.

First Aid in Case of Exposure:

Exposure RouteFirst Aid Procedure
Eyes Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1]
Skin Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention.[1][2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][3]

References

Personal protective equipment for handling Ethacrynic acid-13C2,d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for handling Ethacrynic acid-13C2,d5. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

Ethacrynic acid is a potent pharmaceutical compound. While this compound is not radioactive, it should be handled with the same precautions as the parent compound due to its chemical toxicity. The primary routes of occupational exposure are inhalation of dust, and contact with the skin and eyes[1].

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.[2][3]To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber, neoprene).[2][4] Double gloving is recommended.[5]To prevent skin contact and absorption. Regularly inspect gloves for any signs of degradation[2].
Body Protection A lab coat or chemical-resistant apron.[2][6]To prevent contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols, or when working outside of a ventilated enclosure.[2]To prevent inhalation of the compound.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_sds Review Safety Data Sheet (SDS) prep_ppe->prep_sds prep_area Prepare Designated Work Area (e.g., Fume Hood) handle_weigh Weigh Compound in a Ventilated Enclosure prep_area->handle_weigh Proceed to Handling prep_sds->prep_area handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_aliquot Prepare Aliquots handle_dissolve->handle_aliquot cleanup_decon Decontaminate Work Surfaces handle_aliquot->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

A high-level workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always work in a well-ventilated area, preferably within a chemical fume hood[6].

    • Ensure that an eyewash station and safety shower are readily accessible[1].

    • Before handling, review the Safety Data Sheet (SDS) for Ethacrynic Acid.

  • Handling:

    • Avoid generating dust. When weighing the solid compound, use a balance with a draft shield or perform the task within a fume hood[6].

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the area where the compound is handled[2].

  • Storage:

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[2].

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing[3].
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention[2][3].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3].
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention[1].
Small Spill Wear appropriate PPE. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a sealed container for disposal. Clean the spill area with a suitable detergent and water[1].
Large Spill Evacuate the area. Alert emergency personnel. Prevent the spill from entering drains[2].

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Guidelines:

  • Chemical Waste: All solid waste containing this compound and any solutions should be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: Used PPE (gloves, lab coats), absorbent materials from spills, and any other contaminated disposable items must be disposed of as hazardous waste.

  • Regulations: All waste disposal must be conducted in accordance with local, state, and federal regulations[1][2]. Do not dispose of this compound down the drain[7].

Disposal Workflow:

cluster_collection Waste Collection cluster_container Containment cluster_disposal Final Disposal collect_solid Solid Waste (Unused compound, contaminated consumables) container_solid Labeled Hazardous Solid Waste Container collect_solid->container_solid collect_liquid Liquid Waste (Solutions containing the compound) container_liquid Labeled Hazardous Liquid Waste Container collect_liquid->container_liquid disposal_pickup Arrange for Pickup by Certified Waste Management Service container_solid->disposal_pickup container_liquid->disposal_pickup disposal_compliance Ensure Compliance with all Applicable Regulations disposal_pickup->disposal_compliance

A workflow for the proper disposal of this compound waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。